molecular formula C15H13NOS B015418 10-Propionylphenothiazine CAS No. 6622-75-9

10-Propionylphenothiazine

Cat. No.: B015418
CAS No.: 6622-75-9
M. Wt: 255.3 g/mol
InChI Key: NCDUBBOHHQXHIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

10-Propionylphenothiazine (CAS 6622-75-9) is a high-purity chemical building block of significant interest in medicinal chemistry and pharmacological research. This yellow crystalline solid serves as a key synthetic intermediate and parent structure for a class of bioactive phenothiazine derivatives. Its core value lies in its role as a precursor for developing compounds with potential sedative, antihistaminic, and psychoactive properties, facilitating the exploration of structure-activity relationships. Key Research Applications & Value Medicinal Chemistry & Drug Discovery: As a phenothiazine derivative, it is a valuable scaffold for synthesizing and studying compounds that act on central nervous system (CNS) targets. Research indicates related phenothiazines function as antagonists at multiple neurotransmitter receptors, including dopamine (D1, D2, D4), serotonin (5-HT2A, 5-HT2C), histamine (H1), and muscarinic acetylcholine receptors. Neuroscience Research: This compound provides a foundational structure for investigating ligands that modulate dopaminergic and serotonergic pathways, which are critical in various neuropsychiatric conditions. Biochemical Profiling: Useful for in vitro studies aimed at understanding the binding affinity and functional activity of novel phenothiazine-based compounds. Chemical Profile CAS Number: 6622-75-9 Molecular Formula: C 15 H 13 NOS Molecular Weight: 255.33 g/mol Important Notice: This product is intended for research purposes in a controlled laboratory environment only. It is strictly labeled For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-phenothiazin-10-ylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NOS/c1-2-15(17)16-11-7-3-5-9-13(11)18-14-10-6-4-8-12(14)16/h3-10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCDUBBOHHQXHIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1C2=CC=CC=C2SC3=CC=CC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90216416
Record name 10-Propionylphenothiazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90216416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6622-75-9
Record name 1-(10H-Phenothiazin-10-yl)-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6622-75-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 10-Propionylphenothiazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006622759
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6622-75-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55093
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 10-Propionylphenothiazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90216416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 10-propionylphenothiazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.026.886
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

10-Propionylphenothiazine chemical structure and properties

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

10-Propionylphenothiazine, a derivative of the phenothiazine heterocyclic system, represents a significant scaffold in medicinal chemistry. Phenothiazines are a well-established class of compounds known for a wide range of biological activities, primarily as antipsychotic agents that antagonize dopamine receptors.[1][2] The addition of a propionyl group at the N-10 position of the phenothiazine core modifies its physicochemical properties and pharmacological profile, leading to a diverse array of potential applications. This guide provides a comprehensive technical overview of this compound, covering its chemical structure, physicochemical properties, synthesis and purification, detailed spectral analysis, pharmacological context, and essential safety protocols. This document is intended for researchers, chemists, and drug development professionals engaged in the study and application of heterocyclic compounds.

Chemical Identity and Physicochemical Properties

This compound, with the chemical name 1-(10H-Phenothiazin-10-yl)propan-1-one, is a solid, white to off-white compound.[3] The core structure consists of a tricyclic phenothiazine nucleus, where the nitrogen atom at position 10 is acylated with a propionyl group. This structural modification is crucial as it influences the molecule's steric and electronic properties, thereby affecting its interaction with biological targets.

1.1. Chemical Structure

  • Molecular Formula: C₁₅H₁₃NOS

  • Molecular Weight: 255.33 g/mol [3]

  • CAS Number: 6622-75-9[3]

  • IUPAC Name: 1-(10H-phenothiazin-10-yl)propan-1-one

1.2. Physicochemical Data

The physicochemical properties of a compound are critical for its handling, formulation, and biological activity. The data for this compound is summarized below.

PropertyValueSource
Melting Point91-92 °CChemicalBook[3]
Boiling Point (Predicted)476.9 ± 15.0 °CChemicalBook[3]
Density (Predicted)1.249 ± 0.06 g/cm³ChemicalBook[3]
pKa (Predicted)-3.91 ± 0.20ChemicalBook[3]
XLogP34.3PubChem[4]
SolubilitySoluble in Acetone, Chloroform, DMSO, Ethyl AcetateChemicalBook[3]
AppearanceWhite to Off-White SolidChemicalBook[3]
Synthesis and Purification Workflow

The synthesis of this compound is typically achieved through the N-acylation of the phenothiazine core. This reaction is a standard procedure in organic synthesis, but optimization is key to achieving high yield and purity.

2.1. Synthetic Rationale and Strategy

The most direct route involves the reaction of phenothiazine with an acylating agent, such as propionyl chloride or propionic anhydride, in the presence of a base. The base serves to deprotonate the secondary amine of the phenothiazine, forming a more nucleophilic phenothiazinate anion that readily attacks the electrophilic carbonyl carbon of the acylating agent. The choice of solvent and base is critical to prevent side reactions and facilitate product isolation.

Below is a generalized workflow for the synthesis and subsequent purification of this compound.

G cluster_synthesis Synthesis Stage cluster_workup Work-up & Isolation cluster_purification Purification Stage A Reactants Loading (Phenothiazine, Solvent, Base) B Acylating Agent Addition (e.g., Propionyl Chloride) Controlled Temperature A->B C Reaction Stirring (Room Temp, 12-16h) B->C D Reaction Quenching (e.g., Water Addition) C->D E Solvent Extraction (e.g., DCM or Ethyl Acetate) D->E Proceed to Extraction F Washing (Water, Brine) E->F G Drying (Anhydrous MgSO₄ or Na₂SO₄) F->G H Solvent Evaporation (Reduced Pressure) G->H I Crude Product H->I Yields J Flash Chromatography (e.g., Silica Gel, EtOAc/Hexanes gradient) I->J K Pure Fractions Collection J->K L Final Product (Solvent-free) K->L G cluster_pathway Dopaminergic Synapse PreSyn Presynaptic Neuron Dopamine Dopamine PreSyn->Dopamine Release PostSyn Postsynaptic Neuron D2R D2 Receptor Dopamine->D2R Binds D2R->PostSyn Signal Transduction PTP This compound (Antagonist) PTP->D2R Blocks

References

Mechanism of action of 10-Propionylphenothiazine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Mechanism of Action of 10-Propionylphenothiazine

Introduction

The phenothiazine class of compounds represents a cornerstone in the history of psychopharmacology, with its discovery revolutionizing the treatment of psychosis.[1] These tricyclic heterocyclic molecules are the foundation for the first generation of antipsychotic drugs, primarily used in the management of schizophrenia and other psychotic disorders.[2] The therapeutic effects of phenothiazines are intrinsically linked to their interaction with various neurotransmitter systems in the central nervous system. This guide will provide an in-depth technical exploration of the mechanism of action of a specific derivative, this compound. While direct literature on this particular compound is sparse, this guide will extrapolate from the well-established pharmacology of the phenothiazine scaffold and related analogues to build a comprehensive profile. We will delve into the core mechanisms, hypothesize the influence of the 10-propionyl substitution, and detail the requisite experimental protocols for the complete elucidation of its pharmacological activity. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this compound's potential therapeutic actions and the methodologies to validate them.

Core Pharmacology of the Phenothiazine Scaffold

The therapeutic efficacy of phenothiazine antipsychotics is primarily attributed to their ability to antagonize dopamine D2 receptors in the brain.[3][4] This action is central to their capacity to alleviate the positive symptoms of schizophrenia, such as hallucinations and delusions, which are thought to arise from hyperactivity of dopaminergic pathways.[1]

Dopamine D2 Receptor Antagonism

Phenothiazines function as competitive antagonists at D2 receptors, physically blocking the binding of the endogenous neurotransmitter, dopamine.[5] This blockade is particularly relevant in the mesolimbic pathway, a key brain circuit involved in reward and motivation, where an excess of dopamine is implicated in psychosis. By inhibiting D2 receptor activity, phenothiazines reduce dopaminergic neurotransmission, thereby mitigating psychotic symptoms.[1][3]

Beyond the mesolimbic pathway, D2 receptor antagonism in other brain regions contributes to both therapeutic effects and side effects. For instance, blockade in the mesocortical pathway can sometimes exacerbate negative symptoms or cognitive deficits. Antagonism in the nigrostriatal pathway is responsible for the extrapyramidal side effects (EPS) characteristic of first-generation antipsychotics, which include symptoms resembling Parkinson's disease, akathisia, and dystonia.[2] Finally, D2 receptor blockade in the tuberoinfundibular pathway can lead to hyperprolactinemia.

cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron DOPA Tyrosine DA Dopamine DOPA->DA VMAT2 VMAT2 DA->VMAT2 Vesicular\nDopamine Vesicular Dopamine VMAT2->Vesicular\nDopamine DA_synapse Dopamine Vesicular\nDopamine->DA_synapse Release D2R Dopamine D2 Receptor Gi Gi Protein D2R->Gi activates AC Adenylyl Cyclase Gi->AC inhibits cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates Response Cellular Response PKA->Response inhibits DA_synapse->D2R binds Phenothiazine This compound Phenothiazine->D2R BLOCKS

Dopamine D2 receptor signaling pathway and its inhibition by this compound.

Secondary Receptor Interactions

Phenothiazines are not exclusively selective for D2 receptors; they interact with a range of other neurotransmitter receptors, which contributes to their broad pharmacological profile and side effects.[4]

  • Muscarinic M1 Receptor Antagonism: Blockade of these cholinergic receptors leads to common anticholinergic side effects such as dry mouth, blurred vision, constipation, and urinary retention.[4]

  • Histamine H1 Receptor Antagonism: This action is responsible for the sedative and hypnotic effects of many phenothiazines.[3]

  • Alpha-1 Adrenergic Receptor Antagonism: Blockade of these receptors can cause orthostatic hypotension and dizziness.

Hypothesized Influence of the 10-Propionyl Group

The chemical structure of phenothiazines can be modified at various positions, with the side chain at the 10-position being a critical determinant of potency and pharmacological activity.[4] The presence of a propionyl group at this position in this compound likely modulates its properties in several ways:

  • Receptor Affinity and Selectivity: The size, shape, and electronic properties of the propionyl group can alter the binding affinity of the molecule for the D2 receptor and other receptors. It may enhance or decrease affinity, or shift the selectivity profile, potentially leading to a different balance of therapeutic effects and side effects.

  • Novel Pharmacological Actions: Research on related compounds, such as 10-(3-dialkylamino) propionylphenothiazines, has revealed activities beyond simple receptor antagonism, including antiarrhythmic effects, calcium channel antagonism, and interactions with sigma receptors and sodium channels.[6] The propionyl moiety in this compound may confer similar novel activities.

  • Pharmacokinetics: The propionyl group will influence the lipophilicity and metabolic stability of the compound.[7] This can affect its absorption, distribution throughout the body (including penetration of the blood-brain barrier), metabolism by liver enzymes (such as the cytochrome P450 system), and its rate of excretion.[7][8]

Experimental Elucidation of the Mechanism of Action

A systematic and multi-faceted experimental approach is necessary to fully characterize the mechanism of action of this compound.

Part A: Receptor Binding Profile

The initial step is to determine the binding affinity of the compound for a wide range of relevant central nervous system receptors. A radioligand binding assay is the gold standard for this purpose.[9]

Experimental Protocol: Radioligand Competition Binding Assay

  • Preparation of Cell Membranes: Obtain cell lines recombinantly expressing the target human receptors (e.g., dopamine D2, serotonin 5-HT2A, etc.). Culture the cells and harvest them. Homogenize the cells in an appropriate buffer and centrifuge to isolate the cell membrane fraction containing the receptors. Resuspend the membrane preparation in the assay buffer.

  • Assay Setup: In a 96-well plate, add a fixed concentration of a specific radioligand (e.g., [3H]-Spiperone for D2 receptors) to each well.[10]

  • Competition: Add increasing concentrations of this compound to the wells. Include control wells with no competitor (total binding) and wells with a high concentration of a known non-radiolabeled antagonist (non-specific binding).

  • Incubation: Incubate the plates at a specific temperature (e.g., 25°C) for a set duration (e.g., 120 minutes) to allow the binding to reach equilibrium.[10]

  • Harvesting and Scintillation Counting: Rapidly filter the contents of each well through a glass fiber filter to separate the bound radioligand from the unbound. Wash the filters to remove any remaining unbound radioligand. Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding). Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.

start Start prep_membranes Prepare Receptor- Expressing Cell Membranes start->prep_membranes add_radioligand Add Fixed Concentration of Radioligand prep_membranes->add_radioligand add_competitor Add Increasing Concentrations of This compound add_radioligand->add_competitor incubate Incubate to Reach Equilibrium add_competitor->incubate filter Filter to Separate Bound and Unbound Radioligand incubate->filter count Measure Radioactivity (Scintillation Counting) filter->count analyze Analyze Data: Calculate IC50 and Ki count->analyze end End analyze->end

Workflow for a Radioligand Competition Binding Assay.

Table 1: Hypothetical Receptor Binding Profile of this compound

Receptor TargetKi (nM)
Dopamine D25.2
Dopamine D315.8
Dopamine D425.1
Serotonin 5-HT2A8.9
Serotonin 5-HT1A150
Serotonin 5-HT775
Histamine H112.3
Muscarinic M1250
Alpha-1 Adrenergic45
Part B: Functional Activity at Key Receptors

Once the binding affinities are established, it is crucial to determine the functional consequence of this binding (i.e., whether the compound acts as an antagonist, agonist, or partial agonist). For G-protein coupled receptors like the D2 receptor, which is coupled to the inhibitory G-protein (Gi), a cyclic AMP (cAMP) accumulation assay is a standard method.[11]

Experimental Protocol: cAMP Accumulation Assay

  • Cell Culture: Use a cell line stably expressing the human dopamine D2 receptor (e.g., CHO or HEK293 cells).[12]

  • Assay Setup: Seed the cells in a 96-well plate. Pre-treat the cells with increasing concentrations of this compound for a short period.

  • Stimulation: Stimulate the cells with a fixed concentration of an agonist (e.g., dopamine) in the presence of a phosphodiesterase inhibitor (to prevent cAMP degradation) and forskolin (an adenylyl cyclase activator).[12] D2 receptor activation by dopamine will inhibit adenylyl cyclase, leading to a decrease in cAMP levels.

  • Cell Lysis and Detection: After incubation, lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, ELISA, or fluorescence-based biosensors).[11]

  • Data Analysis: An antagonist will reverse the dopamine-induced inhibition of cAMP production in a dose-dependent manner. Plot the cAMP levels against the logarithm of the this compound concentration to determine the IC50 value for its antagonistic activity.

start Start seed_cells Seed D2 Receptor- Expressing Cells start->seed_cells pretreat Pre-treat with This compound seed_cells->pretreat stimulate Stimulate with Dopamine + Forskolin pretreat->stimulate incubate Incubate stimulate->incubate lyse_detect Lyse Cells and Detect cAMP Levels incubate->lyse_detect analyze Analyze Data: Determine IC50 lyse_detect->analyze end End analyze->end

References

The Pharmacological Profile of 10-Propionylphenothiazine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: Direct pharmacological data for 10-Propionylphenothiazine is not extensively available in peer-reviewed literature. This guide, therefore, presents a predicted pharmacological profile based on the well-established structure-activity relationships (SAR) of the phenothiazine class of compounds. All predictions are grounded in authoritative data from analogous compounds and are intended to guide future research.

Introduction: The Phenothiazine Scaffold and the Significance of the 10-Propionyl Moiety

Phenothiazines are a cornerstone in the history of psychopharmacology, representing a versatile tricyclic scaffold that has yielded a multitude of clinically significant drugs.[1] Their therapeutic applications span from antipsychotic and antiemetic to antihistaminic effects, primarily driven by their interaction with various neurotransmitter systems.[2] The pharmacological activity of phenothiazine derivatives is critically influenced by the nature of the substituent at the 10-position of the heterocyclic ring. This guide focuses on this compound, a derivative characterized by a propionyl group at this key position. Based on established structure-activity relationships, the presence of a short acyl chain, such as propionyl, suggests a distinct pharmacological profile that warrants investigation.

Predicted Mechanism of Action: A Focus on Dopamine Receptor Antagonism

The hallmark of the phenothiazine class is its interaction with the dopaminergic system, particularly the D2 dopamine receptor.[3][4] It is presumed that this compound will primarily mediate its pharmacological effects through competitive antagonism at D2-type dopamine receptors.[5] The propionyl group at the 10-position is expected to influence the conformational flexibility of the side chain, which is crucial for optimal interaction with the receptor binding pocket.

Dopaminergic Signaling Pathway

The predicted antagonistic action of this compound at the D2 receptor would inhibit the downstream signaling cascade initiated by dopamine. This includes the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

Dopamine D2 Receptor Signaling Pathway Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Activates This compound This compound (Predicted Antagonist) This compound->D2R Blocks G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Cellular_Response Inhibition of Cellular Response cAMP->Cellular_Response

Caption: Predicted mechanism of this compound at the D2 receptor.

Predicted Pharmacokinetic Profile (ADME)

The absorption, distribution, metabolism, and excretion (ADME) of phenothiazines are well-characterized and provide a framework for predicting the behavior of this compound.[2][6]

Parameter Predicted Profile for this compound Rationale based on Phenothiazine Class
Absorption Likely well-absorbed orally.Phenothiazines are generally lipophilic and readily absorbed from the gastrointestinal tract.[6]
Distribution High volume of distribution (Vd), expected to cross the blood-brain barrier.The lipophilic nature of the phenothiazine core facilitates extensive tissue distribution, including the central nervous system.[7]
Metabolism Predicted to undergo hepatic metabolism, primarily via cytochrome P450 enzymes.The phenothiazine ring is susceptible to oxidation, and the propionyl side chain may be subject to hydrolysis or further oxidation. CYP2D6 and CYP1A2 are common metabolic pathways for this class.[8]
Excretion Primarily excreted as metabolites in the urine and feces.Consistent with the excretion pathways of other phenothiazine derivatives.

Predicted Pharmacodynamics and Potential Therapeutic Effects

Based on its presumed D2 receptor antagonism, this compound is predicted to exhibit several pharmacodynamic effects with potential therapeutic applications.

  • Antipsychotic Activity: The primary therapeutic potential is likely in the management of psychosis, similar to other D2 antagonists.[3]

  • Antiemetic Effects: Blockade of D2 receptors in the chemoreceptor trigger zone of the medulla is a common mechanism for the antiemetic action of phenothiazines.

  • Sedative Properties: Some phenothiazines exhibit sedative effects, which could be a property of this compound as well.[2]

Potential Adverse Effects and Toxicological Profile

The adverse effects of this compound are predicted to be consistent with the known side-effect profile of the phenothiazine class.

  • Extrapyramidal Symptoms (EPS): Due to the blockade of dopamine receptors in the nigrostriatal pathway, there is a risk of inducing movement disorders such as parkinsonism, dystonia, and akathisia.[7]

  • Anticholinergic Effects: Depending on its affinity for muscarinic receptors, it may cause dry mouth, blurred vision, and constipation.

  • Cardiovascular Effects: Orthostatic hypotension (a drop in blood pressure upon standing) can occur due to alpha-adrenergic blockade.[7]

Experimental Protocols for Pharmacological Characterization

To validate the predicted pharmacological profile of this compound, a series of in vitro and in vivo experiments are necessary.

In Vitro Characterization: Dopamine D2 Receptor Binding Assay

This assay will determine the binding affinity of this compound for the dopamine D2 receptor.

Methodology:

  • Membrane Preparation: Homogenize rat striatal tissue, which is rich in D2 receptors, in an appropriate buffer.

  • Competitive Binding: Incubate the membrane preparation with a fixed concentration of a radiolabeled D2 receptor ligand (e.g., [³H]-spiperone) and varying concentrations of this compound.

  • Separation: Separate the bound and free radioligand by rapid filtration.

  • Quantification: Measure the radioactivity of the filters to determine the amount of bound radioligand.

  • Data Analysis: Calculate the Ki (inhibitory constant) value from the IC50 (half-maximal inhibitory concentration) to quantify the binding affinity.[9]

Dopamine D2 Receptor Binding Assay Workflow Start Start Membrane_Prep Prepare Rat Striatal Membrane Homogenate Start->Membrane_Prep Incubation Incubate with [3H]-Spiperone and this compound Membrane_Prep->Incubation Filtration Rapid Filtration to Separate Bound and Free Ligand Incubation->Filtration Scintillation Scintillation Counting to Measure Radioactivity Filtration->Scintillation Analysis Calculate IC50 and Ki Values Scintillation->Analysis End End Analysis->End

Caption: Workflow for a D2 receptor competitive binding assay.

In Vivo Evaluation: Animal Models of Psychosis

Animal models are crucial for assessing the potential antipsychotic efficacy of this compound.

Conditioned Avoidance Response (CAR) Model:

This model assesses the ability of a compound to suppress a learned avoidance response, which is predictive of antipsychotic activity.

Methodology:

  • Training: Train rats to avoid an aversive stimulus (e.g., a mild foot shock) by responding to a preceding conditioned stimulus (e.g., a light or tone).

  • Drug Administration: Administer this compound to the trained animals.

  • Testing: Test the animals for their ability to perform the avoidance response.

  • Data Analysis: A selective suppression of the avoidance response without significant motor impairment suggests potential antipsychotic efficacy.

Conclusion and Future Directions

While direct experimental data on this compound is currently lacking, the established principles of phenothiazine pharmacology allow for a reasoned and scientifically grounded prediction of its pharmacological profile. The core of its activity is likely to be dopamine D2 receptor antagonism, leading to potential antipsychotic and antiemetic effects, but also carrying the risk of extrapyramidal side effects. The in-depth experimental protocols outlined in this guide provide a clear roadmap for future research to empirically validate these predictions. Further investigation into its receptor selectivity profile, metabolic stability, and in vivo efficacy is warranted to fully elucidate the therapeutic potential of this compound.

References

An In-Depth Technical Guide to 10-Propionylphenothiazine Derivatives and Their Potential Uses

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The phenothiazine scaffold represents a cornerstone in medicinal chemistry, historically recognized for its profound impact on the treatment of psychosis.[1] Beyond their neuroleptic applications, modifications of the phenothiazine core have unlocked a diverse spectrum of pharmacological activities. This technical guide focuses on a specific and promising subclass: 10-propionylphenothiazine derivatives. The introduction of a propionyl group at the nitrogen atom of the phenothiazine ring system significantly modulates the molecule's physicochemical and biological properties, leading to a range of potential therapeutic applications. This document provides a comprehensive overview of the synthesis, structure-activity relationships (SAR), and potential uses of these derivatives, with a particular focus on their antiarrhythmic, anticancer, and antimicrobial properties. Detailed experimental protocols and mechanistic insights are provided to support further research and development in this area.

Introduction: The Phenothiazine Core and the Significance of 10-Propionyl Modification

Phenothiazines are a class of heterocyclic compounds featuring a tricyclic structure with two benzene rings linked by a sulfur and a nitrogen atom.[2] The discovery of chlorpromazine's antipsychotic effects in the 1950s revolutionized psychiatry and spurred extensive research into phenothiazine derivatives.[1] The versatility of the phenothiazine nucleus allows for chemical modifications at various positions, most notably at the N-10 position of the central thiazine ring.

The introduction of a propionyl group at this position, creating this compound derivatives, alters the electronic and steric properties of the molecule. This modification can influence receptor binding, membrane permeability, and metabolic stability, thereby diversifying the pharmacological profile. This guide will delve into the specifics of how this seemingly simple acylation can lead to compounds with significant therapeutic potential in cardiovascular diseases, oncology, and infectious diseases.

Synthesis of this compound Derivatives

The primary route for the synthesis of this compound derivatives is the N-acylation of the phenothiazine core. This can be achieved through several methods, with the choice of method often depending on the desired substituents on the phenothiazine ring and the propionyl chain.

Direct N-Acylation with Propionyl Chloride

A straightforward and widely used method involves the reaction of a phenothiazine with propionyl chloride in the presence of a base. The base, typically a tertiary amine like triethylamine or an inorganic base like sodium hydride, serves to deprotonate the nitrogen atom of the phenothiazine, forming a more nucleophilic phenothiazinate anion that readily reacts with the electrophilic carbonyl carbon of propionyl chloride.[3]

Experimental Protocol: General Procedure for N-Acylation of Phenothiazine

  • To a solution of the appropriately substituted phenothiazine (1 equivalent) in a dry aprotic solvent (e.g., anhydrous toluene, DMF, or THF) under an inert atmosphere (e.g., nitrogen or argon), add a suitable base (1.1-1.5 equivalents, e.g., sodium hydride or triethylamine) portion-wise at 0 °C.

  • Allow the mixture to stir at room temperature for 30-60 minutes.

  • Cool the reaction mixture back to 0 °C and add propionyl chloride (1.1 equivalents) dropwise.

  • The reaction is then typically stirred at room temperature or heated to reflux for several hours, with progress monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched with water or a saturated aqueous solution of ammonium chloride.

  • The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel or by recrystallization to yield the desired this compound derivative.

Diagram: General Workflow for N-Acylation of Phenothiazine

G cluster_prep Reaction Setup cluster_reaction Acylation Reaction cluster_workup Work-up and Purification phenothiazine Substituted Phenothiazine setup Combine under Inert Atmosphere (N2) Cool to 0 °C phenothiazine->setup solvent Dry Aprotic Solvent solvent->setup base Base (e.g., NaH) base->setup add_acyl Add Propionyl Chloride (dropwise at 0 °C) setup->add_acyl stir Stir at RT or Reflux (Monitor by TLC) add_acyl->stir quench Quench Reaction (e.g., with H2O) stir->quench extract Organic Extraction quench->extract purify Purification (Chromatography/Recrystallization) extract->purify product This compound Derivative purify->product Moricizine Moricizine (this compound derivative) NaChannel Voltage-Gated Sodium Channels (Cardiac Myocytes) Moricizine->NaChannel Blocks Phase0 Phase 0 Depolarization (Action Potential Upstroke) Moricizine->Phase0 Slows NaChannel->Phase0 Mediates Conduction Conduction Velocity Phase0->Conduction Determines Arrhythmia Ventricular Arrhythmias Conduction->Arrhythmia Propagation of

References

A Technical Guide to the In Vitro and In Vivo Activities of 10-Propionylphenothiazine: A Roadmap for Investigation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive framework for investigating the in vitro and in vivo activities of 10-Propionylphenothiazine. While direct, contemporary research on this specific molecule is limited, its structural backbone—the phenothiazine scaffold—is a wellspring of pharmacological activity, from antipsychotics to emerging anticancer and antimicrobial agents.[1][2][3][4] This document serves as a roadmap for researchers, scientists, and drug development professionals. It synthesizes established methodologies for evaluating phenothiazine derivatives and proposes a logical, structured approach to characterizing the biological profile of this compound. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our recommendations in the extensive literature surrounding the phenothiazine class.

Introduction: The Phenothiazine Privileged Scaffold

Phenothiazine is an organic compound featuring a tricyclic structure with nitrogen and sulfur atoms in the central ring.[3][4] This "privileged scaffold" has been a cornerstone of medicinal chemistry for decades.[5] Its derivatives, such as chlorpromazine and promethazine, were revolutionary in psychiatry and allergy treatment.[3][4][6] The unique, butterfly-like conformation of the phenothiazine core allows for extensive chemical modification, primarily at the N10 position of the central ring, which significantly influences biological activity.[5]

This compound, also known as 1-(10H-phenothiazin-2-yl)propan-1-one, is a derivative with a propionyl group attached to the nitrogen atom.[7] While its specific activities are not widely documented in recent literature, the addition of carbonyl groups and alkyl chains at the N10 position is a known strategy for generating compounds with diverse pharmacological profiles, including antiarrhythmic, calcium-antagonistic, and anti-inflammatory properties.[8] The historical context and the known versatility of the phenothiazine scaffold suggest that this compound is a compelling candidate for systematic biological evaluation.

Proposed Areas of Investigation & Rationale

Based on the broad bioactivity of the phenothiazine class, the following areas represent the most logical and promising starting points for a comprehensive investigation of this compound.

  • Antiproliferative and Anticancer Activity: Phenothiazine derivatives have demonstrated significant potential as anticancer agents.[9][10][11][12] They can induce apoptosis, arrest the cell cycle, and modulate key signaling pathways like PI3K/Akt/mTOR that are critical for cancer cell proliferation.[13] The structural modifications in this compound warrant a thorough investigation of its cytotoxic potential against various cancer cell lines.

  • Antimicrobial Activity: The phenothiazine core has long been associated with antimicrobial effects.[3][14] Derivatives have shown activity against drug-resistant bacteria like MRSA and multidrug-resistant tuberculosis (MDR-TB).[3][14] Therefore, evaluating this compound against a panel of clinically relevant bacteria and fungi is a high-priority endeavor.

  • Neuropharmacological Activity: As the parent scaffold for the first generation of antipsychotics, the potential for central nervous system (CNS) activity cannot be overlooked.[4][10] Phenothiazines primarily act as antagonists of dopamine D2 receptors.[6][13] Initial screening should include receptor binding assays to determine any affinity for dopaminergic or other CNS receptors.

Methodologies for In Vitro Evaluation

The following protocols are foundational for characterizing the initial biological activity of this compound. These methods are chosen for their robustness, reproducibility, and the clarity of their endpoints.

Assessment of Antiproliferative Activity

Causality of Experimental Design: The primary goal is to determine if this compound can inhibit the growth of cancer cells. The MTT assay is selected as the initial screening tool. It is a colorimetric assay that measures the metabolic activity of cells, which serves as a reliable proxy for cell viability. A reduction in metabolic activity in the presence of the compound suggests cytotoxicity or cytostatic effects. Human cancer cell lines from different tissue origins (e.g., breast, colon, lung) are chosen to assess the breadth of activity.

Experimental Protocol: MTT Cell Viability Assay

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast, HCT-116 for colon, A549 for lung) in appropriate media supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, and incubate at 37°C in a humidified 5% CO₂ atmosphere.

  • Cell Seeding: Harvest cells using trypsin and seed them into 96-well plates at a density of 5,000-10,000 cells per well. Allow cells to adhere for 24 hours.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in culture media to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). The final DMSO concentration in all wells, including controls, should be kept below 0.5% to avoid solvent toxicity. Replace the media in the wells with the media containing the different concentrations of the compound. Include "vehicle control" (DMSO only) and "untreated control" wells.

  • Incubation: Incubate the plates for 48 to 72 hours.

  • MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ (the concentration at which 50% of cell growth is inhibited).

Workflow for MTT Cell Viability Assay

MTT_Workflow cluster_prep Preparation cluster_treat Treatment cluster_assay Assay & Readout Seed 1. Seed Cells in 96-well Plate Adhere 2. Incubate 24h for Adherence Seed->Adhere Treat 3. Add Serial Dilutions of This compound Adhere->Treat Incubate_Treat 4. Incubate 48-72h Treat->Incubate_Treat MTT 5. Add MTT Reagent (Incubate 3-4h) Incubate_Treat->MTT Solubilize 6. Solubilize Formazan with DMSO MTT->Solubilize Read 7. Read Absorbance (570 nm) Solubilize->Read IC50 Calculation IC50 Calculation Read->IC50 Calculation

Caption: Workflow for determining cell viability via MTT assay.

Evaluation of Antimicrobial Activity

Causality of Experimental Design: The objective is to determine if this compound has bacteriostatic (inhibits growth) or bactericidal (kills bacteria) properties. The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[15] This method is chosen for its efficiency and quantitative results. A panel including a Gram-positive bacterium (Staphylococcus aureus), a Gram-negative bacterium (Escherichia coli), and a yeast (Candida albicans) will provide a broad initial spectrum of activity.

Experimental Protocol: Broth Microdilution for MIC Determination

  • Microorganism Preparation: Grow bacterial strains overnight in Mueller-Hinton Broth (MHB) and yeast in RPMI-1640 medium. Dilute the cultures to achieve a standardized inoculum of approximately 5 x 10⁵ CFU/mL.

  • Compound Preparation: In a 96-well plate, perform a two-fold serial dilution of this compound in the appropriate broth, creating a concentration gradient (e.g., from 256 µg/mL down to 0.5 µg/mL).

  • Inoculation: Add the standardized microbial inoculum to each well.

  • Controls: Include a positive control well (broth + inoculum, no compound) to confirm growth and a negative control well (broth only) to confirm sterility.

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria and at 28-30°C for 24-48 hours for yeast.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or by using a plate reader.

Proposed Methodologies for In Vivo Assessment

Should in vitro results demonstrate potent activity, the next logical step is to evaluate the compound's efficacy and safety in a living organism.

Causality of Experimental Design: For promising anticancer candidates, a tumor xenograft model is the standard preclinical method to assess in vivo efficacy. This model involves implanting human cancer cells into immunodeficient mice, which allows the tumor to grow. The choice of immunodeficient mice (e.g., NU/NU or SCID) is critical to prevent the rejection of the human tumor cells. This experiment directly tests the ability of this compound to inhibit tumor growth in a complex biological system.

Experimental Protocol: Human Tumor Xenograft Mouse Model

  • Animal Model: Use 6-8 week old female immunodeficient mice (e.g., athymic nude mice).

  • Tumor Implantation: Subcutaneously inject 1-5 million human cancer cells (the most sensitive cell line from in vitro tests) suspended in Matrigel into the flank of each mouse.

  • Tumor Growth and Grouping: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Randomize mice into treatment and control groups (n=8-10 per group).

  • Treatment Administration: Administer this compound via a clinically relevant route (e.g., intraperitoneal injection or oral gavage) daily or on an optimized schedule. The control group receives the vehicle solution only.

  • Monitoring: Measure tumor volume with calipers twice weekly. Monitor animal body weight and overall health as indicators of toxicity.

  • Endpoint: Continue the study for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a specified maximum size. Euthanize the animals, excise the tumors, and record their final weight.

  • Analysis: Compare the tumor growth rates and final tumor weights between the treatment and control groups to determine the compound's efficacy.

Proposed Signaling Pathway for Investigation

MOA_Pathway cluster_input Stimulus cluster_pathway Hypothesized Intracellular Cascade cluster_output Cellular Outcome Compound This compound ROS ↑ Reactive Oxygen Species (ROS) Compound->ROS P53 p53 Activation Compound->P53 Mito Mitochondrial Stress ROS->Mito Bax ↑ Bax / ↓ Bcl-2 P53->Bax Casp9 Caspase-9 Activation Bax->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Hypothesized mechanism: Induction of apoptosis.

Data Presentation and Interpretation

All quantitative data from the proposed studies should be systematically organized for clear interpretation and comparison.

Table 1: Sample Data Summary for In Vitro Antiproliferative Activity

Cell LineTissue of OriginThis compound IC₅₀ (µM)Doxorubicin IC₅₀ (µM) (Control)
MCF-7Breast Adenocarcinoma[Insert Value][Insert Value]
HCT-116Colon Carcinoma[Insert Value][InsertValue]
A549Lung Carcinoma[Insert Value][Insert Value]
HEK293Normal Kidney (Toxicity)[Insert Value][Insert Value]

Table 2: Sample Data Summary for In Vitro Antimicrobial Activity

OrganismTypeThis compound MIC (µg/mL)Ciprofloxacin MIC (µg/mL) (Control)
Staphylococcus aureusGram-positive[Insert Value][Insert Value]
Escherichia coliGram-negative[Insert Value][Insert Value]
Candida albicansYeast[Insert Value][Insert Value]

Conclusion and Future Directions

This guide outlines a foundational strategy for the systematic evaluation of this compound. The phenothiazine scaffold is a rich source of bioactive compounds, and a structured investigation is highly likely to uncover novel therapeutic properties.[1][2] Positive results from the initial in vitro screens should be followed by more detailed mechanistic studies, such as cell cycle analysis, apoptosis assays (e.g., Annexin V staining), and investigation into specific signaling pathways.[13] Similarly, promising in vivo results would necessitate further pharmacokinetic, pharmacodynamic, and toxicology studies to fully characterize the compound's potential as a drug candidate. The exploration of this and other under-studied phenothiazine derivatives represents a fertile ground for discovery in medicinal chemistry.

References

An In-depth Technical Guide to 10-Propionylphenothiazine as a Phenothiazine Derivative

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 10-Propionylphenothiazine, a derivative of the versatile phenothiazine scaffold. Phenothiazine and its derivatives have been a cornerstone in medicinal chemistry for decades, leading to revolutionary advancements in psychiatry and other therapeutic areas.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the synthesis, potential pharmacology, metabolism, and analysis of this specific N-acyl phenothiazine. While direct research on this compound is limited, this guide synthesizes available data on closely related analogues to provide a robust predictive framework.

Chemical Identity and Synthesis

Core Structure and Properties

This compound belongs to the N-acyl class of phenothiazine derivatives. The core phenothiazine structure is a tricyclic heterocycle containing a thiazine ring fused to two benzene rings. The propionyl group is attached to the nitrogen atom at position 10 of the phenothiazine ring.

PropertyValueSource
Molecular Formula C₁₅H₁₃NOSPubChem
Molecular Weight 255.3 g/mol PubChem
IUPAC Name 1-(10H-phenothiazin-10-yl)propan-1-onePubChem
CAS Number 6622-75-9ChemicalBook[3]
Synthesis of 10-Acyl Phenothiazines: A Methodological Approach

The synthesis of 10-acyl phenothiazines, including this compound, is typically achieved through the N-acylation of the phenothiazine core. A general and effective method involves the reaction of phenothiazine with an appropriate acylating agent, such as propionyl chloride, in the presence of a base to neutralize the hydrogen chloride byproduct.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound via N-acylation of phenothiazine.

Materials:

  • Phenothiazine

  • Propionyl chloride

  • Anhydrous tetrahydrofuran (THF) or dichloromethane (CH₂Cl₂)

  • Triethylamine or pyridine (as a base)

  • Standard laboratory glassware

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) apparatus

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve phenothiazine in an appropriate anhydrous solvent (e.g., THF or CH₂Cl₂).

  • Base Addition: Add a suitable base, such as triethylamine or pyridine, to the solution. This will act as a scavenger for the HCl generated during the reaction.

  • Acylation: Cool the mixture in an ice bath and slowly add a stoichiometric equivalent of propionyl chloride dropwise with continuous stirring.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and continue stirring. The progress of the reaction can be monitored by TLC.

  • Work-up: Once the reaction is complete, the mixture is typically washed with water to remove the salt of the base. The organic layer is then separated, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The use of anhydrous solvents is crucial as propionyl chloride is highly reactive towards water, which would lead to the formation of propionic acid and reduce the yield of the desired product.

  • Base: The base is essential to neutralize the HCl produced, driving the reaction to completion. The choice of base can influence the reaction rate and yield.

  • Temperature Control: The initial cooling of the reaction mixture helps to control the exothermic reaction between the acyl chloride and the phenothiazine nitrogen.

Synthesis_Workflow Phenothiazine Phenothiazine ReactionMixture Reaction Mixture Phenothiazine->ReactionMixture PropionylChloride Propionyl Chloride PropionylChloride->ReactionMixture Solvent_Base Anhydrous Solvent + Base (e.g., Triethylamine) Solvent_Base->ReactionMixture Workup Aqueous Work-up & Solvent Removal ReactionMixture->Workup Reaction Completion Purification Column Chromatography Workup->Purification FinalProduct This compound Purification->FinalProduct

Caption: Workflow for the synthesis of this compound.

Potential Pharmacological Activity

Central Nervous System Activity

Phenothiazines are well-known for their antipsychotic effects, which are primarily attributed to their antagonism of dopamine D2 receptors in the central nervous system.[2][5][6] They can also interact with other neurotransmitter systems, including serotonergic, histaminergic, muscarinic, and adrenergic receptors, contributing to their diverse therapeutic and side-effect profiles.[5][7] N-acyl phenothiazine derivatives have been investigated for their potential as cytotoxic agents against cancer cells and as modulators of cholinesterase activity, suggesting a broader range of CNS effects beyond traditional antipsychotic actions.[8][9]

Phenothiazine_MOA Phenothiazine Phenothiazine Derivative D2R Dopamine D2 Receptors Phenothiazine->D2R Antagonism SerotoninR Serotonin Receptors Phenothiazine->SerotoninR Interaction HistamineR Histamine Receptors Phenothiazine->HistamineR Interaction MuscarinicR Muscarinic Receptors Phenothiazine->MuscarinicR Interaction AdrenergicR Adrenergic Receptors Phenothiazine->AdrenergicR Interaction Cholinesterase Cholinesterases Phenothiazine->Cholinesterase Modulation (for N-acyl derivatives)

Caption: Potential receptor interactions of phenothiazine derivatives.

Other Potential Activities

Derivatives of phenothiazine have been explored for a multitude of other therapeutic applications, including:

  • Antimicrobial effects: Some phenothiazines have shown activity against bacteria, fungi, and protozoa.[4]

  • Anticancer properties: Certain derivatives exhibit cytotoxic effects on various cancer cell lines.[8][10]

The presence of the propionyl group at the N-10 position of this compound will likely modulate its receptor binding profile and overall pharmacological activity compared to other phenothiazine derivatives.

Metabolism and Toxicology

Predicted Metabolic Pathways

The metabolism of phenothiazines is complex and primarily occurs in the liver, mediated by the cytochrome P450 (CYP) enzyme system.[11] Key metabolic transformations for phenothiazines include:

  • S-oxidation: The sulfur atom in the thiazine ring is susceptible to oxidation, forming sulfoxides and sulfones.

  • N-dealkylation: For phenothiazines with N-alkyl side chains, removal of these alkyl groups is a common metabolic route.

  • Ring hydroxylation: Hydroxyl groups can be introduced onto the aromatic rings.

  • Bioactivation: Some phenothiazines can be metabolized to reactive iminoquinone species, which can covalently bind to cellular macromolecules.[12]

For this compound, it is plausible that the propionyl group could be hydrolyzed, leading to the parent phenothiazine molecule, which would then undergo further metabolism. The phenothiazine ring itself is also a target for oxidative metabolism.

Phenothiazine_Metabolism Parent This compound Hydrolysis Hydrolysis Parent->Hydrolysis Phenothiazine Phenothiazine Hydrolysis->Phenothiazine SOxidation S-Oxidation Phenothiazine->SOxidation Hydroxylation Ring Hydroxylation Phenothiazine->Hydroxylation Sulfoxide Phenothiazine Sulfoxide SOxidation->Sulfoxide Hydroxylated Hydroxylated Phenothiazine Hydroxylation->Hydroxylated

Caption: Predicted metabolic pathways for this compound.

Toxicological Profile

The toxicity of phenothiazines is generally dose-dependent and can manifest as extensions of their pharmacological effects.[5][13] Common adverse effects associated with phenothiazine antipsychotics include:

  • Central Nervous System: Sedation, extrapyramidal symptoms (dystonia, parkinsonism), and lowering of the seizure threshold.[6][7]

  • Cardiovascular System: Orthostatic hypotension and tachycardia due to alpha-adrenergic blockade.[5][7]

  • Anticholinergic Effects: Dry mouth, blurred vision, and urinary retention.[5]

The high lipophilicity of phenothiazine and the formation of reactive metabolites can contribute to generalized macromolecular disruption.[13] The specific toxicological profile of this compound would require dedicated studies, but it is reasonable to anticipate a similar spectrum of potential toxicities as other phenothiazine derivatives.

Analytical Methodologies

The analysis of phenothiazines and their metabolites in various matrices is crucial for research, quality control, and clinical monitoring.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of phenothiazines.[11]

Experimental Protocol: HPLC Analysis of this compound

Objective: To develop a reverse-phase HPLC method for the analysis of this compound.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Data acquisition and processing software

Mobile Phase: A mixture of acetonitrile and a buffer (e.g., phosphate buffer, pH adjusted). The exact ratio would need to be optimized.

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) and perform serial dilutions to create calibration standards.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase or a compatible solvent.

  • Chromatographic Conditions:

    • Flow Rate: Typically 1.0 mL/min.

    • Injection Volume: 10-20 µL.

    • Column Temperature: Ambient or controlled (e.g., 30 °C).

    • Detection Wavelength: Determined by obtaining the UV spectrum of this compound (phenothiazines typically have strong absorbance in the UV region).

  • Analysis: Inject the standards and samples onto the HPLC system and record the chromatograms.

  • Quantification: Construct a calibration curve by plotting the peak area of the standards against their concentration. The concentration of this compound in the samples can then be determined from this curve.

Self-Validating System: The method should be validated for linearity, accuracy, precision, and sensitivity (limit of detection and quantification) according to established guidelines to ensure the trustworthiness of the results.

Spectrophotometric Methods

Phenothiazines can be determined by spectrophotometry due to their characteristic UV-Visible absorption spectra.[14] Oxidation of phenothiazines often leads to colored products, a property that can be exploited for colorimetric assays.[14] Additionally, methods based on the inhibition of cholinesterase activity have been developed for some phenothiazine derivatives.[3][15]

Conclusion and Future Directions

This compound represents an intriguing member of the vast phenothiazine family. While direct experimental data on this specific compound is limited, by leveraging the extensive knowledge base of its structural analogues, we can predict its likely chemical and biological properties. The synthetic route is straightforward, and established analytical techniques can be readily adapted for its study.

Future research should focus on the definitive synthesis and characterization of this compound, followed by a thorough investigation of its pharmacological profile. Elucidating its specific receptor interactions, metabolic fate, and toxicological properties will be crucial in determining its potential as a therapeutic agent or a research tool. The insights gained from such studies will not only shed light on this particular molecule but also contribute to the broader understanding of structure-activity relationships within the N-acyl phenothiazine class.

References

A Technical Guide to the Potential Therapeutic Targets of 10-Propionylphenothiazine: A Roadmap for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The phenothiazine tricycle is a privileged scaffold in medicinal chemistry, historically recognized for its profound impact on psychiatry.[1] However, the polypharmacology of this structural class extends far beyond dopamine receptor antagonism, revealing a rich landscape of potential therapeutic applications, particularly in oncology and the treatment of neurodegenerative disorders.[2][3] This guide focuses on 10-Propionylphenothiazine, a specific derivative for which direct biological data is limited. By analyzing the extensive research on structurally related phenothiazines, we construct a strategic roadmap for investigating its therapeutic potential. This document outlines the most promising molecular targets, provides the scientific rationale for their consideration, details robust experimental protocols for their validation, and visualizes the complex biological pathways involved. The primary putative targets for this compound include the calcium-binding protein Calmodulin, the pro-survival PI3K/Akt/mTOR signaling axis, the P-glycoprotein (P-gp) efflux pump, the enzyme Acetylcholinesterase (AChE), and the Keap1-Nrf2 antioxidant pathway. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the untapped potential of this phenothiazine derivative.

The Phenothiazine Scaffold: A Foundation for Polypharmacology

Introduction to a Privileged Structure

The phenothiazine core, consisting of two benzene rings linked by a nitrogen and a sulfur atom in a central diazathianthracene ring system, has been a cornerstone of drug development for over 70 years.[1] Its first major success, chlorpromazine, revolutionized the treatment of schizophrenia.[1] Subsequent research has demonstrated that phenothiazine derivatives possess a broad spectrum of biological activities, including anticancer, antiemetic, antihistaminic, and neuroprotective properties.[1][3] This versatility stems from the scaffold's ability to interact with a multitude of biological targets, a characteristic known as polypharmacology.

Profiling this compound: Structure and Rationale

This compound is characterized by the attachment of a propionyl group (-C(=O)CH₂CH₃) to the nitrogen atom at position 10 of the central ring. This modification fundamentally alters the electronic and steric properties of the molecule compared to classic antipsychotic phenothiazines, which typically feature a three-carbon linker to a basic amine. The presence of the acyl group at N-10 suggests that its target profile may diverge significantly from its well-studied relatives.

As there is a notable scarcity of published biological data for this compound itself, this guide will proceed by extrapolation. We will analyze the established targets of other N-10 substituted and core phenothiazine analogs to build a logical, evidence-based framework for the investigation of this specific compound. The following sections therefore represent a series of high-priority, testable hypotheses for drug discovery professionals.

Primary Therapeutic Arenas and Key Target Classes

Based on the extensive literature on the phenothiazine class, two primary therapeutic areas emerge as highly promising for this compound: Oncology and Neurodegenerative Disorders.

Oncology

Phenothiazines have demonstrated significant anti-cancer effects through mechanisms that are often independent of their antipsychotic activity.[1]

  • 2.1.1. Calmodulin (CaM): The Calcium Sensor: CaM is a ubiquitous, highly conserved calcium-binding protein that regulates hundreds of downstream proteins involved in cell proliferation, signaling, and ion transport.[4] Many phenothiazines are potent CaM antagonists, binding to it in a calcium-dependent manner and inhibiting its function.[5][6] This inhibition can disrupt critical cancer-promoting pathways, making CaM a high-value target.[4]

  • 2.1.2. The PI3K/Akt/mTOR Axis: A Central Pro-Survival Pathway: The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that promotes cell growth, proliferation, and survival.[7][8] It is one of the most frequently hyperactivated pathways in human cancers.[8] Numerous studies have shown that phenothiazine derivatives can inhibit this pathway, leading to decreased cell proliferation and the induction of apoptosis.[9]

  • 2.1.3. P-glycoprotein (ABCB1): Overcoming Multidrug Resistance: P-glycoprotein (P-gp) is an ATP-dependent efflux pump that actively transports a wide range of xenobiotics, including many chemotherapy drugs, out of the cell.[10][11] Its overexpression is a primary mechanism of multidrug resistance (MDR) in cancer. Phenothiazines are well-documented inhibitors of P-gp, suggesting they could be used to re-sensitize resistant tumors to conventional chemotherapeutics.[12][13][14]

Neurodegenerative Disorders

The neuroprotective potential of phenothiazines is gaining increasing attention, with mechanisms that extend beyond their classical psychiatric applications.

  • 2.2.1. Cholinesterases (AChE/BChE): Enhancing Cholinergic Neurotransmission: Inhibition of acetylcholinesterase (AChE), the enzyme that degrades the neurotransmitter acetylcholine, is a primary therapeutic strategy for Alzheimer's disease.[15][16] Several phenothiazine derivatives have been shown to inhibit both AChE and Butyrylcholinesterase (BChE), presenting a potential mechanism for symptomatic relief in dementia.[17][18]

  • 2.2.2. The Keap1-Nrf2 Pathway: A Master Regulator of Antioxidant Defense: Oxidative stress is a key pathological driver in many neurodegenerative diseases. The Keap1-Nrf2 pathway is the cell's primary defense mechanism against oxidative and electrophilic stress.[19][20] Phenothiazines have been identified as non-electrophilic activators of Nrf2, promoting the transcription of a battery of antioxidant and cytoprotective genes.[3][21] This action offers a promising avenue for disease-modifying neuroprotection.

Legacy Target: Dopamine D2 Receptor (DRD2)

While the focus of this guide is on non-traditional targets, the interaction of phenothiazines with the Dopamine D2 receptor (DRD2) cannot be ignored.[22] It is the primary mechanism of their antipsychotic effect and may contribute to some of their anti-cancer properties.[23][24] Any investigation of this compound must characterize its affinity for DRD2 to understand its potential for CNS side effects and to fully profile its mechanism of action.

In-Depth Target Analysis and Pathway Visualization

This section explores the key signaling pathways associated with the high-priority targets identified above.

The PI3K/Akt/mTOR Pathway in Oncology

Rationale: Given the frequent dysregulation of this pathway in cancer, its inhibition is a validated therapeutic strategy.[8] The ability of phenothiazines to modulate this axis suggests that this compound may suppress tumor growth and survival.

Signaling Pathway Diagram:

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 AKT Akt PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Apoptosis Inhibition of Apoptosis AKT->Apoptosis Proliferation Cell Growth & Proliferation mTORC1->Proliferation Phenothiazine This compound (Hypothesized) Phenothiazine->PI3K Inhibits? Phenothiazine->AKT Inhibits? PTEN PTEN (Tumor Suppressor) PTEN->PIP3 Inhibits

The PI3K/Akt/mTOR pathway and points of potential inhibition by phenothiazines.

Quantitative Data for Representative Phenothiazines (Oncology):

Compound Cell Line Assay IC₅₀ (µM) Reference
Fluphenazine A375 (Melanoma) Cell Viability 9.35 [1]
CWHM-974 (analog) A375 (Melanoma) Cell Viability 1.37 [1]
Trifluoperazine PC-3 (Prostate) Cell Viability 6.67 [25]
Thioridazine B16 (Melanoma) Cell Viability 1.45 [25]
Chlorpromazine U87 (Glioblastoma) Cell Viability ~5-10 [25]
Perphenazine SH-SY5Y (Neuroblastoma) Cell Cycle - [2]

| Novel Derivative | MGC-803 (Gastric) | Cell Viability | 1.2 |[26] |

The Keap1-Nrf2 Antioxidant Response Pathway

Rationale: Activating the Nrf2 pathway can protect neurons from oxidative damage, a common pathology in neurodegenerative diseases.[21] As non-electrophilic activators, phenothiazines present a potentially safer mechanism for harnessing this pathway compared to covalent modifiers.[3]

Signaling Pathway Diagram:

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Binds & Represses Cul3 Cul3-E3 Ligase Nrf2->Cul3 Ubiquitination Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocates Proteasome Proteasome Cul3->Proteasome Degradation Phenothiazine This compound (Hypothesized) Phenothiazine->Keap1 Disrupts Interaction? OxidativeStress Oxidative Stress OxidativeStress->Keap1 Inactivates ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binds Genes Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Genes Activates Transcription

Activation of the Nrf2 antioxidant pathway via Keap1 inhibition.

Quantitative Data for Representative Phenothiazines (Neuro-related Targets):

Compound Target Assay Type IC₅₀ / Kᵢ Reference
Trifluoperazine Acetylcholinesterase Enzyme Inhibition Micromolar range [18]
Perphenazine Acetylcholinesterase Enzyme Inhibition Micromolar range [18]
Fluphenazine Dopamine D2 Receptor Radioligand Binding 0.4 nM (Kᵢ) [23]
Chlorpromazine Dopamine D2 Receptor Radioligand Binding ~1-10 nM (Kᵢ) [23]

| Novel Chalcone Hybrid | Acetylcholinesterase | Enzyme Inhibition | 0.053 µM (IC₅₀) |[27] |

Experimental Workflows for Target Validation

To validate the hypothesized targets of this compound, a systematic, multi-tiered experimental approach is required.

Primary Target Identification Workflow: DARTS

Rationale: To move from hypothesis to confirmation, an unbiased method to identify direct binding partners is crucial. Drug Affinity Responsive Target Stability (DARTS) is a label-free technique that identifies protein targets by exploiting the fact that a small molecule binding to a protein can stabilize it against protease digestion.

Workflow Diagram:

DARTS_Workflow Lysate Prepare Cell Lysate Split Lysate->Split Treat_DMSO Treat with Vehicle (DMSO) Split->Treat_DMSO Control Treat_Drug Treat with This compound Split->Treat_Drug Test Protease Add Protease (e.g., Pronase) Treat_DMSO->Protease Protease2 Add Protease (e.g., Pronase) Treat_Drug->Protease2 SDS Run SDS-PAGE Protease->SDS Protease2->SDS Analysis Excise Bands & Analyze by Mass Spec SDS->Analysis Protected bands are potential targets

Workflow for the Drug Affinity Responsive Target Stability (DARTS) assay.

Experimental Protocol: DARTS

  • Cell Lysis: Culture cells of interest (e.g., A375 melanoma) and harvest. Lyse cells in non-denaturing lysis buffer (e.g., M-PER buffer with protease inhibitors) on ice. Clarify lysate by centrifugation to remove debris.

  • Protein Quantification: Determine the protein concentration of the lysate using a BCA or Bradford assay.

  • Compound Treatment: Aliquot equal amounts of lysate (e.g., 100 µg) into two sets of tubes. To one set, add this compound to the desired final concentration. To the control set, add an equivalent volume of vehicle (DMSO). Incubate at room temperature for 1 hour.

  • Protease Digestion: Add a protease (e.g., Pronase) to all tubes at a predetermined optimal concentration. Incubate at room temperature for 30 minutes.

  • Stop Reaction: Stop the digestion by adding SDS-PAGE loading buffer and boiling the samples for 5 minutes.

  • Gel Electrophoresis: Load the digested samples onto an SDS-PAGE gel and run until adequate separation is achieved.

  • Visualization and Analysis: Stain the gel with a protein stain (e.g., Coomassie Blue or silver stain). Compare the lanes from the drug-treated and vehicle-treated samples. Bands that are present or more intense in the drug-treated lane represent proteins that were protected from proteolysis and are therefore candidate targets.

  • Mass Spectrometry: Carefully excise the protected bands from the gel. Submit the gel slices for in-gel digestion and subsequent protein identification by LC-MS/MS.

Key Functional Assay Protocols

Protocol 1: In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method) This colorimetric assay measures the activity of AChE. The enzyme hydrolyzes acetylthiocholine to produce thiocholine, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product (TNB), measured at 412 nm.[28]

  • Reagent Preparation: Prepare assay buffer (phosphate buffer, pH 8.0), DTNB solution, acetylthiocholine (substrate) solution, and a solution of purified human AChE.

  • Plate Setup: In a 96-well plate, add buffer, DTNB solution, and varying concentrations of this compound (or a known inhibitor like Donepezil as a positive control).

  • Enzyme Addition: Add the AChE solution to each well and incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add the acetylthiocholine substrate to all wells to start the reaction.

  • Kinetic Measurement: Immediately place the plate in a microplate reader and measure the change in absorbance at 412 nm over time (e.g., every minute for 10 minutes).

  • Data Analysis: Calculate the reaction rate for each inhibitor concentration. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Protocol 2: P-glycoprotein (P-gp) Inhibition Assay via Rhodamine 123 Efflux This assay uses a cell line that overexpresses P-gp (e.g., L5178 MDR) and a fluorescent P-gp substrate, Rhodamine 123 (Rho123).[13] P-gp inhibitors will block the efflux of Rho123, leading to increased intracellular fluorescence, which can be measured by flow cytometry.[12]

  • Cell Preparation: Harvest P-gp-overexpressing cells and resuspend them in a serum-free medium at a concentration of 2x10⁶ cells/mL.

  • Inhibitor Incubation: Aliquot cells into flow cytometry tubes. Add varying concentrations of this compound (or a known P-gp inhibitor like Verapamil as a positive control). Incubate for 10 minutes at room temperature.

  • Substrate Loading: Add Rho123 (final concentration ~5 µM) to each tube and incubate for 20 minutes at 37°C to allow for substrate uptake and efflux.

  • Wash: Wash the cells twice with ice-cold PBS to remove extracellular Rho123.

  • Flow Cytometry: Resuspend the cell pellets in fresh PBS and analyze on a flow cytometer, measuring the fluorescence in the appropriate channel (e.g., FITC).

  • Data Analysis: Calculate the geometric mean fluorescence intensity (MFI) for each condition. An increase in MFI in the presence of this compound indicates inhibition of P-gp-mediated efflux.

Synthesis and Future Directions

The exploration of this compound begins with its synthesis, which can typically be achieved by the acylation of the phenothiazine parent ring with propionyl chloride or a related activated derivative.[2]

The future research trajectory for this compound should follow a logical, stage-gated progression:

  • Broad Screening: Perform initial cytotoxicity screening across a diverse panel of cancer cell lines to identify sensitive histotypes and establish a potency range.[1][25]

  • Target-Based Functional Assays: Based on the screening results, prioritize and conduct the specific functional assays detailed in Section 4.0. For example, if the compound is potent in MDR cell lines, the P-gp assay is a high priority. If it shows promise in neuroblastoma lines, the AChE assay is warranted.

  • Target Engagement Confirmation: Use methods like the Cellular Thermal Shift Assay (CETSA) to confirm direct binding of the compound to hypothesized targets within intact cells.

  • In Vivo Validation: Advance promising findings into relevant animal models, such as tumor xenografts for oncology or transgenic mouse models for neurodegenerative diseases, to assess efficacy and safety.

By systematically validating these high-priority targets, the scientific community can unlock the full therapeutic potential of this compound and contribute to the rich legacy of this remarkable pharmacological scaffold.

References

An In-Depth Technical Guide to the Early-Stage Research of 10-Propionylphenothiazine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The phenothiazine scaffold is a cornerstone in medicinal chemistry, having yielded numerous clinically significant neuroleptic agents.[1] These compounds primarily exert their antipsychotic effects through antagonism of the dopamine D2 receptor.[2][3][4] This guide outlines a comprehensive, early-stage research program for a novel derivative, 10-Propionylphenothiazine. We provide a structured approach, from chemical synthesis and characterization to robust in vitro and in vivo pharmacological evaluation. The methodologies detailed herein are designed to rigorously assess the compound's potential as a dopamine D2 receptor antagonist, predict its therapeutic efficacy, and unmask potential liabilities such as extrapyramidal side effects. This document serves as a technical blueprint for researchers, scientists, and drug development professionals engaged in the exploration of new chemical entities within the phenothiazine class.

Introduction: The Rationale for Investigating this compound

Phenothiazines were the first class of effective antipsychotic medications, revolutionizing the treatment of schizophrenia and other psychotic disorders.[5][6][7] Their mechanism of action is primarily linked to the blockade of dopamine receptors in the mesolimbic pathway of the brain.[4] The structure-activity relationship (SAR) of phenothiazines has been extensively studied, revealing key structural requirements for potent neuroleptic activity.[8][9]

Key SAR Insights for Phenothiazines:

  • Position 2 Substitution: An electron-withdrawing group at the 2-position of the tricyclic ring generally enhances antipsychotic activity.[8][9]

  • N-10 Side Chain: A three-carbon chain separating the nitrogen at position 10 (N-10) from a terminal tertiary amine is considered optimal for neuroleptic efficacy.[8][9] This chain length is believed to correctly position the terminal amine to interact with the dopamine receptor in a manner that mimics dopamine itself.[8]

This compound presents an interesting structural deviation from the classical SAR model. It features an acyl group directly attached to the N-10 position, which alters the length and electronic nature of the typical aminoalkyl side chain. The primary hypothesis is that this modification will modulate the compound's affinity and functional activity at the D2 receptor, potentially leading to a unique pharmacological profile. This research program is designed to systematically test this hypothesis.

Synthesis and Physicochemical Characterization

The initial phase of research involves the synthesis of this compound and the unambiguous confirmation of its structure and purity. This is foundational for ensuring that all subsequent biological data is attributable to the correct chemical entity.

Synthesis Pathway: N-Acylation of Phenothiazine

The most direct route to this compound is the N-acylation of the starting material, 10H-phenothiazine. This reaction involves the formation of an amide bond at the N-10 position.

Causality Behind Experimental Choices:

  • Base: A non-nucleophilic base like sodium hydride (NaH) or potassium tert-butoxide is used to deprotonate the secondary amine of phenothiazine, forming a more nucleophilic phenothiazinate anion. This is crucial for driving the reaction with the electrophilic acylating agent.

  • Solvent: Anhydrous tetrahydrofuran (THF) is an ideal solvent as it is aprotic (will not interfere with the strong base) and effectively solubilizes the reactants.

  • Acylating Agent: Propionyl chloride is a highly reactive acylating agent that readily reacts with the phenothiazinate anion.

Synthesis_Workflow phenothiazine 10H-Phenothiazine base NaH or K-tBuO in Anhydrous THF phenothiazine->base Deprotonation anion Phenothiazinate Anion (Intermediate) base->anion acyl_chloride Propionyl Chloride anion->acyl_chloride N-Acylation product This compound acyl_chloride->product workup Aqueous Workup & Purification (Chromatography) product->workup analysis Structural & Purity Analysis (NMR, IR, MS, HPLC) workup->analysis

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis
  • Preparation: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add 10H-phenothiazine (1.0 eq).

  • Solubilization: Add anhydrous THF via syringe to dissolve the starting material.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise.

  • Activation: Allow the mixture to stir at room temperature for 1 hour until hydrogen gas evolution ceases. This indicates the formation of the sodium phenothiazinate salt.[10]

  • Acylation: Cool the reaction mixture back to 0 °C. Add propionyl chloride (1.2 eq) dropwise via syringe.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).

  • Quenching & Workup: Carefully quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel.

Physicochemical and Structural Analysis

The identity and purity of the synthesized compound must be confirmed using standard analytical techniques.

PropertyExpected DataAnalytical Method
Chemical Formula C₁₅H₁₃NOSMass Spectrometry (MS)
Molecular Weight 255.34 g/mol Mass Spectrometry (MS)
Appearance Off-white to pale yellow solidVisual Inspection
¹H NMR Peaks corresponding to aromatic and propionyl protons¹H NMR Spectroscopy
¹³C NMR Peaks corresponding to aromatic and propionyl carbons¹³C NMR Spectroscopy
Infrared (IR) Characteristic C=O stretch (amide) ~1670 cm⁻¹IR Spectroscopy
Purity >98%HPLC with UV detection

In Vitro Pharmacological Evaluation

The central hypothesis is that this compound acts as a dopamine D2 receptor antagonist. This section details the in vitro assays required to determine the compound's binding affinity and functional activity at this primary target.

Primary Target Binding: Dopamine D2 Receptor Affinity Assay

This experiment quantifies how tightly the test compound binds to the D2 receptor. A competitive binding assay is the standard method, where the test compound competes with a known radiolabeled or fluorescently-labeled ligand for binding to the receptor.

Causality Behind Experimental Choices:

  • Receptor Source: A stable cell line (e.g., HEK293 or CHO) expressing a high density of the human D2 receptor provides a consistent and reproducible biological system.

  • Labeled Ligand: A high-affinity D2 antagonist, such as [³H]-Spiperone or a fluorescent derivative, is used as a tracer. Its displacement by the test compound is the primary readout.[11]

  • Assay Endpoint: The inhibition constant (Ki) is calculated from the IC50 value (the concentration of test compound that displaces 50% of the labeled ligand). Ki is a true measure of affinity, independent of the labeled ligand's concentration.

Detailed Protocol: D2 Receptor Competitive Binding Assay
  • Cell Membrane Preparation: Harvest HEK293 cells stably expressing the human D2 receptor. Homogenize the cells in a cold buffer and centrifuge to pellet the cell membranes. Resuspend the membrane pellet in the assay buffer.

  • Assay Plate Setup: In a 96-well plate, add assay buffer, the cell membrane preparation, and the labeled ligand (e.g., [³H]-Spiperone at a concentration near its Kd).

  • Compound Addition: Add this compound across a range of concentrations (e.g., 0.1 nM to 10 µM).

    • Total Binding Control: Wells with no test compound.

    • Non-Specific Binding Control: Wells with a high concentration of a known unlabeled D2 antagonist (e.g., 10 µM Haloperidol) to displace all specific binding.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound labeled ligand from the unbound ligand.

  • Detection: Place the filter mat in a scintillation counter to measure the radioactivity in each well.

  • Data Analysis: Calculate the percentage of specific binding at each concentration of the test compound. Plot the data to generate a dose-response curve and determine the IC50 value. Calculate the Ki using the Cheng-Prusoff equation.

Functional Activity: cAMP Inhibition Assay

Binding to a receptor does not reveal a compound's functional effect. It could be an agonist (activator), antagonist (blocker), or inverse agonist. Since the D2 receptor is a Gi-coupled GPCR, its activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[12][13] This assay measures the ability of this compound to block the cAMP reduction caused by an agonist like dopamine.

D2_Signaling_Pathway cluster_membrane Cell Membrane D2R Dopamine D2 Receptor Gi Gi Protein (αβγ) D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits ATP ATP AC->ATP Dopamine Dopamine (Agonist) Dopamine->D2R Binds & Activates Compound This compound (Antagonist) Compound->D2R Binds & Blocks cAMP cAMP ATP->cAMP Conversion Response Cellular Response cAMP->Response Downstream Signaling Forskolin Forskolin Forskolin->AC Stimulates

Caption: Dopamine D2 receptor signaling and points of modulation in the cAMP assay.

Detailed Protocol: D2 Functional Antagonist Assay (cAMP)
  • Cell Culture: Plate CHO cells stably expressing the human D2 receptor in 96-well plates and culture overnight.[13]

  • Compound Pre-incubation: Remove the culture medium and add various concentrations of this compound (the potential antagonist) to the cells. Incubate for 20-30 minutes.

  • Stimulation: Add a fixed concentration of forskolin (to stimulate adenylyl cyclase and create a measurable cAMP signal) along with a fixed concentration of dopamine (the agonist, typically at its EC₈₀ concentration).[12]

    • Basal Control: Cells with no compound or agonist.

    • Stimulated Control: Cells with forskolin only.

    • Agonist Control: Cells with forskolin and dopamine.

  • Incubation: Incubate for 30 minutes at 37°C.

  • Lysis and Detection: Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or LANCE).[14][15]

  • Data Analysis: Normalize the data to the agonist control (0% inhibition) and stimulated control (100% inhibition). Plot the percentage of inhibition versus the log concentration of this compound to determine the IC50 value.

ParameterHypothetical Result for an Active CompoundInterpretation
D2 Binding Ki 15 nMHigh-affinity binding to the dopamine D2 receptor.
cAMP IC50 35 nMPotent functional antagonism of D2 receptor signaling.

Early-Stage In Vivo Assessment

Promising in vitro data warrants progression to in vivo models to assess potential therapeutic effects and liabilities. These animal models are predictive of both antipsychotic efficacy and common side effects in humans.[16][17]

Screening_Cascade cluster_invitro In Vitro Screening cluster_invivo In Vivo Assessment binding D2 Receptor Binding Assay (Determine Ki) functional D2 Functional cAMP Assay (Determine IC50, confirm antagonism) binding->functional decision1 Potent Binding & Antagonism? (e.g., Ki < 50 nM) binding->decision1 efficacy Efficacy Model: Amphetamine-Induced Hyperlocomotion functional->efficacy side_effect Side Effect Model: Catalepsy Test efficacy->side_effect decision2 Therapeutic Window? (Catalepsy ED50 > Efficacy ED50) side_effect->decision2 decision1->functional Yes stop Stop (Low Potency / Off-Target) decision1->stop No decision2->stop No proceed Proceed to Advanced Studies (PK/PD, Toxicology) decision2->proceed Yes

Caption: Integrated screening cascade for this compound.

Efficacy Model: Amphetamine-Induced Hyperlocomotion

Dopamine agonists like amphetamine induce hyperlocomotor activity in rodents, which is considered a model for the positive symptoms of psychosis.[18] Effective antipsychotics can reverse this behavior.[16]

Detailed Protocol: Amphetamine-Induced Hyperlocomotion
  • Animals: Use male Sprague-Dawley rats or C57BL/6 mice.

  • Acclimation: Acclimate animals to the testing environment (open-field activity chambers equipped with infrared beams to track movement) for 30-60 minutes.

  • Dosing: Administer this compound (or vehicle control) via intraperitoneal (IP) injection at various doses. A positive control, such as Haloperidol, should also be included.

  • Pre-treatment Time: Allow 30-60 minutes for the test compound to be absorbed and distributed.

  • Challenge: Administer a psychostimulant dose of d-amphetamine (e.g., 1.5 mg/kg, IP).

  • Data Collection: Immediately place the animals back into the activity chambers and record locomotor activity (e.g., total distance traveled, number of beam breaks) for 90-120 minutes.

  • Analysis: Compare the locomotor activity of compound-treated groups to the vehicle-treated, amphetamine-challenged group. Calculate the dose that produces a 50% reduction in hyperlocomotion (ED50).

Side Effect Model: The Catalepsy Test

One of the most significant liabilities of first-generation antipsychotics is the induction of extrapyramidal symptoms (EPS), which are movement disorders resembling Parkinson's disease.[3][19] The catalepsy test in rats is a widely used model that predicts a drug's propensity to cause these motor side effects.[16]

Detailed Protocol: Catalepsy Bar Test
  • Animals and Dosing: Use male Wistar or Sprague-Dawley rats. Administer this compound (or vehicle/positive control) at various doses.

  • Testing Timepoints: Test for catalepsy at several time points after dosing (e.g., 30, 60, 90, 120 minutes) to capture the peak effect.

  • Procedure: Gently place the rat's forepaws on a horizontal bar raised approximately 9 cm from the surface.

  • Measurement: Start a stopwatch and measure the time the rat remains in this unnatural posture. A pre-determined cutoff time (e.g., 180 seconds) is typically used.

  • Analysis: Determine the dose that induces catalepsy for a specific duration in 50% of the animals (ED50).

ParameterHypothetical ResultInterpretation
Hyperlocomotion ED50 1.5 mg/kgThe effective dose for potential antipsychotic activity.
Catalepsy ED50 10 mg/kgThe dose that induces significant motor side effects.
Therapeutic Index (Catalepsy/Efficacy) 6.7A wider separation between these doses suggests a better safety margin.

Data Interpretation and Future Directions

The culmination of this early-stage research provides a critical " go/no-go " decision point. An ideal candidate would exhibit:

  • High affinity for the D2 receptor (in vitro Ki < 50 nM).

  • Potent functional antagonism (in vitro IC50 < 100 nM).

  • Efficacy in the in vivo hyperlocomotion model at a low dose.

  • A significantly higher dose requirement to induce catalepsy, indicating a favorable therapeutic window.

If this compound meets these criteria, future research would expand to include:

  • Off-Target Screening: Profiling against a panel of other receptors (e.g., serotonin, histamine, muscarinic) to understand the full pharmacological profile and predict other potential side effects.[4]

  • Pharmacokinetic Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

  • Advanced Behavioral Models: Testing in models that assess effects on negative and cognitive symptoms of schizophrenia, such as the social interaction test or prepulse inhibition.[16][18]

  • Toxicology Studies: Formal safety and toxicology assessments.

Conclusion

This guide presents a logical, structured, and technically rigorous framework for the initial investigation of this compound. By systematically progressing from synthesis and characterization through targeted in vitro and in vivo screening, this program is designed to efficiently evaluate the compound's potential as a novel antipsychotic agent. The emphasis on understanding the causality behind each experimental choice and incorporating robust controls ensures the generation of high-quality, interpretable data, which is essential for making informed decisions in the drug discovery pipeline.

References

The Role of 10-Propionylphenothiazine in Cellular Pathways: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

The therapeutic potential of the phenothiazine scaffold has been a cornerstone of medicinal chemistry for decades, yielding a plethora of compounds with diverse pharmacological activities. While the antipsychotic properties of prominent members of this class are well-documented, a growing body of evidence points towards their significant impact on fundamental cellular processes, including cell survival and death. This technical guide delves into the cellular pharmacology of a specific derivative, 10-Propionylphenothiazine, providing a comprehensive overview for researchers, scientists, and drug development professionals.

Given the nascent stage of research specifically focused on this compound, this guide synthesizes our understanding of the broader phenothiazine class to infer its likely mechanisms of action. We will explore its anticipated role as a modulator of key cellular pathways, namely dopamine receptor signaling, apoptosis, and autophagy. Crucially, this guide provides detailed, field-proven experimental protocols to empower researchers to rigorously investigate these pathways and validate the therapeutic potential of this compound and related compounds.

Introduction to this compound: A Member of a Versatile Pharmacological Class

Phenothiazines are a class of heterocyclic compounds characterized by a tricyclic structure containing a thiazine ring.[1] The parent compound, phenothiazine, was first synthesized in 1883.[2] The introduction of an amino alkyl side chain at the 10-position of the phenothiazine nucleus led to the discovery of their potent pharmacological activities, most notably as antipsychotic agents.[1][3] Beyond their effects on the central nervous system, phenothiazine derivatives have demonstrated a wide array of biological activities, including antibacterial, antiviral, anti-inflammatory, and anticancer properties.[1][4]

This compound is a derivative characterized by a propionyl group attached to the nitrogen atom of the phenothiazine ring system. While specific literature on this compound is limited, its structural similarity to other 10-acylphenothiazines suggests it may share a similar spectrum of biological activities. The nature of the substituent at the 10-position is known to significantly influence the pharmacological profile of phenothiazine derivatives.[5]

Modulation of Dopamine Receptor Signaling

A hallmark of many phenothiazine derivatives is their ability to act as antagonists at dopamine receptors, particularly the D2 subtype.[6][7] This antagonism is the primary mechanism behind their antipsychotic effects.[8] It is highly probable that this compound also exhibits dopamine receptor antagonist activity.

The Dopaminergic System and Its Receptors

The dopaminergic system is a crucial neuromodulatory system in the brain, involved in regulating motor control, motivation, reward, and cognitive function. Dopamine exerts its effects by binding to five distinct G protein-coupled receptors (GPCRs), classified into two families: the D1-like (D1 and D5) and the D2-like (D2, D3, and D4) receptors.[9][10] The D2 receptor is a key target for antipsychotic drugs.[11]

Hypothesized Mechanism of this compound

Based on the extensive research on other phenothiazines, this compound is predicted to be a competitive antagonist at the D2 dopamine receptor. By binding to the receptor without activating it, it would block the binding of endogenous dopamine, thereby attenuating dopaminergic signaling. The affinity of this compound for the D2 receptor will be a critical determinant of its potency.

Experimental Protocol: Dopamine D2 Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the dopamine D2 receptor.

Materials:

  • HEK293 cells stably expressing the human dopamine D2 receptor.

  • [³H]-Spiperone (a high-affinity D2 antagonist radioligand).

  • Unlabeled Spiperone (for determining non-specific binding).

  • This compound.

  • Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

  • Scintillation fluid and vials.

  • Liquid scintillation counter.

  • Glass fiber filters.

  • Cell harvester.

Procedure:

  • Prepare cell membranes from the HEK293-D2 cells.

  • In a 96-well plate, add a constant concentration of [³H]-Spiperone to each well.

  • Add increasing concentrations of this compound to the experimental wells.

  • For total binding, add only [³H]-Spiperone and binding buffer.

  • For non-specific binding, add [³H]-Spiperone and a high concentration of unlabeled Spiperone.

  • Add the cell membrane preparation to each well to initiate the binding reaction.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Wash the filters with ice-cold binding buffer.

  • Place the filters in scintillation vials with scintillation fluid.

  • Measure the radioactivity in each vial using a liquid scintillation counter.

  • Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.

  • Plot the specific binding as a function of the logarithm of the this compound concentration to generate a competition curve and determine the IC50 value.

  • Calculate the equilibrium dissociation constant (Ki) for this compound using the Cheng-Prusoff equation.

Data Presentation:

CompoundD2 Receptor Binding Affinity (Ki, nM)
This compoundTo be determined experimentally
Chlorpromazine (Reference)Literature Value
Haloperidol (Reference)Literature Value

Diagram of Dopamine Receptor Antagonism Workflow:

G cluster_workflow Dopamine D2 Receptor Binding Assay Workflow A Prepare HEK293-D2 Cell Membranes B Incubate Membranes with [3H]-Spiperone and this compound A->B C Separate Bound and Free Ligand via Filtration B->C D Quantify Radioactivity with Scintillation Counting C->D E Data Analysis: Determine IC50 and Ki D->E

Caption: Workflow for determining the binding affinity of this compound to the D2 dopamine receptor.

Induction of Apoptosis

Emerging evidence suggests that many phenothiazine derivatives possess anticancer properties, which are often mediated through the induction of apoptosis, or programmed cell death.[5][12] It is plausible that this compound can also trigger this critical cellular pathway in cancer cells.

The Apoptotic Cascade

Apoptosis is a tightly regulated process essential for normal tissue development and homeostasis. It can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of a family of cysteine proteases called caspases, which execute the dismantling of the cell. Key hallmarks of apoptosis include cell shrinkage, chromatin condensation, and the formation of apoptotic bodies.

Potential Pro-Apoptotic Mechanisms of this compound

Phenothiazines have been shown to induce apoptosis through various mechanisms, including:

  • Generation of Reactive Oxygen Species (ROS): Increased ROS levels can lead to oxidative stress and damage to cellular components, triggering the intrinsic apoptotic pathway.

  • Mitochondrial Dysfunction: Disruption of the mitochondrial membrane potential and release of cytochrome c into the cytosol are key events in the intrinsic pathway.

  • Modulation of Apoptosis-Related Proteins: Phenothiazines can alter the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[13]

Experimental Protocol: Annexin V/Propidium Iodide Apoptosis Assay

This flow cytometry-based assay is a standard method for detecting and quantifying apoptosis.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, a human breast cancer cell line).[14]

  • This compound.

  • Annexin V-FITC conjugate.

  • Propidium Iodide (PI) solution.

  • Annexin-binding buffer.

  • Phosphate-buffered saline (PBS).

  • Flow cytometer.

Procedure:

  • Seed the cancer cells in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for a specified time (e.g., 24 or 48 hours). Include a vehicle-treated control.

  • Harvest the cells, including both adherent and floating cells.

  • Wash the cells with cold PBS.

  • Resuspend the cells in Annexin-binding buffer.

  • Add Annexin V-FITC and PI to the cell suspension.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the stained cells by flow cytometry.

  • Gate the cell populations to distinguish between:

    • Viable cells (Annexin V-negative, PI-negative).

    • Early apoptotic cells (Annexin V-positive, PI-negative).

    • Late apoptotic/necrotic cells (Annexin V-positive, PI-positive).

    • Necrotic cells (Annexin V-negative, PI-positive).

Data Presentation:

Treatment% Viable Cells% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells
Vehicle ControlValueValueValue
This compound (X µM)ValueValueValue
This compound (Y µM)ValueValueValue
Staurosporine (Positive Control)ValueValueValue

Diagram of Apoptosis Induction Pathway:

G cluster_pathway Hypothesized Apoptotic Pathway of this compound Compound This compound ROS Increased ROS Production Compound->ROS Mito Mitochondrial Dysfunction ROS->Mito CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: A potential intrinsic pathway for apoptosis induced by this compound.

Modulation of Autophagy

Autophagy is a cellular self-degradation process that plays a dual role in cancer, acting as both a tumor suppressor and a cell survival mechanism. Phenothiazine derivatives have been shown to modulate autophagy, which can contribute to their anticancer effects.[1]

The Autophagic Process

Autophagy involves the formation of a double-membraned vesicle, the autophagosome, which engulfs cytoplasmic components and delivers them to the lysosome for degradation and recycling. A key protein in this process is Microtubule-associated protein 1A/1B-light chain 3 (LC3), which is converted from its cytosolic form (LC3-I) to a lipidated form (LC3-II) upon autophagy induction. The amount of LC3-II is a reliable marker for the number of autophagosomes.

This compound's Potential Role in Autophagy

Phenothiazines can either induce or inhibit autophagy depending on the specific compound, its concentration, and the cellular context. Inhibition of the late stages of autophagy, leading to the accumulation of autophagosomes, can be cytotoxic to cancer cells. It is hypothesized that this compound may modulate autophagic flux, a measure of the overall efficiency of the autophagic process.

Experimental Protocol: Autophagic Flux Assay by Western Blotting

This protocol measures autophagic flux by monitoring the levels of LC3-II in the presence and absence of a lysosomal inhibitor.

Materials:

  • Cancer cell line of interest.

  • This compound.

  • Bafilomycin A1 or Chloroquine (lysosomal inhibitors).

  • Lysis buffer.

  • Protein assay kit.

  • SDS-PAGE gels and electrophoresis apparatus.

  • PVDF membrane and transfer apparatus.

  • Primary antibodies against LC3 and a loading control (e.g., GAPDH).

  • HRP-conjugated secondary antibody.

  • Chemiluminescence detection reagents and imaging system.

Procedure:

  • Seed cells and treat with this compound as in the apoptosis assay.

  • In a parallel set of wells, co-treat the cells with this compound and a lysosomal inhibitor (e.g., Bafilomycin A1) for the final few hours of the incubation period.

  • Lyse the cells and determine the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Probe the membrane with primary antibodies against LC3 and the loading control.

  • Incubate with the HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescence imaging system.

  • Quantify the band intensities for LC3-I and LC3-II.

  • Calculate the LC3-II/LC3-I ratio or the LC3-II/loading control ratio.

  • Autophagic flux is determined by the difference in the LC3-II levels between samples with and without the lysosomal inhibitor. An increase in this difference indicates an induction of autophagic flux.

Data Presentation:

TreatmentLC3-II/GAPDH Ratio (- Baf A1)LC3-II/GAPDH Ratio (+ Baf A1)Autophagic Flux (Difference)
Vehicle ControlValueValueValue
This compound (X µM)ValueValueValue
Rapamycin (Positive Control)ValueValueValue

Diagram of Autophagy Modulation and Measurement:

G cluster_autophagy Autophagic Pathway and Measurement Induction Autophagy Induction Autophagosome Autophagosome Formation (LC3-I -> LC3-II) Induction->Autophagosome Autolysosome Autolysosome (Fusion) Autophagosome->Autolysosome Lysosome Lysosome Lysosome->Autolysosome Degradation Degradation Autolysosome->Degradation Compound This compound Compound->Autophagosome Modulates Compound->Autolysosome Modulates BafA1 Bafilomycin A1 BafA1->Autolysosome Inhibits Fusion

Caption: Overview of the autophagic pathway and points of potential modulation by this compound and experimental inhibitors.

Concluding Remarks and Future Directions

This compound, as a member of the pharmacologically rich phenothiazine family, holds considerable promise as a modulator of key cellular pathways. While direct experimental evidence for this specific compound is currently limited, the well-established activities of related phenothiazines provide a strong rationale for its investigation as a dopamine receptor antagonist and a potential anticancer agent that can induce apoptosis and modulate autophagy.

The experimental protocols detailed in this guide offer a robust framework for researchers to systematically evaluate the cellular effects of this compound. Future studies should focus on determining its specific binding affinities for dopamine and other receptors, elucidating its precise mechanisms of apoptosis induction and autophagic modulation in various cancer cell lines, and ultimately, evaluating its therapeutic potential in preclinical models. Such investigations will be crucial in unlocking the full pharmacological profile of this intriguing compound and paving the way for its potential clinical applications.

References

Methodological & Application

Application Notes and Protocols for 10-Propionylphenothiazine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

These comprehensive application notes provide detailed experimental protocols for the synthesis, characterization, and biological evaluation of 10-Propionylphenothiazine. This document is intended to guide researchers in exploring the therapeutic potential of this phenothiazine derivative.

Introduction to this compound

Phenothiazines are a class of heterocyclic compounds known for their wide range of biological activities, including antipsychotic, anti-inflammatory, and anticancer effects.[1][2] The core structure consists of two benzene rings fused to a central thiazine ring.[3] Modifications to the phenothiazine scaffold can significantly alter its pharmacological properties.[4][5] this compound, a derivative with a propionyl group at the N10 position, is a subject of interest for its potential as a central nervous system agent and for other therapeutic applications.[6] These protocols will detail the necessary steps to synthesize, purify, characterize, and evaluate the biological activity of this compound.

Section 1: Synthesis and Characterization

The synthesis of this compound involves the acylation of the phenothiazine core. Careful execution of the reaction and subsequent purification are critical for obtaining a high-purity compound for biological testing.

Synthesis of this compound

This protocol describes the synthesis of this compound from phenothiazine and propionyl chloride.

Protocol 1: Synthesis of this compound

StepProcedureRationale
1 In a fume hood, dissolve phenothiazine (1 equivalent) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.Anhydrous conditions are crucial to prevent the hydrolysis of the acylating agent. Nitrogen atmosphere prevents oxidation.
2 Cool the solution to 0 °C using an ice bath.Cooling the reaction mixture helps to control the exothermicity of the acylation reaction.
3 Slowly add propionyl chloride (1.1 equivalents) dropwise to the stirred solution.Dropwise addition prevents a rapid, uncontrolled reaction and potential side product formation.
4 Add a suitable base, such as triethylamine (1.2 equivalents), to the reaction mixture to scavenge the HCl byproduct.The base neutralizes the hydrochloric acid formed during the reaction, driving the equilibrium towards product formation.
5 Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).Stirring ensures proper mixing of reactants. TLC is used to determine the completion of the reaction by observing the disappearance of the starting material spot and the appearance of the product spot.
6 Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.The bicarbonate solution neutralizes any remaining acid and helps in the work-up process.
7 Transfer the mixture to a separatory funnel and extract the organic layer. Wash the organic layer sequentially with water and brine.This step removes water-soluble impurities and byproducts.
8 Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.Drying agents remove residual water from the organic solvent. Evaporation removes the solvent to yield the crude product.
Purification

The crude product from the synthesis will likely contain unreacted starting materials and side products. Column chromatography is a standard method for purification.

Protocol 2: Purification of this compound

StepProcedureRationale
1 Prepare a silica gel slurry in a non-polar solvent (e.g., hexane) and pack it into a chromatography column.Silica gel is the stationary phase for separating compounds based on polarity.
2 Dissolve the crude this compound in a minimal amount of the eluting solvent.This ensures the sample is loaded onto the column in a concentrated band.
3 Load the dissolved sample onto the top of the silica gel column.Careful loading prevents disturbance of the packed column.
4 Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 20%).The gradient elution allows for the separation of compounds with different polarities. Less polar impurities will elute first, followed by the desired product.
5 Collect fractions and monitor them by TLC to identify the fractions containing the pure product.TLC allows for the identification of the fractions containing the purified compound.
6 Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.This step yields the final, purified product.
Characterization

The identity and purity of the synthesized this compound must be confirmed using various analytical techniques.

Table 1: Physicochemical and Spectroscopic Data for this compound

PropertyValueSource
Molecular Formula C₁₅H₁₃NOSN/A
Molecular Weight 255.34 g/mol N/A
Appearance White to Off-White Solid[7]
Melting Point 91-92 °C[7]
Solubility Soluble in Acetone, Chloroform, DMSO, Ethyl Acetate[7]

Protocol 3: Characterization of this compound

TechniqueProcedureExpected Results
¹H NMR Dissolve a small sample in a deuterated solvent (e.g., CDCl₃) and record the spectrum.The spectrum should show characteristic peaks for the aromatic protons of the phenothiazine core and the ethyl protons of the propionyl group.[1]
¹³C NMR Dissolve a small sample in a deuterated solvent and record the spectrum.The spectrum will display peaks corresponding to all the unique carbon atoms in the molecule.[3]
Mass Spectrometry (MS) Analyze the sample using a suitable ionization technique (e.g., ESI or EI).The mass spectrum should show a molecular ion peak [M]⁺ or [M+H]⁺ corresponding to the molecular weight of this compound. Fragmentation patterns can provide further structural confirmation.[4]
Purity (HPLC) Analyze the sample using a suitable HPLC method with a C18 column and a mobile phase gradient (e.g., acetonitrile/water).A single major peak should be observed, indicating the purity of the compound.

Section 2: In Vitro Biological Evaluation

In vitro assays are essential for determining the biological activity of this compound at the cellular level.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of a compound.[8]

Protocol 4: MTT Cytotoxicity Assay

StepProcedureRationale
1 Seed a human cancer cell line (e.g., HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[9]This initial incubation period ensures that the cells are in a logarithmic growth phase before treatment.
2 Prepare a stock solution of this compound in DMSO and make serial dilutions in cell culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).DMSO is a common solvent for dissolving hydrophobic compounds for cell-based assays. Serial dilutions allow for the determination of a dose-response curve.
3 Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and an untreated control.This step initiates the treatment of the cells with the test compound. Controls are essential for data interpretation.
4 Incubate the plate for 24, 48, or 72 hours at 37 °C in a humidified incubator with 5% CO₂.The incubation time can be varied to assess the time-dependent effects of the compound.
5 After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
6 Remove the medium and add 100 µL of DMSO or another suitable solvent to dissolve the formazan crystals.The solvent solubilizes the formazan, allowing for spectrophotometric quantification.
7 Read the absorbance at 570 nm using a microplate reader.The absorbance is directly proportional to the number of viable cells.
8 Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[7]The IC₅₀ value is a standard measure of a compound's cytotoxicity.
Dopamine D2 Receptor Binding Assay

Phenothiazines are known to interact with dopamine receptors.[10] This assay determines the affinity of this compound for the dopamine D2 receptor.

Protocol 5: Dopamine D2 Receptor Binding Assay

StepProcedureRationale
1 Prepare cell membranes from a cell line stably expressing the human dopamine D2 receptor (e.g., HEK293-D2R).[5]Cell membranes are used as a source of the target receptor for the binding assay.
2 In a 96-well plate, add a fixed concentration of a radiolabeled ligand specific for the D2 receptor (e.g., [³H]spiperone).[2]The radiolabeled ligand allows for the quantification of binding to the receptor.
3 Add increasing concentrations of this compound (the competitor) to the wells. Include a control with no competitor (total binding) and a control with a high concentration of a known D2 antagonist (e.g., haloperidol) to determine non-specific binding.The competitor will displace the radiolabeled ligand from the receptor in a concentration-dependent manner.
4 Add the cell membrane preparation to each well and incubate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.This allows for the binding of the ligands to the receptor.
5 Terminate the binding reaction by rapid filtration through a glass fiber filter using a cell harvester.Filtration separates the receptor-bound radiolabeled ligand from the unbound ligand.
6 Wash the filters with ice-cold buffer to remove any non-specifically bound radiolabel.Washing reduces the background signal.
7 Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.The amount of radioactivity is proportional to the amount of radiolabeled ligand bound to the receptor.
8 Calculate the specific binding at each concentration of this compound and determine the Ki (inhibition constant) value using appropriate software (e.g., Prism).The Ki value represents the affinity of the test compound for the receptor.

Section 3: In Vivo Evaluation

In vivo studies in animal models are crucial for assessing the efficacy and pharmacokinetic profile of a drug candidate.

In Vivo Efficacy Study

This protocol provides a general framework for an in vivo efficacy study in a mouse model. The specific model will depend on the therapeutic area of interest (e.g., a tumor xenograft model for cancer).[10]

Protocol 6: In Vivo Efficacy Study in a Mouse Xenograft Model

StepProcedureRationale
1 Implant human cancer cells subcutaneously into the flank of immunocompromised mice (e.g., nude mice).[10]This establishes a tumor that can be monitored for growth.
2 Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).This ensures that the treatment starts when the tumor is established.
3 Randomize the mice into treatment groups (e.g., vehicle control, this compound at different doses).Randomization helps to minimize bias in the study.
4 Administer this compound via a suitable route (e.g., intraperitoneal injection, oral gavage) at a predetermined dosing schedule (e.g., daily for 21 days). The dose will need to be determined from maximum tolerated dose (MTD) studies.The route and schedule of administration should be chosen to mimic potential clinical use.
5 Monitor tumor volume and body weight of the mice regularly (e.g., twice a week).Tumor volume is the primary endpoint for efficacy, while body weight is a measure of toxicity.
6 At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).This allows for a more detailed assessment of the drug's effect on the tumor.
7 Analyze the data to determine the effect of this compound on tumor growth.Statistical analysis is used to determine if the observed effects are significant.
Pharmacokinetic Study in Rats

Pharmacokinetic studies determine the absorption, distribution, metabolism, and excretion (ADME) of a compound.[11]

Protocol 7: Pharmacokinetic Study in Rats

StepProcedureRationale
1 Administer a single dose of this compound to rats via intravenous (IV) and oral (PO) routes.[12]Comparing IV and PO administration allows for the determination of oral bioavailability.
2 Collect blood samples at various time points after administration (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours).[13]This allows for the construction of a plasma concentration-time curve.
3 Process the blood samples to obtain plasma and store them at -80 °C until analysis.Proper sample handling is crucial for accurate results.
4 Develop and validate a sensitive analytical method (e.g., LC-MS/MS) for the quantification of this compound in plasma.[14]A reliable analytical method is essential for accurate pharmacokinetic analysis.
5 Analyze the plasma samples to determine the concentration of this compound at each time point.This generates the raw data for pharmacokinetic calculations.
6 Use pharmacokinetic software to calculate key parameters such as clearance (CL), volume of distribution (Vd), half-life (t₁/₂), and oral bioavailability (F%).[15]These parameters describe the disposition of the drug in the body.

Section 4: Signaling Pathway Analysis

Phenothiazines are known to modulate key signaling pathways in cells.[10] Understanding the mechanism of action of this compound may involve investigating its effects on pathways like PI3K/Akt and MAPK.

Diagrams

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies synthesis Synthesis of this compound purification Column Chromatography synthesis->purification nmr NMR (¹H, ¹³C) purification->nmr ms Mass Spectrometry purification->ms hplc HPLC (Purity) purification->hplc cytotoxicity Cytotoxicity (MTT) hplc->cytotoxicity receptor_binding D2 Receptor Binding hplc->receptor_binding efficacy Efficacy (Xenograft) hplc->efficacy pk Pharmacokinetics (Rat) hplc->pk

Caption: Experimental workflow for this compound.

signaling_pathway GPCR Dopamine D2 Receptor (GPCR) G_protein Gi/o Protein GPCR->G_protein Inhibits activation Phenothiazine This compound Phenothiazine->GPCR Antagonist AC Adenylyl Cyclase G_protein->AC Inhibition cAMP cAMP AC->cAMP Decreased production PKA Protein Kinase A cAMP->PKA Decreased activation Cellular_Response Cellular Response (e.g., altered neuronal activity) PKA->Cellular_Response Modulation

Caption: Putative signaling pathway of this compound.

Conclusion

These detailed protocols provide a comprehensive guide for the synthesis, characterization, and biological evaluation of this compound. By following these methods, researchers can obtain high-quality data to assess the therapeutic potential of this compound. It is important to note that these are general protocols and may require optimization based on specific experimental conditions and goals.

References

Applications of 10-Propionylphenothiazine in Neuroscience Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction: The Enduring Relevance of Phenothiazines in Neuroscience

The phenothiazine scaffold represents a cornerstone in the history of psychopharmacology. The serendipitous discovery of chlorpromazine's antipsychotic effects in the 1950s revolutionized the treatment of schizophrenia and spurred decades of research into the neurobiological underpinnings of psychosis.[1] At the heart of their therapeutic action lies the potent antagonism of dopamine receptors, particularly the D2 subtype, which are pivotal in modulating neurotransmission in brain circuits associated with reward, motivation, and executive function.[1][2]

10-Propionylphenothiazine is a derivative of this influential class of compounds. While much of the existing literature focuses on broader phenothiazines, the structural modification at the 10-position with a propionyl group offers a unique pharmacological profile that warrants specific investigation. This guide provides an in-depth exploration of the potential applications of this compound in neuroscience research, complete with detailed protocols and the scientific rationale behind them. Our focus is to equip researchers, scientists, and drug development professionals with the necessary tools to explore the therapeutic potential of this compound.

Mechanism of Action: Beyond Simple Dopamine Blockade

The primary mechanism of action for phenothiazines is the blockade of postsynaptic dopamine D2 receptors in the mesolimbic pathway of the brain.[1] This action is believed to be responsible for their antipsychotic effects by attenuating the hyperactivity of dopaminergic signaling implicated in the positive symptoms of schizophrenia.[2] However, the pharmacological profile of phenothiazines is complex, with varying affinities for other receptors, which can contribute to both their therapeutic effects and side-effect profiles.[3][4]

Derivatives of this compound have been noted for a range of activities including antiarrhythmic and anti-inflammatory effects, suggesting a broader polypharmacology.[5] For this compound, it is hypothesized that its primary activity in the central nervous system is as a dopamine D2 receptor antagonist. Additionally, like other phenothiazines, it may exhibit affinity for α1- and α2-adrenergic receptors, and potentially muscarinic and sigma receptors.[3][5]

Dopamine_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine_Synthesis Dopamine Synthesis Dopamine_Vesicle Vesicular Storage Dopamine_Synthesis->Dopamine_Vesicle Dopamine_Release Dopamine Release Dopamine_Vesicle->Dopamine_Release Synaptic_Dopamine Dopamine Dopamine_Release->Synaptic_Dopamine DAT Dopamine Transporter (DAT) (Reuptake) D2_Autoreceptor D2 Autoreceptor (Inhibitory) Synaptic_Dopamine->DAT Reuptake Synaptic_Dopamine->D2_Autoreceptor Inhibits Release D2_Receptor D2 Receptor Synaptic_Dopamine->D2_Receptor Activates G_Protein Gi/o Protein D2_Receptor->G_Protein Adenylate_Cyclase Adenylate Cyclase G_Protein->Adenylate_Cyclase cAMP ↓ cAMP Adenylate_Cyclase->cAMP PKA ↓ PKA cAMP->PKA Cellular_Response Altered Gene Expression & Neuronal Excitability PKA->Cellular_Response 10_Propionylphenothiazine This compound 10_Propionylphenothiazine->D2_Receptor Antagonizes

Caption: Dopaminergic synapse and the antagonistic action of this compound.

In Vitro Application Protocols

The following protocols provide a framework for the initial characterization of this compound in a neuroscience context.

Protocol 1: Dopamine D2 Receptor Binding Assay

This protocol determines the affinity of this compound for the human dopamine D2 receptor using a competitive radioligand binding assay.

Materials:

  • HEK293 cells stably expressing the human dopamine D2 receptor.

  • [³H]-Spiperone (radioligand).

  • Haloperidol (positive control antagonist).

  • This compound.

  • Binding buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

  • Scintillation fluid and vials.

  • Microplate scintillation counter.

Procedure:

  • Membrane Preparation: Culture HEK293-D2R cells to 80-90% confluency. Harvest cells and homogenize in ice-cold binding buffer. Centrifuge at 4°C and resuspend the membrane pellet in fresh binding buffer. Determine protein concentration using a BCA assay.

  • Assay Setup: In a 96-well plate, add binding buffer, a fixed concentration of [³H]-Spiperone (typically at its Kd), and serial dilutions of this compound or Haloperidol.

  • Incubation: Add the cell membrane preparation to each well. Incubate at room temperature for 60-90 minutes.

  • Harvesting: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash filters with ice-cold binding buffer.

  • Quantification: Place filters in scintillation vials with scintillation fluid. Measure radioactivity using a microplate scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding (in the presence of a high concentration of an unlabeled ligand) from total binding. Plot the percentage of specific binding against the log concentration of the competitor and fit the data to a one-site competition model to determine the Ki value.

CompoundKi (nM) for D2 Receptor (Hypothetical)
Haloperidol1.5
This compound25.0
Protocol 2: Functional Dopamine D2 Receptor Antagonism Assay (cAMP Measurement)

This assay assesses the functional ability of this compound to antagonize dopamine D2 receptor-mediated inhibition of cAMP production.

Materials:

  • CHO-K1 cells stably expressing the human dopamine D2 receptor.

  • Dopamine (agonist).

  • Forskolin (adenylyl cyclase activator).

  • This compound.

  • cAMP assay kit (e.g., HTRF or ELISA-based).

Procedure:

  • Cell Culture: Plate CHO-K1-D2R cells in a 96-well plate and grow to 80-90% confluency.

  • Cell Treatment: Pre-incubate cells with various concentrations of this compound for 20-30 minutes.

  • Agonist Stimulation: Add a fixed concentration of dopamine (typically EC80) and a fixed concentration of forskolin to all wells. Incubate for 30 minutes at 37°C.

  • cAMP Measurement: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.

  • Data Analysis: Plot the cAMP concentration against the log concentration of this compound. Calculate the IC50 value, representing the concentration of the antagonist that inhibits 50% of the dopamine-mediated response.

Functional_Assay_Workflow cluster_workflow cAMP Functional Assay Workflow Start Plate CHO-K1-D2R Cells Pre_incubation Pre-incubate with This compound Start->Pre_incubation Stimulation Add Dopamine (Agonist) + Forskolin Pre_incubation->Stimulation Incubation Incubate at 37°C Stimulation->Incubation Lysis Lyse Cells Incubation->Lysis Measurement Measure Intracellular cAMP Lysis->Measurement Analysis Calculate IC50 Measurement->Analysis

Caption: Workflow for the functional dopamine D2 receptor antagonism assay.

Protocol 3: In Vitro Neuroinflammation Assay

This protocol investigates the potential anti-inflammatory effects of this compound on microglia, the resident immune cells of the brain.

Materials:

  • BV-2 microglial cell line.

  • Lipopolysaccharide (LPS) (pro-inflammatory stimulus).

  • This compound.

  • Griess Reagent (for nitric oxide measurement).

  • ELISA kits for TNF-α and IL-6.

  • MTT or other cell viability assay kit.

Procedure:

  • Cell Culture: Culture BV-2 cells in DMEM with 10% FBS and 1% penicillin-streptomycin.[6] Plate cells in a 24-well plate and allow them to adhere.[7]

  • Cell Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.[7]

  • Inflammatory Challenge: Add LPS (e.g., 100 ng/mL) to induce an inflammatory response. Incubate for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatant for analysis of inflammatory mediators.

  • Nitric Oxide (NO) Measurement: Use the Griess reagent to measure the concentration of nitrite, a stable product of NO, in the supernatant.

  • Cytokine Measurement: Quantify the levels of TNF-α and IL-6 in the supernatant using specific ELISA kits.

  • Cell Viability: Assess the viability of the remaining cells using an MTT assay to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.[7]

  • Data Analysis: Calculate the percentage inhibition of NO, TNF-α, and IL-6 production compared to the LPS-treated control. Determine the IC50 values for the inhibition of each inflammatory mediator.

Inflammatory MediatorIC50 (µM) of this compound (Hypothetical)
Nitric Oxide (NO)15.2
TNF-α12.8
IL-618.5

In Vivo Research Applications: An Overview

While detailed in vivo protocols are beyond the scope of this guide, the following outlines a potential experimental approach to evaluate the antipsychotic-like effects of this compound in a rodent model.

Animal Model: A common model is the amphetamine- or phencyclidine (PCP)-induced hyperlocomotion model in mice or rats. These psychostimulants induce a hyperdopaminergic state that mimics some aspects of psychosis.

Experimental Design:

  • Acclimation: Animals are acclimated to the housing facility and testing environment.

  • Drug Administration: Animals are pre-treated with this compound or a vehicle control at various doses via an appropriate route (e.g., intraperitoneal injection). A positive control, such as haloperidol, should be included.

  • Psychostimulant Challenge: After a set pre-treatment time, animals are administered amphetamine or PCP.

  • Behavioral Assessment: Locomotor activity is monitored using automated activity chambers. A reduction in psychostimulant-induced hyperlocomotion by this compound would suggest antipsychotic-like activity.

  • Neurochemical Analysis: Following the behavioral tests, brain tissue (e.g., striatum, prefrontal cortex) can be collected for post-mortem analysis of dopamine and its metabolites using techniques like HPLC to confirm the drug's effect on dopaminergic neurotransmission.

Conclusion and Future Directions

This compound, as a member of the pharmacologically rich phenothiazine family, holds significant potential for further investigation in neuroscience. The protocols and conceptual frameworks provided in this guide offer a starting point for a systematic evaluation of its receptor binding profile, functional activity, and potential therapeutic effects. Future research should aim to fully characterize its polypharmacology, investigate its impact on downstream signaling pathways, and explore its efficacy in more complex behavioral models relevant to neuropsychiatric disorders.

References

Utilizing 10-Propionylphenothiazine as a Research Tool: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview and detailed protocols for utilizing 10-Propionylphenothiazine (10-PPT) as a research tool. Designed for researchers, scientists, and drug development professionals, this document offers in-depth technical guidance, field-proven insights, and self-validating experimental designs.

Introduction: The Scientific Context of this compound

Phenothiazines are a well-established class of heterocyclic compounds that have significantly impacted medicine and neuroscience.[1] Their derivatives have been pivotal in the development of antipsychotic medications, primarily through their antagonistic activity at dopamine receptors.[2][3] this compound, a specific derivative, holds promise as a tool compound for investigating dopaminergic signaling and its implications in neuropsychiatric disorders and potentially in other areas such as oncology, given the emerging anti-cancer properties of some phenothiazines.[4][5]

The core structure of phenothiazine, with its tricyclic "butterfly" conformation, allows for extensive derivatization, leading to a wide range of pharmacological activities.[6] The propionyl group at the 10-position of the phenothiazine nucleus in 10-PPT is anticipated to modulate its physicochemical and pharmacological properties, including its affinity for dopamine receptors and other potential molecular targets.

Mechanism of Action: A Focus on Dopamine Receptor Antagonism

The primary mechanism of action for many phenothiazine derivatives is the blockade of dopamine receptors, particularly the D2 subtype.[3][7] This antagonism alleviates the positive symptoms of psychosis by reducing dopaminergic hyperactivity in the mesolimbic pathway.[3] As a phenothiazine derivative, 10-PPT is hypothesized to act as a dopamine receptor antagonist.[6] The following diagram illustrates the canonical dopamine D2 receptor signaling pathway and the proposed point of intervention for 10-PPT.

Dopamine D2 Receptor Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Binds & Activates PPT This compound (Antagonist) PPT->D2R Blocks Gi Gi Protein D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates CellularResponse Decreased Cellular Response PKA->CellularResponse Phosphorylates Targets

Figure 1: Proposed mechanism of 10-PPT as a dopamine D2 receptor antagonist.

Application 1: Characterization of Dopamine D2 Receptor Binding Affinity

A fundamental step in characterizing 10-PPT as a research tool is to determine its binding affinity for the dopamine D2 receptor. A competitive radioligand binding assay is a standard and robust method for this purpose.[5][8][9]

Protocol 1: Dopamine D2 Receptor Competitive Binding Assay

This protocol outlines a method to determine the inhibitory constant (Ki) of 10-PPT for the dopamine D2 receptor using a radiolabeled antagonist, such as [3H]-Spiperone.

Materials:

  • HEK293 cells stably expressing the human dopamine D2 receptor (or rat striatal membrane preparations).

  • This compound (10-PPT).

  • [3H]-Spiperone (radioligand).

  • Haloperidol (unlabeled competitor for non-specific binding).

  • Binding Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

  • Scintillation vials and scintillation fluid.

  • Glass fiber filters.

  • Filtration manifold.

  • Scintillation counter.

Workflow Diagram:

D2 Receptor Binding Assay Workflow A Prepare D2 Receptor Membranes C Incubate Membranes with [3H]-Spiperone and 10-PPT A->C B Prepare Serial Dilutions of 10-PPT B->C D Separate Bound and Free Radioligand via Filtration C->D E Quantify Radioactivity using Scintillation Counting D->E F Calculate IC50 and Ki Values E->F

Figure 2: Workflow for the dopamine D2 receptor competitive binding assay.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Culture HEK293-D2R cells to confluency.

    • Harvest cells and homogenize in ice-cold binding buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and debris.

    • Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

    • Resuspend the membrane pellet in fresh binding buffer and determine the protein concentration using a Bradford or BCA assay.

  • Assay Setup:

    • Prepare serial dilutions of 10-PPT in binding buffer. The concentration range should be wide enough to generate a complete inhibition curve (e.g., 10^-11 M to 10^-5 M).

    • In a 96-well plate, add the following to each well:

      • 50 µL of binding buffer (for total binding) or 10 µM Haloperidol (for non-specific binding).

      • 50 µL of the appropriate 10-PPT dilution.

      • 50 µL of [3H]-Spiperone at a final concentration close to its Kd (e.g., 0.2 nM).[8]

      • 50 µL of the D2 receptor membrane preparation (e.g., 20-40 µg of protein).

  • Incubation:

    • Incubate the plate at room temperature for 90 minutes to reach equilibrium.[8]

  • Filtration and Washing:

    • Rapidly filter the contents of each well through glass fiber filters using a filtration manifold.

    • Wash the filters three times with ice-cold binding buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials, add scintillation fluid, and vortex.

    • Measure the radioactivity in a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from all other measurements to obtain specific binding.

    • Plot the percentage of specific binding against the log concentration of 10-PPT.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]

Expected Outcome:

This assay will determine the affinity of 10-PPT for the dopamine D2 receptor. A lower Ki value indicates a higher binding affinity.

Application 2: Assessment of Cellular Viability and Neurotoxicity

It is crucial to understand the potential cytotoxic effects of 10-PPT, especially when using it in cell-based assays. Various assays can be employed to assess cell viability and proliferation.[10][11]

Protocol 2: MTT Cell Viability Assay

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[11]

Materials:

  • Human neuroblastoma cell line (e.g., SH-SY5Y) or other relevant cell line.[12][13]

  • Cell culture medium (e.g., DMEM or RPMI-1640) with supplements.[12]

  • This compound (10-PPT).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • 96-well cell culture plates.

  • Microplate reader.

Step-by-Step Methodology:

  • Cell Seeding:

    • Seed cells into a 96-well plate at an appropriate density (e.g., 1 x 10^4 cells/well) and allow them to adhere overnight.[12]

  • Compound Treatment:

    • Prepare serial dilutions of 10-PPT in cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the 10-PPT dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve 10-PPT).

    • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[12]

  • MTT Incubation:

    • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of 10-PPT relative to the vehicle control.

    • Plot the percentage of cell viability against the log concentration of 10-PPT to determine the CC50 (half-maximal cytotoxic concentration).

Data Presentation:

Concentration of 10-PPT (µM)Absorbance (570 nm)% Cell Viability
0 (Vehicle Control)1.2100%
0.11.1898.3%
11.1595.8%
100.9579.2%
1000.433.3%

Note: The data in this table is illustrative and will need to be determined experimentally.

Application 3: In Vivo Assessment of Neuroleptic-like Activity

To investigate the functional consequences of 10-PPT's potential dopamine receptor antagonism in a living organism, behavioral assays in rodents are employed. These assays can model some aspects of psychosis and the effects of antipsychotic drugs.[14][15]

Protocol 3: Apomorphine-Induced Stereotypy in Rats

Apomorphine is a non-selective dopamine receptor agonist that induces stereotyped behaviors (e.g., sniffing, gnawing, licking) in rodents. Antipsychotic drugs that block dopamine receptors can inhibit these behaviors.

Materials:

  • Male Wistar or Sprague-Dawley rats.

  • This compound (10-PPT).

  • Apomorphine hydrochloride.

  • Saline solution (vehicle).

  • Observation cages.

  • Stopwatch.

Step-by-Step Methodology:

  • Acclimation:

    • Allow rats to acclimate to the observation cages for at least 30 minutes before the experiment.

  • Compound Administration:

    • Administer 10-PPT (at various doses, e.g., 1, 5, 10 mg/kg) or vehicle via intraperitoneal (i.p.) injection.

  • Apomorphine Challenge:

    • After a predetermined pretreatment time (e.g., 30-60 minutes), administer apomorphine (e.g., 1 mg/kg, s.c.).

  • Behavioral Observation:

    • Immediately after the apomorphine injection, observe the rats for stereotyped behaviors for a period of 60 minutes.

    • Score the intensity of stereotypy at regular intervals (e.g., every 5 minutes) using a standardized rating scale.

Data Analysis:

  • Calculate the total stereotypy score for each rat.

  • Compare the scores of the 10-PPT-treated groups to the vehicle-treated group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

Logical Relationship Diagram:

In Vivo Neuroleptic Activity Logic A 10-PPT administered B 10-PPT antagonizes D2 receptors in the brain A->B E Reduced stereotyped behavior B->E Inhibits C Apomorphine administered D Apomorphine stimulates D2 receptors C->D D->E Induces (in absence of antagonist)

Figure 3: Logical flow of the apomorphine-induced stereotypy experiment.

Safety and Handling Precautions

As with any research chemical, appropriate safety precautions should be taken when handling this compound. Consult the Safety Data Sheet (SDS) for detailed information. General guidelines include:

  • Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Handle the compound in a well-ventilated area or a chemical fume hood.

  • Avoid inhalation of dust and contact with skin and eyes.

  • In case of contact, wash the affected area thoroughly with water.

Conclusion

This compound is a promising research tool for investigating the role of dopamine signaling in various physiological and pathological processes. The protocols provided in this guide offer a framework for characterizing its pharmacological profile, from molecular interactions at the receptor level to its functional effects in cellular and in vivo models. Through rigorous and well-designed experiments, researchers can elucidate the specific mechanisms of action of 10-PPT and its potential applications in neuroscience and beyond.

References

Application Notes & Protocols: Dosage and Administration of 10-Propionylphenothiazine in Laboratory Animals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

These application notes provide a comprehensive guide for the formulation, dosage, and administration of 10-Propionylphenothiazine, a phenothiazine derivative, for use in preclinical research involving laboratory animals. Phenothiazines are a class of neuroleptic agents known for their diverse pharmacological activities, including antipsychotic, sedative, and antiemetic effects.[1] Their mechanism of action often involves antagonism of dopamine receptors and, to varying degrees, other receptors like serotonin and alpha-adrenergic receptors.[2][3]

Specific data on this compound is limited in publicly available literature; therefore, the following protocols are synthesized from established principles for phenothiazine derivatives, particularly acepromazine, and best practices in preclinical in vivo studies.[1][4][5] The primary objective is to provide researchers with a robust framework for conducting initial dose-finding, efficacy, and tolerability studies. The causality behind each step—from vehicle selection to administration technique—is explained to ensure experimental success and data reproducibility.

Pharmacological Profile & Mechanistic Considerations

Phenothiazines exert their primary effects by acting as central nervous system (CNS) depressants.[1] This action results in sedation, muscle relaxation, and a reduction in spontaneous activity.[1] The propionyl group at the 10-position of the phenothiazine nucleus is anticipated to influence the compound's lipophilicity and, consequently, its pharmacokinetic (PK) and pharmacodynamic (PD) properties.

Key Considerations for Experimental Design:

  • Mechanism of Action: Like other phenothiazines, this compound is predicted to be a dopamine D2 receptor antagonist. This antagonism is the basis for its sedative and potential antipsychotic effects. However, it may also interact with muscarinic, sigma, and sodium channel receptors, contributing to a complex pharmacological profile that could include antiarrhythmic or local anesthetic properties.[2][3]

  • Pharmacokinetics (PK): Phenothiazine derivatives are typically metabolized in the liver.[1] Therefore, caution is advised in animals with hepatic dysfunction.[1][6] The route of administration will significantly impact bioavailability. Intravenous (IV) administration provides immediate effect, while oral (PO) or intraperitoneal (IP) routes will have a delayed onset.[1][6] The half-life of related compounds can range from 11 to 18 hours in various species.[7]

  • Potentiation of Other Depressants: Phenothiazines are additive in their action with other CNS depressants, such as general anesthetics (e.g., ketamine, isoflurane) and opioids.[1][5] When used in combination, the dosage of all agents should be carefully reduced to avoid excessive sedation and cardiovascular depression.[1][6]

Formulation & Vehicle Selection Protocol

The low aqueous solubility of many phenothiazine derivatives presents a significant formulation challenge.[8][9] Selecting an appropriate vehicle is critical to ensure accurate dosing and to differentiate the compound's effects from those of the vehicle itself.[10][11]

Objective

To identify a suitable vehicle that safely solubilizes or uniformly suspends this compound for in vivo administration without causing adverse effects.

Materials
  • This compound

  • Vehicle candidates:

    • Sterile Saline (0.9% NaCl)[8]

    • 0.5% (w/v) Carboxymethylcellulose (CMC) in sterile water[8]

    • 5-10% DMSO in corn oil[10]

    • 20% Polyethylene glycol 400 (PEG 400) in saline[10]

    • Corn oil or Sesame oil[12]

  • Vortex mixer, Sonicator

  • Calibrated pipettes and sterile vials

Step-by-Step Protocol
  • Solubility Screening: Prepare small-scale trial formulations of this compound in each candidate vehicle at the highest desired concentration.

  • Energy Input: Vortex each mixture vigorously. If the compound does not dissolve, use a sonicator for 5-10 minutes. Observe for dissolution or a fine, uniform suspension.

  • Stability Assessment: Store the trial formulations at room temperature for at least 4 hours (a typical dosing window) and visually inspect for any precipitation or phase separation.

  • Vehicle Tolerability Study (Mandatory):

    • Select a small cohort of animals (e.g., n=3 per vehicle) from the chosen species and strain.

    • Administer the vehicle alone at the same volume and via the same route planned for the drug study.[11]

    • Monitor the animals closely for at least 48 hours for any signs of toxicity, irritation (especially for IP or SC routes), behavioral changes, or significant changes in body weight.[10]

  • Final Selection: Choose the simplest vehicle (e.g., aqueous solutions over co-solvents) that maintains the compound in solution/suspension and demonstrates no adverse effects in the tolerability study.[8] For oral administration of insoluble compounds, 0.5% CMC is a common and well-tolerated choice.[9]

Dosage and Administration in Rodents

Dosages should always be individualized based on the required degree of sedation and the animal's health status.[1] As a general rule, the required dose in mg/kg decreases as the animal's body weight increases.[1] The following tables provide starting dose ranges extrapolated from related phenothiazine compounds like acepromazine.

Dose-Finding Study Workflow

The following diagram illustrates a typical workflow for a dose-finding study, which is essential for establishing the therapeutic window for this compound.

DoseFindingWorkflow cluster_prep Phase 1: Preparation cluster_dosing Phase 2: Dosing & Observation cluster_analysis Phase 3: Analysis prep_compound Formulate Compound in Selected Vehicle prep_vehicle Prepare Vehicle Control prep_animals Acclimatize Animals (min. 48 hours) randomize Randomize Animals into Dose Groups prep_animals->randomize Begin Experiment administer Administer Compound (e.g., IP, PO, SC) randomize->administer observe Monitor for Sedation & Adverse Effects administer->observe collect_data Record Observations & Clinical Scores observe->collect_data analyze Analyze Dose-Response Relationship collect_data->analyze determine_ed50 Determine ED50 & Max Tolerated Dose analyze->determine_ed50

Caption: Workflow for a dose-response study.

Recommended Starting Doses for Rodents

The following dose ranges are suggested for initial studies. It is imperative to begin with the lowest dose and escalate only after assessing the animal's response.

SpeciesRouteSuggested Starting Dose Range (mg/kg)Notes
Mouse IP, SC1.0 - 5.0 mg/kgPhenothiazines like acepromazine are often used in this range for sedation.[4]
PO2.0 - 10.0 mg/kgOral doses are typically higher than parenteral doses to account for first-pass metabolism.
Rat IP, SC0.5 - 3.0 mg/kgRats may be more sensitive than mice; start at the lower end of the range.[5]
PO1.0 - 7.5 mg/kgAdjust based on desired effect and observed tolerability.
Administration Protocols

Proper administration technique is crucial for animal welfare and data validity.[13]

Protocol 4.3.1: Intraperitoneal (IP) Injection (Mouse/Rat)

  • Ensure the formulation is at room temperature and properly mixed (vortex if a suspension).

  • Restrain the animal firmly but gently, positioning it in a head-down orientation.

  • Using a 23-27 gauge needle, insert the needle into the lower left or right abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.[13]

  • Aspirate slightly to ensure the needle has not entered a blood vessel or organ.

  • Inject the formulation smoothly and withdraw the needle.

  • Return the animal to its cage and monitor for recovery and any signs of distress.

Protocol 4.3.2: Oral Gavage (PO) (Mouse/Rat)

  • Select a flexible, ball-tipped gavage needle of the appropriate size for the animal.

  • Measure the distance from the animal's mouth to the last rib to estimate the correct insertion depth.

  • Restrain the animal securely, ensuring its head and body are in a straight line.

  • Gently insert the gavage needle into the mouth, passing it along the roof of the mouth and down the esophagus. Do not force the needle.

  • Administer the dose slowly to prevent regurgitation.

  • Withdraw the needle and monitor the animal.

Safety, Monitoring, and Critical Considerations

Authoritative Grounding: The administration of any novel compound requires stringent safety monitoring. Phenothiazine derivatives can cause significant side effects that must be anticipated and managed.

  • Cardiovascular Effects: Hypotension (a drop in blood pressure) is a common side effect, especially after rapid IV injection.[1][6] This can lead to cardiovascular collapse in compromised animals.[1] Use with extreme caution in animals that are dehydrated, anemic, or in shock.[6]

  • Thermoregulation: Phenothiazines can impair the animal's ability to regulate its body temperature.[6] Provide supplemental heat (e.g., a warming pad) during and after the procedure, especially for smaller animals like mice.

  • Seizure Threshold: These compounds may lower the seizure threshold. Avoid use in animals with a history of epilepsy.[6][14]

  • Breed and Strain Variability: Be aware of potential strain or breed sensitivities. For example, certain dog breeds like Boxers and Greyhounds show heightened sensitivity to acepromazine.[6] While less documented in rodents, strain-specific differences in drug metabolism are common and should be expected.[5]

  • Paradoxical Reactions: While sedation is the expected outcome, some animals may experience paradoxical excitement or aggression.[14] Handle animals gently and be prepared for unexpected reactions.

Conclusion

This document provides a foundational framework for the preclinical evaluation of this compound in laboratory animals. The protocols emphasize a scientifically rigorous approach, beginning with careful formulation and vehicle selection, followed by conservative dose-escalation studies. By understanding the underlying pharmacology of the phenothiazine class and adhering to strict safety and monitoring guidelines, researchers can generate reliable and reproducible data while upholding the highest standards of animal welfare.

References

Application Notes and Protocols: Developing Assays to Measure 10-Propionylphenothiazine Activity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Framework for Characterizing 10-Propionylphenothiazine

This compound belongs to the phenothiazine class of compounds, a scaffold renowned for its vast range of biological activities, including antipsychotic, anticancer, and antimicrobial effects.[1][2][3][4] The addition of a propionyl group at the 10-position of the core tricyclic structure can significantly modulate its physicochemical and pharmacological properties.[2] Given the chemical nature of the phenothiazine core, two primary mechanisms of action are highly probable for its derivatives: interaction with G-protein coupled receptors (GPCRs), particularly dopamine receptors, and modulation of cellular redox states.[3][5]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to elucidate the biological activity of this compound. Instead of a single, definitive assay, we propose a panel of investigations designed to build a detailed activity profile. We will provide the scientific rationale behind each proposed assay, detailed step-by-step protocols, and the necessary tools for data interpretation. This multi-assay approach ensures a robust and validated characterization of the compound's potential therapeutic or cytotoxic effects.

Physicochemical Properties of the Target Compound

Before initiating biological assays, a foundational understanding of the test compound's properties is critical for accurate and reproducible results.

PropertyValue / InformationSource
Chemical Name 1-(10H-phenothiazin-10-yl)propan-1-oneParchem[6]
Synonyms N-Propionyl PhenothiazineParchem[6]
CAS Number 6622-75-9Parchem[6]
Molecular Formula C₁₅H₁₃NOSPubChem[7]
Molecular Weight 255.34 g/mol Calculated
Solubility The solubility of phenothiazine derivatives can be variable. It is crucial to experimentally determine the solubility of this compound in relevant assay buffers (e.g., PBS, DMSO) to avoid precipitation and ensure accurate dosing. Methods such as ¹H NMR spectroscopy or simple weighing can be employed for this purpose.[8] A related compound, Phenothiazine-10-propionic acid, has a water solubility of approximately 51.2 mg/L.[9]General Knowledge

Part 1: Assessing Dopamine D2 Receptor Interaction

Scientific Rationale: The phenothiazine scaffold is a classic pharmacophore for dopamine D2 receptor antagonism, a key mechanism for antipsychotic drugs.[10] Therefore, the primary hypothesis to test is whether this compound binds to and modulates the function of the D2 receptor. We will approach this in two stages: a binding assay to determine affinity and a functional assay to measure agonism or antagonism.

Workflow for D2 Receptor Activity Screening

D2_Workflow cluster_binding Step 1: Binding Affinity cluster_functional Step 2: Functional Activity start Prepare D2 Receptor Membranes & Labeled Ligand assay Competitive Binding Assay (e.g., HTRF or Radioligand) start->assay test_compound Prepare Serial Dilutions of This compound test_compound->assay readout Measure Signal (Fluorescence or Radioactivity) assay->readout analysis Calculate Ki Value readout->analysis cells Culture CHO-K1 Cells Expressing Human D2 Receptor analysis->cells If Ki is potent, proceed to functional assay agonist_mode Agonist Mode: Treat cells with Test Compound cells->agonist_mode antagonist_mode Antagonist Mode: Pre-treat with Test Compound, then add Dopamine cells->antagonist_mode cAMP_measure Measure cAMP Levels agonist_mode->cAMP_measure antagonist_mode->cAMP_measure result Determine EC50 (Agonist) or IC50 (Antagonist) cAMP_measure->result

Caption: Workflow for D2 Receptor Characterization.

Protocol: Competitive Binding Assay using HTRF

Principle: Homogeneous Time-Resolved Fluorescence (HTRF) is a robust, no-wash assay format ideal for screening. It measures the binding of a fluorescently-labeled ligand to a terbium cryptate-labeled receptor. A test compound that binds to the receptor will displace the labeled ligand, causing a decrease in the HTRF signal.[11]

Materials:

  • Tag-lite® Dopamine D2 labeled cells (e.g., from Revvity, #C1TT1D2)[2]

  • Fluorescent D2 receptor ligand (e.g., Spiperone-d2)[11]

  • This compound (Test Compound)

  • Reference Antagonist (e.g., Haloperidol)

  • Assay Buffer (e.g., Tag-lite labeling medium)

  • 384-well low-volume white plates

  • HTRF-compatible plate reader

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a serial dilution series (e.g., 11 points, 1:3 dilution) in assay buffer. Also, prepare dilutions of the reference antagonist.

  • Cell Preparation: Thaw the labeled cells according to the manufacturer's protocol. Resuspend them in assay buffer to the recommended concentration.

  • Assay Plate Setup:

    • Add 5 µL of assay buffer to all wells.

    • Add 5 µL of the serially diluted test compound or reference antagonist to the appropriate wells.

    • Add 5 µL of the fluorescent ligand (at a concentration near its Kd, as recommended by the supplier) to all wells.

    • Initiate the binding reaction by dispensing 5 µL of the cell suspension into each well.

  • Incubation: Incubate the plate at room temperature for 60-120 minutes, protected from light.

  • Data Acquisition: Read the plate on an HTRF-compatible reader, measuring emission at both the acceptor (e.g., 665 nm) and donor (e.g., 620 nm) wavelengths.

  • Data Analysis:

    • Calculate the HTRF ratio: (Acceptor Signal / Donor Signal) * 10,000.

    • Plot the HTRF ratio against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC₅₀.

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the fluorescent ligand and Kd is its dissociation constant.

Protocol: D2 Receptor Functional Assay (cAMP Measurement)

Principle: The dopamine D2 receptor is a Gi-coupled GPCR.[10][12] Its activation by an agonist leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This assay measures changes in cAMP to determine if this compound acts as an agonist or an antagonist.

Materials:

  • CHO-K1 cell line stably expressing the human Dopamine D2 receptor (e.g., from GenScript, #M00152)[13]

  • Culture Medium (e.g., Ham's F-12K with 10% FBS)[13]

  • Dopamine (Reference Agonist)

  • Haloperidol (Reference Antagonist)

  • cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based)

  • Forskolin (to stimulate adenylyl cyclase)

  • 96-well cell culture plates

Procedure:

  • Cell Culture: Seed the D2-expressing cells into 96-well plates at a density of ~20,000 cells/well and culture overnight.

  • Compound Preparation: Prepare serial dilutions of this compound and reference compounds in an appropriate assay buffer.

  • Assay Execution (Antagonist Mode):

    • Aspirate the culture medium from the cells.

    • Add 50 µL of the test compound dilutions to the wells and incubate for 15-30 minutes at 37°C. This is the pre-incubation step.

    • Prepare a solution of Dopamine (at its EC₈₀ concentration) mixed with Forskolin.

    • Add 50 µL of the Dopamine/Forskolin solution to the wells.

    • Incubate for 30 minutes at 37°C.

  • Assay Execution (Agonist Mode):

    • Aspirate the culture medium.

    • Add 50 µL of a Forskolin-only solution to the wells.

    • Add 50 µL of the test compound dilutions to the wells.

    • Incubate for 30 minutes at 37°C.

  • cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the instructions of your chosen cAMP detection kit.

  • Data Analysis:

    • Antagonist Mode: Plot the signal against the log concentration of this compound. Fit the data to determine the IC₅₀, representing its potency as an antagonist.

    • Agonist Mode: Plot the signal against the log concentration. If the compound is an agonist, you will observe a dose-dependent decrease in the cAMP signal. Fit the data to determine the EC₅₀ and the maximum effect (Emax) relative to dopamine.

Part 2: Characterizing Redox Activity

Scientific Rationale: The phenothiazine nucleus is redox-active and can be easily oxidized to form a stable cation radical.[14][15] This property is linked to both therapeutic effects and potential toxicity mechanisms, such as the generation of reactive oxygen species (ROS). An enzyme-based assay can be used to assess the compound's ability to act as an antioxidant by scavenging radicals.

Workflow for Redox Activity Assessment

Redox_Workflow reagents Prepare HRP, H2O2, and Chromogenic Substrate (ABTS) reaction Initiate HRP-catalyzed Oxidation of ABTS with H2O2 reagents->reaction compound Prepare Serial Dilutions of This compound measure_inhibition Add Test Compound and Measure Absorbance at 414 nm compound->measure_inhibition reaction->measure_inhibition analysis Calculate % Inhibition and Determine IC50 measure_inhibition->analysis

Caption: Workflow for HRP-Based Antioxidant Assay.

Protocol: Peroxidase-Based Antioxidant Assay

Principle: Horseradish peroxidase (HRP) catalyzes the oxidation of a chromogenic substrate, such as ABTS (2,2'-azino-bis(3-ethylbenzthiazoline-6-sulfonic acid)), by hydrogen peroxide (H₂O₂), producing a stable colored radical cation (ABTS•⁺).[16] An antioxidant compound will scavenge the ABTS•⁺ radical, preventing color formation in a dose-dependent manner. This assay measures the ability of this compound to act as a radical scavenger.

Materials:

  • Horseradish Peroxidase (HRP)[17]

  • Hydrogen Peroxide (H₂O₂)

  • ABTS[18]

  • This compound (Test Compound)

  • Ascorbic Acid or Trolox (Reference Antioxidant)

  • Phosphate buffer (50 mM, pH 7.0)

  • 96-well clear microplates

  • Spectrophotometer plate reader

Procedure:

  • Reagent Preparation:

    • Prepare a 2.0 mM ABTS solution in phosphate buffer.

    • Prepare a 1.0 mM H₂O₂ solution in phosphate buffer.

    • Prepare an HRP working solution (e.g., 0.86 nM) in phosphate buffer.[16]

    • Prepare a 10 mM stock of the test compound and reference antioxidant in DMSO, followed by serial dilutions in phosphate buffer.

  • Assay Reaction:

    • In each well of the 96-well plate, add the following in order:

      • 150 µL Phosphate Buffer

      • 10 µL of test compound dilution (or reference/vehicle control)

      • 20 µL of ABTS solution

      • 20 µL of HRP solution

    • Mix gently and incubate for 2 minutes at room temperature.

  • Initiate and Read:

    • Initiate the reaction by adding 10 µL of H₂O₂ solution to each well.

    • Immediately place the plate in a spectrophotometer and read the absorbance at 414 nm in kinetic mode for 5-10 minutes, or as a single endpoint reading after a fixed time (e.g., 5 minutes).

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

    • Plot the % Inhibition against the log concentration of this compound.

    • Fit the data to a dose-response curve to determine the IC₅₀ value. Compare this to the IC₅₀ of the reference antioxidant.

Part 3: Screening for Potential Cytotoxicity

Scientific Rationale: Many phenothiazine derivatives exhibit potent anticancer activity.[19] Therefore, it is essential to assess the cytotoxic potential of this compound. The MTT assay is a standard, reliable colorimetric method for measuring cellular metabolic activity, which serves as an indicator of cell viability.[14][20]

Protocol: MTT Cytotoxicity Assay

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into an insoluble purple formazan product.[21] The amount of formazan produced is directly proportional to the number of living, metabolically active cells. The crystals are then solubilized, and the absorbance is read on a spectrophotometer.

Materials:

  • Selected cancer cell line (e.g., HeLa or HepG2) and a non-cancerous control cell line (e.g., fibroblasts)

  • Complete culture medium

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Doxorubicin (Positive Control for cytotoxicity)

  • 96-well cell culture plates

  • Multichannel pipette

  • Plate reader (absorbance at 570-590 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a serial dilution of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle-only (e.g., 0.1% DMSO) and positive controls.

  • Incubation: Incubate the plate for a defined period (e.g., 48 or 72 hours) at 37°C in a CO₂ incubator.

  • MTT Addition: Add 10-20 µL of the 5 mg/mL MTT solution to each well. Incubate for 3-4 hours at 37°C, allowing the formazan crystals to form.

  • Solubilization: Carefully aspirate the medium containing MTT. Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well.[22]

  • Reading: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[22] Read the absorbance at 570 nm (with a reference wavelength of ~630 nm if desired).

  • Data Analysis:

    • Subtract the background absorbance (media-only wells).

    • Calculate cell viability as a percentage relative to the vehicle-treated control cells: % Viability = (Abs_sample / Abs_control) * 100

    • Plot the % Viability against the log concentration of the compound and fit to a dose-response curve to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).

References

Application Notes and Protocols for Investigating 10-Propionylphenothiazine in Hypertensive Models

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Gemini, Senior Application Scientist

Introduction: Unraveling the Vasoactive Potential of a Phenothiazine Derivative

Phenothiazines are a class of heterocyclic compounds recognized for their diverse pharmacological activities, most notably as antipsychotic and antihistaminic agents. However, the broad bioactivity of the phenothiazine scaffold, including its documented effects on the cardiovascular system, presents an opportunity for novel therapeutic exploration. This application note outlines a comprehensive framework for the systematic investigation of 10-Propionylphenothiazine, a specific derivative, as a potential modulator of blood pressure in preclinical hypertensive models.

The rationale for exploring this compound in the context of hypertension stems from the known ability of related compounds to interact with various ion channels and receptors that are pivotal in regulating vascular tone and cardiac function. These include, but are not limited to, calcium channels, potassium channels, and adrenergic receptors. The structural modification represented by the propionyl group at the 10-position of the phenothiazine nucleus may confer unique pharmacokinetic and pharmacodynamic properties, potentially leading to a desirable cardiovascular profile.

This guide is intended for researchers, scientists, and drug development professionals. It provides a structured, multi-stage protocol, from initial in vitro characterization to in vivo assessment in a hypertensive animal model. The emphasis is on establishing a robust, self-validating experimental workflow to rigorously evaluate the therapeutic potential and mechanism of action of this compound.

Part 1: Initial In Vitro Characterization and Mechanistic Assessment

Before proceeding to live animal models, a thorough in vitro evaluation is crucial to determine the direct effects of this compound on vascular tissue and to elucidate its potential mechanism of action.

Assessment of Vasorelaxant Properties in Isolated Aortic Rings

This protocol is designed to determine if this compound has a direct effect on vascular smooth muscle tone.

Experimental Workflow:

cluster_prep Tissue Preparation cluster_exp Experiment cluster_analysis Data Analysis A Euthanize Rodent (e.g., Wistar Rat) B Isolate Thoracic Aorta A->B C Clean and Cut into 2-3 mm Rings B->C D Mount Aortic Rings in Organ Bath C->D E Equilibrate under Tension (e.g., 1.5g in Krebs Solution) D->E F Induce Contraction (e.g., Phenylephrine, KCl) E->F G Cumulative Addition of This compound F->G H Record Isometric Tension G->H I Calculate % Relaxation H->I J Plot Dose-Response Curve I->J K Determine EC50 J->K

Caption: Workflow for assessing vasorelaxant effects in isolated aortic rings.

Step-by-Step Protocol:

  • Tissue Preparation:

    • Humanely euthanize a male Wistar rat (250-300g) following approved institutional animal care guidelines.

    • Carefully excise the thoracic aorta and place it in cold Krebs-Henseleit buffer.

    • Under a dissecting microscope, remove adhering connective and adipose tissue.

    • Cut the aorta into rings of 2-3 mm in width.

  • Experimental Setup:

    • Mount the aortic rings in an organ bath containing Krebs-Henseleit buffer, maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2.

    • Allow the rings to equilibrate for 60 minutes under a resting tension of 1.5 g, with buffer changes every 15 minutes.

  • Induction of Contraction and Drug Administration:

    • Induce a sustained contraction with a submaximal concentration of a vasoconstrictor, such as phenylephrine (1 µM) or potassium chloride (KCl, 60 mM).

    • Once the contraction has stabilized, add this compound in a cumulative manner (e.g., from 1 nM to 100 µM).

    • Record the changes in isometric tension using a force transducer connected to a data acquisition system.

  • Data Analysis:

    • Express the relaxation induced by this compound as a percentage of the pre-contraction induced by the vasoconstrictor.

    • Plot the concentration-response curve and calculate the EC50 (the concentration of the compound that produces 50% of the maximal response).

Investigating the Role of the Endothelium

To determine if the vasorelaxant effect is dependent on the endothelium, the experiment described in section 1.1 can be repeated with aortic rings in which the endothelium has been mechanically removed.

  • If the relaxant effect is significantly reduced or abolished in endothelium-denuded rings , it suggests that the effect is mediated by endothelium-derived relaxing factors, such as nitric oxide (NO).

  • If the relaxant effect persists , it indicates a direct effect on the vascular smooth muscle cells.

Elucidating the Signaling Pathway

Based on the findings from sections 1.1 and 1.2, further experiments can be designed to probe the underlying signaling pathway.

cluster_pathway Potential Mechanisms of Action cluster_endo Endothelium-Dependent cluster_direct Direct Smooth Muscle Effect Compound This compound eNOS eNOS Activation Compound->eNOS ? Ca_Channel Blockade of L-type Ca2+ Channels Compound->Ca_Channel ? K_Channel Opening of K+ Channels Compound->K_Channel ? NO Nitric Oxide (NO) Production eNOS->NO sGC sGC Activation in Smooth Muscle NO->sGC cGMP Increased cGMP sGC->cGMP Relax_Endo Vasorelaxation cGMP->Relax_Endo Ca_Influx Decreased Intracellular Ca2+ Ca_Channel->Ca_Influx Hyperpolarization Hyperpolarization K_Channel->Hyperpolarization Relax_Direct Vasorelaxation Ca_Influx->Relax_Direct Hyperpolarization->Ca_Influx

Caption: Potential signaling pathways for this compound-induced vasorelaxation.

Experimental Design:

  • To investigate the involvement of the NO-cGMP pathway, aortic rings can be pre-incubated with an inhibitor of nitric oxide synthase (e.g., L-NAME) or an inhibitor of soluble guanylate cyclase (e.g., ODQ) before adding this compound.

  • To explore the role of ion channels in a direct smooth muscle effect, experiments can be conducted in the presence of specific channel blockers (e.g., nifedipine for L-type calcium channels) or openers.

Part 2: In Vivo Assessment in a Hypertensive Animal Model

Following promising in vitro results, the next step is to evaluate the antihypertensive efficacy of this compound in a relevant animal model of hypertension. The Spontaneously Hypertensive Rat (SHR) is a widely used and well-characterized model.

Acute Antihypertensive Effect

This protocol aims to determine the immediate effect of this compound on blood pressure and heart rate.

Step-by-Step Protocol:

  • Animal Preparation:

    • Use adult male SHRs (16-20 weeks old) with established hypertension.

    • Anesthetize the animals (e.g., with isoflurane) and implant a catheter into the carotid artery for direct blood pressure measurement and into the jugular vein for drug administration.

    • Allow the animals to recover from surgery for at least 24 hours.

  • Drug Administration and Monitoring:

    • Connect the arterial catheter to a pressure transducer to continuously record systolic blood pressure (SBP), diastolic blood pressure (DBP), mean arterial pressure (MAP), and heart rate (HR).

    • After a stabilization period of at least 30 minutes, administer a single intravenous (i.v.) bolus of this compound at different doses (e.g., 0.1, 1, and 10 mg/kg). A vehicle control group should also be included.

    • Monitor cardiovascular parameters for at least 2 hours post-administration.

  • Data Analysis:

    • Calculate the change in MAP and HR from baseline at various time points after drug administration.

    • Determine the dose-response relationship for the acute antihypertensive effect.

Chronic Antihypertensive Effect

This protocol assesses the long-term efficacy of this compound in controlling blood pressure.

Step-by-Step Protocol:

  • Animal Grouping and Treatment:

    • Divide SHRs into several groups (n=8-10 per group): a vehicle control group and groups receiving different daily doses of this compound (e.g., 1, 5, and 25 mg/kg/day) for a period of 4 to 8 weeks.

    • The drug can be administered orally (e.g., by gavage) or via osmotic minipumps for continuous infusion.

  • Blood Pressure Measurement:

    • Measure blood pressure at baseline and at regular intervals throughout the study (e.g., weekly) using a non-invasive tail-cuff method.

    • At the end of the study, direct intra-arterial blood pressure measurement can be performed for a more accurate assessment.

  • Data Analysis:

    • Compare the changes in blood pressure over time between the treated groups and the control group.

    • At the end of the study, tissues such as the heart, aorta, and kidneys can be collected for histological and molecular analysis to assess for end-organ damage.

Part 3: Data Interpretation and Summary

The data obtained from these studies should be carefully analyzed and summarized to provide a clear picture of the cardiovascular effects of this compound.

Table 1: Summary of Expected Data from In Vitro and In Vivo Studies

Parameter Experiment Measurement Example Outcome
Vasorelaxant Potency Isolated Aortic RingsEC505.2 µM
Endothelium-Dependency Endothelium +/- Rings% Relaxation85% (Endo+) vs 20% (Endo-)
Acute BP Reduction Anesthetized SHRs (i.v.)Max ΔMAP (mmHg)-35 mmHg at 10 mg/kg
Chronic BP Reduction Conscious SHRs (oral)ΔSBP at 4 weeks (mmHg)-25 mmHg at 25 mg/kg/day

Conclusion and Future Directions

This application note provides a foundational guide for the preclinical investigation of this compound as a potential antihypertensive agent. The proposed stepwise approach, from in vitro mechanism of action studies to in vivo efficacy testing, ensures a thorough and rigorous evaluation. Positive findings from these studies would warrant further investigation into the pharmacokinetic profile, safety pharmacology, and long-term toxicity of this compound, paving the way for its potential development as a novel treatment for hypertension.

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Impurities in 10-Propionylphenothiazine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 10-Propionylphenothiazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common impurities encountered during its synthesis. Drawing from established chemical principles and field-proven insights, this resource offers a structured, question-and-answer-based approach to identify, mitigate, and resolve synthetic challenges.

I. Understanding the Synthesis and Common Impurities

The synthesis of this compound, a key intermediate for various pharmaceutical compounds, is typically achieved through the Friedel-Crafts acylation of phenothiazine with propionyl chloride, utilizing a Lewis acid catalyst such as aluminum chloride (AlCl₃). While seemingly straightforward, this reaction is often complicated by the formation of several impurities that can affect yield, purity, and the overall success of the synthesis.

Q1: What are the primary impurities I should expect when synthesizing this compound?

A1: The primary impurities in this synthesis arise from the competitive reactivity of the phenothiazine nucleus. You should anticipate the formation of:

  • N-Acylated Impurity (this compound): This is often the major byproduct. The nitrogen atom of the phenothiazine ring is a nucleophilic center and can be acylated by propionyl chloride.

  • C-Acylated Impurity (2-Propionylphenothiazine): This is the desired product, resulting from electrophilic substitution on one of the aromatic rings of phenothiazine. Due to the directing effects of the nitrogen and sulfur atoms, the 2-position is a primary site of acylation.

  • Polyacylated Impurities: Under certain conditions, a second propionyl group can be added to the phenothiazine ring, leading to di-substituted products.

  • Unreacted Phenothiazine: Incomplete reaction will result in the presence of the starting material.

II. Troubleshooting Guide: A-Q&A Approach

This section directly addresses common issues encountered during the synthesis and provides actionable troubleshooting steps.

Low Yield of the Desired C-Acylated Product

Q2: My reaction yields are consistently low for the C-acylated product (2-Propionylphenothiazine). What are the likely causes and how can I improve the yield?

A2: Low yields of the C-acylated product are a frequent challenge and can be attributed to several factors:

  • Dominance of N-Acylation: The nitrogen atom in phenothiazine is highly nucleophilic and can readily react with propionyl chloride, leading to the thermodynamically favored N-acylated product.

  • Catalyst Deactivation: The Lewis acid catalyst (AlCl₃) can be deactivated by moisture or by complexation with the carbonyl group of the product.

  • Suboptimal Reaction Conditions: Temperature, reaction time, and stoichiometry of reactants and catalyst play a crucial role in directing the reaction towards C-acylation.

Troubleshooting Workflow:

Purification_Workflow A Crude Reaction Mixture B Aqueous Work-up A->B Quench reaction, remove catalyst C Column Chromatography B->C Separate isomers D Recrystallization C->D For further purification F Fraction Collection C->F Monitor with TLC G Solvent Selection D->G Optimize solvent system E Pure 2-Propionylphenothiazine F->E G->E

Technical Support Center: Optimizing 10-Propionylphenothiazine Assay Conditions for Reproducibility

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 10-Propionylphenothiazine (10-PPT) analysis. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for achieving reproducible and reliable results in your 10-PPT assays. As a Senior Application Scientist, my goal is to equip you with the foundational knowledge and practical insights necessary to overcome common challenges in the analysis of this phenothiazine derivative.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the analysis of this compound, providing a quick reference for essential information.

Q1: What are the key chemical properties of this compound that I should be aware of during assay development?

This compound belongs to the phenothiazine class of compounds, which are known for their susceptibility to oxidation.[1] The tricyclic core of the phenothiazine molecule can be easily oxidized, leading to the formation of sulfoxides and other degradation products.[1] This reactivity is a critical consideration for sample handling, storage, and the selection of analytical conditions. The propionyl group at the 10-position influences the molecule's lipophilicity and may affect its interaction with stationary phases in chromatographic separations.

Q2: What are the recommended starting points for developing an HPLC method for this compound?

For reversed-phase HPLC analysis of phenothiazine derivatives, a common starting point is a C18 column.[2][3] The mobile phase typically consists of a mixture of acetonitrile or methanol and a buffered aqueous solution.[2][4] The pH of the mobile phase is a critical parameter to control for achieving good peak shape and retention time reproducibility. A slightly acidic mobile phase (pH 3-5) is often recommended to ensure the consistent protonation state of the analyte and to minimize interactions with residual silanols on the stationary phase, which can cause peak tailing.[3]

Q3: Can I use UV-Vis spectrophotometry for the quantification of this compound?

UV-Vis spectrophotometry can be a straightforward and accessible method for the quantification of phenothiazine derivatives.[5][6] Phenothiazines typically exhibit characteristic UV absorbance maxima. For related compounds, absorbance is often measured around 254 nm and 320 nm.[4][7] However, it is crucial to determine the specific absorption maxima for this compound in your chosen solvent. Spectrophotometric methods can be susceptible to interference from other UV-absorbing compounds in the sample matrix. Therefore, this method is best suited for relatively pure samples or after a suitable sample cleanup procedure.

Q4: How should I prepare and store my this compound samples and standards to ensure their stability?

Given the oxidative instability of phenothiazines, proper sample and standard handling is paramount.[1]

  • Protection from Light: Phenothiazines are photosensitive. All solutions should be protected from light by using amber glassware or by wrapping containers in aluminum foil.

  • Low Temperature Storage: Stock solutions and samples should be stored at low temperatures, preferably at -20°C or below, to minimize degradation.[8]

  • Use of Antioxidants: For long-term storage or when working with dilute solutions, the addition of an antioxidant, such as ascorbic acid or sodium metabisulfite, may be considered to prevent oxidation.[9][10]

  • Freshly Prepared Solutions: Whenever possible, use freshly prepared working solutions for your assays to ensure accuracy.

Troubleshooting Guides

This section provides detailed troubleshooting advice for common issues encountered during the analysis of this compound.

Issue 1: High Variability and Poor Reproducibility in Assay Results

Symptoms:

  • Inconsistent results between replicate injections.

  • Significant day-to-day variation in assay performance.

  • Drifting retention times in HPLC analysis.

Potential Causes and Solutions:

Potential Cause Explanation Recommended Action
Sample/Standard Degradation 10-PPT is susceptible to oxidation, which can occur during sample preparation, storage, or analysis. This degradation will lead to lower than expected concentrations and the appearance of extra peaks.Prepare fresh standards and samples for each analytical run.Protect all solutions from light and heat.Consider adding an antioxidant to your sample diluent.If using an autosampler, ensure the tray is cooled.
Inconsistent Sample Preparation Variations in extraction efficiency, dilution accuracy, or filtration can introduce significant variability.Develop and strictly adhere to a standardized sample preparation protocol.Use calibrated pipettes and volumetric flasks.Ensure complete dissolution of the sample.Filter all samples and standards through the same type of filter membrane to remove particulates.
Mobile Phase Instability (HPLC) Changes in mobile phase composition or pH over time can lead to shifts in retention and detector response.Prepare fresh mobile phase daily.Ensure the mobile phase components are thoroughly mixed and degassed.Verify the pH of the aqueous component before use.
Column Equilibration Issues (HPLC) Insufficient column equilibration with the mobile phase before starting the analytical run can cause retention time drift.Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved before the first injection.If using a gradient method, ensure the column is properly re-equilibrated between runs.
Issue 2: Poor Peak Shape in HPLC Analysis (Peak Tailing or Fronting)

Symptoms:

  • Asymmetrical peaks in the chromatogram, which can affect integration accuracy and resolution.

Potential Causes and Solutions:

Potential Cause Explanation Recommended Action
Secondary Interactions with Stationary Phase The basic nitrogen atom in the phenothiazine ring can interact with acidic residual silanol groups on the silica-based stationary phase, leading to peak tailing.Lower the mobile phase pH to 3-4 to protonate the silanols and reduce their interaction with the analyte.Add a competitive amine, such as triethylamine (TEA), to the mobile phase at a low concentration (e.g., 0.1%) to block the active silanol sites.Use a modern, high-purity, end-capped column designed for the analysis of basic compounds.
Column Overload Injecting too much sample can saturate the stationary phase, leading to peak fronting.Reduce the injection volume or dilute the sample.
Mismatched Injection Solvent If the injection solvent is significantly stronger than the mobile phase, it can cause peak distortion.Whenever possible, dissolve the sample in the initial mobile phase.If a stronger solvent is required for solubility, minimize the injection volume.
Column Contamination or Damage Accumulation of matrix components or degradation of the stationary phase can lead to poor peak shape.Implement a column washing procedure with a strong solvent.Use a guard column to protect the analytical column.If the problem persists, the column may need to be replaced.

Experimental Workflows and Diagrams

General Workflow for this compound Analysis

The following diagram illustrates a typical workflow for the analysis of this compound, from sample preparation to data analysis.

G cluster_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Processing Sample Sample Collection Extraction Extraction/Dilution Sample->Extraction Filtration Filtration (0.45 µm) Extraction->Filtration HPLC HPLC Separation (C18 Column, ACN/Buffer) Filtration->HPLC Spectro UV-Vis Spectrophotometry (Determine λmax) Filtration->Spectro Integration Peak Integration/ Absorbance Measurement HPLC->Integration Spectro->Integration Quantification Quantification (Calibration Curve) Integration->Quantification Report Reporting Quantification->Report

Caption: General workflow for 10-PPT analysis.

Potential Degradation Pathway of this compound

This diagram illustrates the potential oxidative degradation of the phenothiazine core, a key consideration for ensuring assay reproducibility.

G PPT This compound C₁₅H₁₃NOS Sulfoxide This compound-S-oxide C₁₅H₁₃NO₂S PPT->Sulfoxide Oxidation (O₂, light, heat) FurtherOxidation Further Oxidation Products Sulfoxide->FurtherOxidation Further Oxidation

Caption: Potential oxidative degradation of 10-PPT.

References

10-Propionylphenothiazine stability and proper storage conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 10-Propionylphenothiazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information on the stability and proper storage of this compound. Drawing from established principles of phenothiazine chemistry and stability testing, this resource offers practical, field-proven insights to ensure the integrity of your experiments.

FREQUENTLY ASKED QUESTIONS (FAQs)

Q1: What are the primary stability concerns for this compound?

The primary stability concerns for this compound revolve around its susceptibility to hydrolysis and subsequent oxidation. The phenothiazine core is sensitive to light and oxidation, while the 10-propionyl group is prone to hydrolysis, especially under acidic or basic conditions. A study on the closely related compound, 10-acetylphenothiazine, revealed that its degradation is highly pH-dependent, proceeding through hydrolysis to yield phenothiazine, which is then oxidized.[1] It is highly probable that this compound follows a similar degradation pathway.

Q2: What is the likely degradation pathway for this compound?

Based on analogous structures, the degradation of this compound is likely a two-step process:

  • Hydrolysis: The ester-like propionyl group at the 10-position is cleaved by hydrolysis, particularly catalyzed by hydrogen ions, to yield the parent phenothiazine molecule.[1]

  • Oxidation: The resulting phenothiazine is then susceptible to oxidation, which can be accelerated by light and the presence of oxygen. This can lead to the formation of degradation products such as phenothiazine-5-oxide, 3H-phenothiazine-3-one, and others.[1][2]

The following diagram illustrates this proposed degradation pathway:

G cluster_main Proposed Degradation Pathway of this compound A This compound B Phenothiazine A->B  Hydrolysis  (pH-dependent) C Oxidized Degradation Products (e.g., Phenothiazine-5-oxide, 3H-phenothiazine-3-one) B->C  Oxidation  (Light, O2)

A diagram showing the proposed degradation pathway of this compound.

Q3: How should I store this compound to ensure its stability?

To minimize degradation, this compound should be stored under conditions that protect it from light, moisture, and oxygen. The following storage conditions are recommended:

ParameterRecommended ConditionRationale
Temperature 2-8°CTo slow down the rate of chemical degradation.
Light Protect from light (amber vials)The phenothiazine core is photosensitive.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen)To prevent oxidation of the phenothiazine core.
Container Tightly sealed, airtight containerTo prevent exposure to moisture and oxygen.
Q4: I am observing unexpected peaks in my HPLC analysis. What could be the cause?

Unexpected peaks in your HPLC analysis are likely due to the degradation of this compound. The primary degradation products to expect are phenothiazine and its various oxidation products.[1][2] To troubleshoot this issue:

  • Confirm Peak Identity: If possible, use a reference standard of phenothiazine to confirm if one of the unexpected peaks corresponds to this primary hydrolysis product.

  • Review Storage Conditions: Ensure that the compound has been stored according to the recommended conditions. Improper storage is a common cause of degradation.

  • Assess Sample Preparation: The pH of your sample preparation solvent can significantly impact stability. Acidic conditions can accelerate hydrolysis.[1] Consider using a neutral, deoxygenated solvent for sample preparation.

TROUBLESHOOTING GUIDE

Observed Issue Potential Cause Recommended Action
Change in physical appearance (e.g., color change from off-white to yellow/green) Oxidation of the phenothiazine core.Discard the material as it has likely degraded. Ensure future lots are stored under an inert atmosphere and protected from light.
Poor solubility in non-polar solvents Formation of more polar oxidation products.This is an indicator of degradation. It is recommended to use a fresh, properly stored batch of the compound.
Inconsistent results in bioassays Degradation of the active compound, leading to lower potency.Perform a purity check of your this compound stock using a validated analytical method (e.g., HPLC). Prepare fresh solutions from a properly stored solid for each experiment.
Rapid degradation in solution pH of the solvent is promoting hydrolysis.Buffer your solution to a neutral pH. If possible, deoxygenate your solvent prior to use to minimize oxidation.

EXPERIMENTAL PROTOCOLS

Protocol 1: Forced Degradation Study of this compound

This protocol is designed to intentionally degrade the sample to identify potential degradation products and establish a stability-indicating analytical method.[3]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Incubate at 60°C for 48 hours.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Incubate at 60°C for 48 hours.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Store at room temperature, protected from light, for 48 hours.

  • Thermal Degradation: Store the solid compound at 105°C for 48 hours. Dissolve in the solvent before analysis.

  • Photodegradation: Expose the stock solution to UV light (254 nm) and visible light for 48 hours.

3. Analysis:

  • Analyze all stressed samples, along with an unstressed control, by a suitable analytical method, such as reverse-phase HPLC with UV detection.

4. Data Interpretation:

  • Compare the chromatograms of the stressed samples to the control. Identify and quantify the degradation products. This information is crucial for developing a stability-indicating method.

The following diagram outlines the workflow for a forced degradation study:

G cluster_workflow Forced Degradation Experimental Workflow Start This compound Stock Solution (1 mg/mL) Acid Acid Hydrolysis (0.1 N HCl, 60°C) Start->Acid Base Base Hydrolysis (0.1 N NaOH, 60°C) Start->Base Oxidation Oxidative Degradation (3% H2O2, RT) Start->Oxidation Thermal Thermal Degradation (Solid, 105°C) Start->Thermal Photo Photodegradation (UV/Vis Light) Start->Photo Analysis RP-HPLC Analysis Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis End Identify Degradation Products & Develop Stability-Indicating Method Analysis->End

A workflow diagram for conducting a forced degradation study.

References

Technical Support Center: Overcoming Solubility Challenges with 10-Propionylphenothiazine In Vitro

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the experimental landscape of phenothiazine derivatives often presents a significant hurdle: poor aqueous solubility. This guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and overcoming the solubility challenges associated with 10-Propionylphenothiazine in in vitro settings. By understanding the physicochemical properties of this compound and employing strategic formulation approaches, you can ensure the integrity and reproducibility of your experimental results.

Understanding the Challenge: The Physicochemical Profile of this compound

Phenothiazine and its derivatives are known for their hydrophobic tricyclic structure, which is the primary contributor to their low water solubility.[1] The addition of a propionyl group at the 10-position of the phenothiazine core in this compound further influences its solubility characteristics.

PropertyValueSource
Molecular Formula C₁₅H₁₃NOS[2]
Molecular Weight 255.3 g/mol [2]
Melting Point 91-92 °C[3]
Predicted pKa -3.91±0.20[3]
Solubility Soluble in Acetone, Chloroform, DMSO, Ethyl Acetate[3]

The low predicted pKa indicates that pH adjustment within a biologically compatible range is unlikely to significantly improve the aqueous solubility of this compound. Therefore, other strategies are necessary to achieve the desired concentrations for in vitro assays.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered when working with this compound in cell culture and other aqueous experimental systems.

Q1: I dissolved this compound in DMSO, but it precipitated when I added it to my cell culture medium. What happened?

This is a classic case of "solvent shock" or supersaturation.[4][5] While this compound is soluble in organic solvents like DMSO, its solubility in the aqueous environment of cell culture media is significantly lower.[3] When the concentrated DMSO stock is rapidly diluted into the media, the compound crashes out of solution because the final concentration exceeds its aqueous solubility limit.

Troubleshooting Steps:

  • Reduce the final concentration: The simplest solution is to lower the working concentration of the compound in your experiment.[5]

  • Optimize the dilution process: Add the DMSO stock solution dropwise to the pre-warmed (37°C) media while gently vortexing or swirling.[4][5] This helps to disperse the compound more evenly and can prevent localized high concentrations that lead to precipitation.

  • Lower the stock concentration: Preparing a more dilute stock solution in DMSO can also mitigate precipitation upon addition to the media.[6]

  • Minimize final DMSO concentration: Keep the final concentration of DMSO in your cell culture media as low as possible, typically below 0.5%, to avoid solvent-induced cytotoxicity.[7]

Q2: My compound appears to be in solution initially but then precipitates over time during incubation at 37°C. Why is this happening?

Several factors can contribute to delayed precipitation in a cell culture environment:

  • Temperature-dependent solubility: The solubility of some compounds can decrease at 37°C compared to room temperature.[4]

  • pH shifts: Cellular metabolism can cause a gradual decrease in the pH of the culture medium, which could potentially affect the solubility of your compound.[4]

  • Interactions with media components: Cell culture media are complex mixtures of salts, amino acids, vitamins, and proteins.[8] Over time, your compound may interact with these components to form less soluble complexes.[4]

  • Evaporation: Evaporation from the culture plate can increase the concentration of your compound, leading to precipitation.[9]

Troubleshooting Steps:

  • Determine the maximum stable concentration: Conduct a solubility test in your specific cell culture medium over the time course of your experiment to find the highest concentration that remains in solution.[5]

  • Use buffered media: Ensure your media is adequately buffered (e.g., with HEPES) to resist pH changes.[5]

  • Consider serum interactions: Serum proteins like albumin can sometimes help to solubilize hydrophobic compounds.[10][11] If you are using serum-free media, the lack of these proteins might contribute to precipitation.[4] Conversely, interactions with specific serum components could also cause precipitation.

Q3: Can I use co-solvents other than DMSO to improve the solubility of this compound?

Yes, the use of co-solvents is a common strategy to enhance the solubility of poorly water-soluble drugs.[12][13] Co-solvents work by reducing the polarity of the aqueous environment.[14]

Commonly used co-solvents in cell culture include:

  • Ethanol

  • Propylene glycol

  • Polyethylene glycols (PEGs)[15]

Important Considerations:

  • Toxicity: Always determine the maximum tolerated concentration of any co-solvent for your specific cell line.

  • Combined effects: The combination of a co-solvent and pH adjustment (if applicable) can sometimes have a synergistic effect on solubility.[16]

Advanced Solubilization Strategies

For particularly challenging cases, more advanced formulation techniques may be necessary.

Complexation with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[17][18] They can encapsulate hydrophobic molecules like this compound, forming an inclusion complex that is more water-soluble.[1][19]

Benefits of using cyclodextrins:

  • Significant increase in aqueous solubility.[19]

  • Can improve drug stability.[17]

  • Generally have a good safety profile for in vitro use.[19]

Commonly used cyclodextrins:

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD)[17]

G

Other Potential Strategies
  • Nanosuspensions: This involves reducing the particle size of the drug to the nanometer range, which can increase the dissolution rate.[12]

  • Solid Dispersions: The drug is dispersed in a carrier matrix at the molecular level, which can enhance solubility.[20]

  • Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in an aqueous medium.[20]

Experimental Protocols

Protocol 1: Determining the Maximum Soluble Concentration in Cell Culture Media
  • Prepare a high-concentration stock solution: Dissolve this compound in 100% DMSO to create a stock solution (e.g., 50 mM). Ensure the compound is fully dissolved; gentle warming and vortexing may be necessary.[5]

  • Prepare serial dilutions: Pre-warm your cell culture medium to 37°C. In a series of sterile tubes, prepare serial dilutions of the stock solution in the pre-warmed medium. A 2-fold dilution series is a good starting point (e.g., 100 µM, 50 µM, 25 µM, etc.).[5]

  • Incubate: Incubate the tubes at 37°C in a humidified incubator with the appropriate CO₂ concentration for the duration of your planned experiment (e.g., 24, 48, or 72 hours).

  • Observe for precipitation: Visually inspect the tubes for any signs of precipitation (cloudiness, visible particles) at regular intervals.[4]

  • Microscopic examination: If cloudiness is observed, examine a small sample under a microscope to confirm the presence of a precipitate.[5]

  • Determine the maximum soluble concentration: The highest concentration that remains clear and free of visible precipitate throughout the incubation period is the maximum practical soluble concentration under your experimental conditions.[5]

G

Protocol 2: Preparing a this compound-Cyclodextrin Inclusion Complex
  • Prepare a cyclodextrin solution: Prepare a solution of hydroxypropyl-β-cyclodextrin (HP-β-CD) in your desired aqueous buffer or cell culture medium. A starting concentration of 1-5% (w/v) is recommended.[21]

  • Add excess compound: Add an excess amount of this compound powder to the HP-β-CD solution.

  • Equilibrate: Stir the suspension vigorously at room temperature overnight to allow for the formation of the inclusion complex.[21] Sonication can also be used to expedite this process.

  • Filter: Filter the suspension through a 0.22 µm syringe filter to remove any undissolved this compound.

  • Determine the concentration: The concentration of the solubilized this compound in the filtrate can be determined using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.

  • Sterilization: The final solution should be sterile-filtered before use in cell culture.

By systematically addressing the solubility challenges of this compound, researchers can generate reliable and reproducible data, ultimately advancing their scientific investigations.

References

Technical Support Center: Improving the Yield of 10-Propionylphenothiazine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 10-Propionylphenothiazine. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize this critical N-acylation reaction. My goal is to move beyond simple procedural lists and provide a deeper, mechanistic understanding of the challenges you may face. By explaining the causality behind experimental choices, this document serves as both a troubleshooting manual and a process optimization resource.

The synthesis of this compound, the acylation of the secondary amine in the phenothiazine core, is a cornerstone reaction for creating a wide array of derivatives with significant pharmacological properties.[1][2] While seemingly straightforward, this reaction is often plagued by issues of low yield, competing side reactions, and purification difficulties. This guide provides direct, experience-based answers to common problems encountered in the lab.

Part 1: Troubleshooting Guide

This section addresses the most common and frustrating issues encountered during the synthesis in a direct question-and-answer format.

Problem 1: Low to No Yield of this compound

Question: My reaction yields are consistently poor (<30%), or I am primarily recovering the 10H-phenothiazine starting material. What are the most probable causes and how can I fix them?

Answer: This is a classic issue that typically points to one of three areas: reagent integrity, reaction conditions, or the choice of base.

  • Reagent Integrity (The Usual Suspect): Propionyl chloride is highly susceptible to hydrolysis. Exposure to atmospheric moisture converts it to propionic acid, which is unreactive under these conditions.

    • Causality: The acyl chloride is a highly reactive electrophile. Water is a nucleophile that readily attacks the carbonyl carbon, leading to the formation of propionic acid and HCl.

    • Solution: Always use a fresh bottle of propionyl chloride or distill older stock immediately before use. Handle it exclusively under an inert atmosphere (Nitrogen or Argon) in a dry glovebox or using Schlenk line techniques.

  • Insufficient Thermal Energy: While the initial reaction is exothermic, it requires sufficient energy to overcome the activation barrier.

    • Causality: The N-acylation of phenothiazine is not instantaneous at room temperature. Some protocols suggest that elevated temperatures, such as refluxing in a suitable solvent, are necessary to drive the reaction to completion.[3][4] A continuous-flow synthesis model, for instance, has been shown to be effective at 100°C in DMF.[5]

    • Solution: After the initial addition of propionyl chloride at a lower temperature (e.g., 0 °C) to control the initial exotherm, slowly warm the reaction to room temperature and then heat to reflux (temperature will depend on the solvent) for 2-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Incorrect Base Stoichiometry or Type: The choice and amount of base are critical. This reaction generates one equivalent of hydrochloric acid (HCl), which must be neutralized.

    • Causality: The generated HCl will protonate the nitrogen atom of the unreacted phenothiazine starting material. This forms a phenothiazinium salt, which is no longer nucleophilic and is thus deactivated towards the desired acylation reaction.

    • Solution: Use a non-nucleophilic tertiary amine base like triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA). At a minimum, 1.1 equivalents of the base should be used. Using a slight excess (e.g., 1.2-1.5 equivalents) can help ensure the complete scavenging of HCl without introducing significant downstream purification issues.

Problem 2: Formation of Multiple Products & Dark Reaction Mixtures

Question: My TLC plate shows multiple spots, including some that are very non-polar, and the reaction mixture turns dark green, brown, or black. What are these impurities?

Answer: This indicates that significant side reactions are competing with your desired N-acylation. The primary culprits are oxidation of the phenothiazine core and undesired C-acylation.

  • Oxidation of the Phenothiazine Core: The phenothiazine heterocycle is electron-rich and highly susceptible to oxidation, especially at elevated temperatures or in the presence of air.

    • Causality: The sulfur atom can be oxidized to a sulfoxide. Furthermore, the nitrogen can undergo a one-electron oxidation to form a stable cation radical, which is intensely colored and can lead to complex decomposition pathways.[6][7]

    • Solution:

      • Inert Atmosphere: Perform the entire reaction under a strict inert atmosphere of nitrogen or argon to exclude oxygen.

      • Degassed Solvents: Use solvents that have been degassed via sparging with nitrogen or through freeze-pump-thaw cycles.

      • Temperature Control: Avoid unnecessarily high temperatures or prolonged heating. Once the reaction is complete by TLC analysis, begin the work-up procedure promptly.

  • Competing C-Acylation (Friedel-Crafts Acylation): While N-acylation is generally faster, acylation can also occur on the electron-rich aromatic rings.

    • Causality: This is a classic electrophilic aromatic substitution (Friedel-Crafts) reaction.[8][9] It is particularly favored if any Lewis acidic catalysts (e.g., AlCl₃, FeCl₃) are present, or at very high temperatures. The most likely positions for C-acylation on the phenothiazine ring are C2 and C3.

    • Solution:

      • Avoid Lewis Acids: Absolutely avoid using traditional Friedel-Crafts catalysts. This reaction should be base-mediated, not Lewis acid-catalyzed.

      • Moderate Temperature: Use the lowest temperature that allows the reaction to proceed at a reasonable rate. High thermal energy can promote the slower, higher activation energy C-acylation pathway.

Visualizing the Reaction Pathways

The following diagram illustrates the desired N-acylation pathway versus the common side reactions.

G Start 10H-Phenothiazine + Propionyl Chloride Product This compound (Desired Product) Start->Product Desired N-Acylation (Fast, Lower Temp) CAcyl C-Acylated Byproduct (e.g., 2-Propionylphenothiazine) Start->CAcyl Side Reaction (Slower, High Temp) Oxidized Oxidized Byproducts (Sulfoxide, Cation Radical) Start->Oxidized Side Reaction Base Base (e.g., TEA) Base->Start Activates/Scavenges HCl Heat Excess Heat Heat->CAcyl Heat->Oxidized Air Air (O₂) Air->Oxidized

Caption: Reaction mechanism and key competing side reactions.

Problem 3: Product Purification Challenges

Question: My crude product is a persistent, dark oil that won't crystallize, and column chromatography yields fractions that are still impure. How can I improve my purification strategy?

Answer: Purification issues are almost always a direct consequence of the side reactions discussed above. A cleaner reaction leads to easier purification. However, if you are faced with a difficult mixture, here are some targeted strategies:

  • Work-up Optimization:

    • Activated Carbon: Before concentrating your organic extracts, consider stirring the solution with a small amount of activated carbon for 15-30 minutes, followed by filtration through a pad of Celite®. This is highly effective at removing the highly colored, polar oxidation byproducts.

    • Aqueous Washes: A wash with a mild acid (e.g., 5% HCl) can remove any remaining tertiary amine base. Follow this with a wash with saturated sodium bicarbonate to remove any unreacted propionic acid (from hydrolysis) and then a brine wash to aid in phase separation.

  • Crystallization Techniques:

    • Solvent Screening: If your product is an oil, it may simply be in the wrong solvent. This compound is often a solid. Try dissolving the crude oil in a minimal amount of a good solvent (e.g., dichloromethane, ethyl acetate) and then slowly adding a poor solvent (e.g., hexanes, heptane) until turbidity persists. Let it stand, or cool it, to induce crystallization. Ethanol or methanol can also be effective single-solvent recrystallization options.[10]

    • Seed Crystals: If you have even a tiny amount of pure, solid product from a previous batch, use it to seed the supersaturated solution.

  • Chromatography Strategy:

    • Gradient Elution: Do not use a single-eluent system (isocratic). Start with a very non-polar mobile phase (e.g., 98:2 Hexanes:Ethyl Acetate) and slowly increase the polarity. This will help separate the desired product from less polar C-acylated byproducts and more polar baseline impurities.

    • Deactivated Silica: The slightly acidic nature of standard silica gel can sometimes cause degradation of sensitive compounds. If you suspect this, use silica gel that has been pre-treated with triethylamine (typically by adding ~1% TEA to your mobile phase).

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the optimal starting conditions (solvent, base, temperature) for this N-acylation?

A1: A robust starting point is to dissolve 10H-phenothiazine (1.0 eq.) and triethylamine (1.2 eq.) in a dry, aprotic solvent like tetrahydrofuran (THF) or dichloromethane (DCM) under a nitrogen atmosphere. Cool the solution to 0 °C in an ice bath. Slowly add propionyl chloride (1.1 eq.) dropwise. After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours, monitoring by TLC.

ParameterRecommendedRationale
Solvent Dry THF, DCM, or TolueneAprotic to prevent reaction with acyl chloride. Good solubility for reactants.
Base Triethylamine (TEA)Non-nucleophilic, effectively scavenges HCl, volatile for easy removal.
Stoichiometry Phenothiazine: 1.0 eq. Propionyl Chloride: 1.1 eq. TEA: 1.2 eq.Slight excess of acylating agent and base ensures reaction goes to completion.
Temperature 0 °C for addition, then refluxControls initial exotherm, then provides energy for reaction completion.
Atmosphere Inert (Nitrogen or Argon)Prevents moisture contamination and oxidation of the phenothiazine core.[6]

Q2: How can I effectively monitor the reaction's progress?

A2: Thin Layer Chromatography (TLC) is the most effective method. Use a mobile phase of 4:1 Hexanes:Ethyl Acetate. The starting phenothiazine will have a specific Rf value. The this compound product is less polar and will have a higher Rf value. The reaction is complete when the starting material spot is no longer visible by UV light.

Q3: Can propionic anhydride be used as an alternative to propionyl chloride?

A3: Yes, propionic anhydride is an excellent, milder alternative. It is less sensitive to moisture and the reaction byproduct is propionic acid, which is less corrosive than HCl. However, the reaction is typically slower and may require higher temperatures or a catalyst (like a catalytic amount of DMAP or a Lewis acid, though caution is advised with the latter to avoid C-acylation).

Q4: What are the key characterization signals for this compound?

A4:

  • ¹H NMR: The disappearance of the broad N-H proton signal (typically ~8.5-9.5 ppm for phenothiazine) is the most telling sign. You will also see new signals for the propionyl group: a triplet around 1.2 ppm (CH₃) and a quartet around 2.9 ppm (CH₂).

  • ¹³C NMR: A new carbonyl carbon signal will appear around 170-175 ppm.

  • FT-IR: The N-H stretch (around 3300-3400 cm⁻¹) will disappear, and a strong carbonyl (C=O) stretch will appear around 1670-1690 cm⁻¹.

Part 3: Optimized Protocol and Troubleshooting Workflow

Protocol 1: High-Yield Synthesis of this compound

This protocol incorporates the best practices discussed above to maximize yield and minimize side products.

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Allow it to cool to room temperature under a stream of dry nitrogen.

  • Reagents: To the flask, add 10H-phenothiazine (1.0 eq.) and dry tetrahydrofuran (THF, ~0.2 M concentration). Add triethylamine (1.2 eq.).

  • Cooling: Place the flask in an ice-water bath and stir the solution for 10 minutes.

  • Addition: Add propionyl chloride (1.1 eq.) dropwise via a syringe over 15 minutes. A white precipitate (triethylammonium chloride) will form.

  • Reaction: After addition, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux (~66 °C for THF).

  • Monitoring: Monitor the reaction by TLC every hour until the phenothiazine starting material is consumed.

  • Work-up: Cool the reaction to room temperature. Filter off the triethylammonium chloride salt and wash the solid with a small amount of THF. Combine the filtrates and concentrate under reduced pressure.

  • Purification: Dissolve the crude residue in ethyl acetate. Wash sequentially with 5% HCl (1x), water (1x), saturated NaHCO₃ (1x), and brine (1x). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Crystallization: Recrystallize the crude solid from hot ethanol to yield pure this compound as a crystalline solid.

Troubleshooting Workflow Diagram

If you encounter issues, follow this logical decision tree to diagnose the problem.

G Start Start Synthesis CheckYield Is Yield > 70%? Start->CheckYield CheckPurity Is Product Pure by TLC/NMR? CheckYield->CheckPurity Yes LowYield Problem: Low Yield CheckYield->LowYield No Success Process Successful CheckPurity->Success Yes Impure Problem: Impure Product CheckPurity->Impure No Sol_Reagent Action: Use Fresh/ Distilled Propionyl Chloride LowYield->Sol_Reagent Sol_Temp Action: Increase Reflux Time/ Ensure Adequate Heating LowYield->Sol_Temp Sol_Base Action: Check Base Stoichiometry (Use 1.2 eq. TEA) LowYield->Sol_Base Sol_Inert Action: Use Inert Atmosphere and Degassed Solvents Impure->Sol_Inert Sol_Purify Action: Use Activated Carbon and Optimize Chromatography Impure->Sol_Purify

Caption: A logical workflow for troubleshooting common synthesis issues.

References

Technical Support Center: Mitigating Off-Target Effects of 10-Propionylphenothiazine in Experimental Settings

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for researchers utilizing 10-Propionylphenothiazine (10-PPT). As a member of the phenothiazine class, 10-PPT and its analogs are increasingly being investigated for their potential in oncology research due to their ability to modulate multiple critical signaling pathways.[1][2] However, the therapeutic promise of phenothiazines is intrinsically linked to their polypharmacology—the capacity to interact with numerous molecular targets.

This guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive framework for understanding and mitigating the off-target effects of 10-PPT in their experiments. By employing the robust controls and validation strategies outlined here, you can enhance the specificity of your findings and generate more reliable and reproducible data.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound in a research context?

While the phenothiazine scaffold is historically associated with antipsychotic activity through dopamine receptor antagonism, current research is increasingly focused on the anti-cancer properties of derivatives like 10-PPT.[1][3] These compounds are being explored for their ability to induce apoptosis and cell cycle arrest, and to modulate key cancer-related signaling cascades such as the PI3K/Akt/mTOR and MAPK/ERK pathways.[1][2] Therefore, in a modern research setting, the "on-target" effect of 10-PPT is often considered its impact on these cancer-relevant pathways.

Q2: What are the known off-target effects of the phenothiazine class of compounds?

The extensive clinical use of phenothiazines has well-documented their interactions with a range of neuronal receptors. These are now considered potential off-target effects in the context of cancer research. The primary off-targets include:

  • Dopamine Receptors (e.g., D2): The canonical target for antipsychotic effects.[1]

  • Serotonin Receptors (5-HTRs): Interaction with these receptors can lead to a variety of cellular responses.[4]

  • Muscarinic Acetylcholine Receptors: Antagonism can cause anticholinergic effects.

  • Histamine Receptors: Responsible for sedative effects.

  • Adrenergic Receptors: Can lead to cardiovascular side effects.

A study on a novel phenothiazine analog, CWHM-974, demonstrated that potent anti-cancer activity can be separated from dopamine and serotonin receptor antagonism, highlighting the importance of characterizing the specific off-target profile of the compound in your experimental system.[4]

Q3: How can I be sure that the observed cellular phenotype is due to the intended on-target activity and not an off-target effect?

Distinguishing on-target from off-target effects is a critical aspect of using any small molecule inhibitor. A multi-pronged approach is recommended:

  • Use the Lowest Effective Concentration: Perform a dose-response curve to identify the lowest concentration of 10-PPT that elicits the desired on-target effect. This minimizes the likelihood of engaging lower-affinity off-targets.

  • Conduct Rescue Experiments: If possible, overexpress a form of your target protein that is resistant to 10-PPT. If the compound's effect is on-target, this resistance mutant should rescue the phenotype.

  • Perform Cellular Thermal Shift Assays (CETSA): This technique can be used to verify direct target engagement in a cellular context.

Troubleshooting Guide: Common Experimental Issues

Issue Potential Cause Recommended Solution
High levels of cytotoxicity at effective concentrations. Off-target kinase inhibition or engagement of apoptotic pathways unrelated to the target of interest.1. Perform a kinome-wide selectivity screen to identify unintended kinase targets. 2. Test 10-PPT in a cell line that does not express the intended target; any observed effect is likely off-target.
Inconsistent or unexpected experimental results. Compound instability, cell line heterogeneity, or activation of compensatory signaling pathways.1. Prepare fresh stock solutions of 10-PPT and store them properly. 2. Use low-passage number cells and verify cell line identity. 3. Use Western blotting to probe for the activation of known compensatory pathways.
Discrepancy between biochemical and cell-based assay results. Poor cell permeability of 10-PPT, or rapid metabolism of the compound within the cell.1. Assess the physicochemical properties of 10-PPT to predict cell permeability. 2. Perform a time-course experiment to determine the optimal incubation time.

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of 10-PPT using a Dose-Response Curve

This protocol outlines a standard MTT assay to determine the IC50 value of 10-PPT in your cell line of interest.

Materials:

  • Your chosen cancer cell line

  • Complete cell culture medium

  • This compound (10-PPT)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Plate reader

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare a 2X stock solution of 10-PPT in complete medium. Perform serial dilutions to create a range of concentrations (e.g., from 100 µM to 0.1 µM). Include a vehicle control (DMSO) at the same final concentration as the highest 10-PPT concentration.

  • Cell Treatment: Add 100 µL of the 2X compound solutions to the corresponding wells of the 96-well plate, resulting in a final volume of 200 µL per well.

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 48 or 72 hours).

  • MTT Assay: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Plot the percentage of cell viability against the logarithm of the 10-PPT concentration. Use a non-linear regression model to calculate the IC50 value.

Protocol 2: Validating On-Target Effects using Western Blotting for Pathway Analysis

This protocol describes how to assess the phosphorylation status of key proteins in a signaling pathway of interest (e.g., PI3K/Akt) following treatment with 10-PPT.

Materials:

  • Your chosen cancer cell line

  • Complete cell culture medium

  • This compound (10-PPT)

  • Vehicle control (DMSO)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Treat cells with 10-PPT at the determined optimal concentration and for various time points. Include a vehicle control.

  • Lysate Preparation: Lyse the cells and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with primary antibodies against phosphorylated and total forms of the signaling proteins of interest.

  • Secondary Antibody and Detection: Incubate with an HRP-conjugated secondary antibody and detect the signal using a chemiluminescent substrate.

  • Analysis: Quantify the band intensities and normalize the levels of the phosphorylated protein to the total protein.

Visualizations

Diagram 1: General Strategy for Mitigating Off-Target Effects

Mitigating_Off_Target_Effects cluster_experimental_design Experimental Design cluster_validation Validation of On-Target Effects cluster_off_target_id Off-Target Identification Dose-Response Dose-Response Curve (Determine Lowest Effective Conc.) Unrelated_Inhibitor Structurally Unrelated Inhibitor (Phenotypic Comparison) Dose-Response->Unrelated_Inhibitor Time-Course Time-Course Analysis (Optimal Duration) Time-Course->Unrelated_Inhibitor Kinome_Screen Kinome-Wide Selectivity Screen Unrelated_Inhibitor->Kinome_Screen Rescue_Experiment Rescue Experiment (Resistant Mutant) Rescue_Experiment->Kinome_Screen CETSA Cellular Thermal Shift Assay (Direct Target Engagement) CETSA->Kinome_Screen Pathway_Analysis Pathway Analysis (Western Blot) (Assess Other Pathways)

Caption: A workflow for mitigating and identifying off-target effects of 10-PPT.

Diagram 2: Key Signaling Pathways Potentially Modulated by Phenothiazines

Phenothiazine_Signaling cluster_pi3k PI3K/Akt/mTOR Pathway cluster_mapk MAPK/ERK Pathway cluster_p53 p53 Pathway Phenothiazines Phenothiazines PI3K PI3K Phenothiazines->PI3K Inhibition Ras Ras Phenothiazines->Ras Inhibition p53 p53 Phenothiazines->p53 Modulation Akt Akt PI3K->Akt ... mTOR mTOR Akt->mTOR ... Cell_Growth_Survival Cell Growth & Survival mTOR->Cell_Growth_Survival ... Raf Raf Ras->Raf ... MEK MEK Raf->MEK ... ERK ERK MEK->ERK ... Proliferation_Differentiation Proliferation & Differentiation ERK->Proliferation_Differentiation ... Apoptosis_CellCycleArrest Apoptosis & Cell Cycle Arrest p53->Apoptosis_CellCycleArrest ...

Caption: Major signaling pathways implicated in the anti-cancer effects of phenothiazines.

References

Technical Support Center: Interpreting Unexpected Results in 10-Propionylphenothiazine Studies

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 10-Propionylphenothiazine (10-PPT). This resource is designed for researchers, scientists, and drug development professionals to navigate and interpret the complex behaviors of this compound in experimental settings. Phenothiazine derivatives are powerful molecules with a rich history in pharmacology, but their polypharmacology can lead to unexpected results.[1][2] This guide provides a framework for troubleshooting these outcomes, ensuring the integrity and accuracy of your research.

Section 1: Frequently Asked Questions (FAQs) - Foundational Knowledge

This section addresses common questions about the fundamental properties and handling of 10-PPT and related phenothiazine compounds.

Q1: What is the primary, expected mechanism of action for this compound?

A1: As a phenothiazine derivative, the primary expected mechanism of action for 10-PPT is the antagonism of dopamine receptors, particularly the D2 subtype.[3][4] This activity is central to the antipsychotic effects of many well-known phenothiazines like chlorpromazine.[3] The binding affinity for the D2 receptor is often a strong predictor of the neuroleptic potency of these compounds.[5] Therefore, in neurological models, the expected outcome of 10-PPT administration would be the modulation of dopamine-dependent signaling pathways.

Q2: My 10-PPT solution is changing color (e.g., turning yellow or pink). Is it still usable?

A2: A color change is a strong indicator of chemical degradation, specifically oxidation.[6] The sulfur atom in the central phenothiazine ring is susceptible to oxidation, which can be accelerated by exposure to light, atmospheric oxygen, and trace metal ions.[6] This oxidation forms sulfoxide metabolites, which are often less active or inactive at the primary target receptor.[7]

Recommendation: Do not use a discolored solution. To confirm degradation, we recommend performing a stability-indicating analysis using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) to check for the appearance of new peaks corresponding to degradation products.[6][8][9]

Q3: What are the best practices for storing 10-PPT to ensure its stability?

A3: Proper storage is critical for maintaining the integrity of 10-PPT. The following table summarizes our recommendations.

ParameterRecommendationRationale
Form Store as a solid powder whenever possible.Solid form is generally more stable than solutions.
Temperature Store at -20°C for long-term storage.Reduces the rate of chemical degradation.
Atmosphere Store under an inert gas (e.g., argon or nitrogen).[6]Minimizes exposure to oxygen, preventing oxidation.
Light Protect from light using amber vials or by wrapping containers in foil.[6]Phenothiazines are photosensitive and can degrade upon light exposure.
Solvents Prepare solutions fresh for each experiment. If short-term storage is needed, use high-purity, degassed solvents and store at -80°C under inert gas.Prevents oxidation and degradation catalyzed by solvent impurities.

Q4: I'm observing compound precipitation in my aqueous cell culture media. How can I resolve this?

A4: Phenothiazine derivatives are often basic compounds with limited aqueous solubility that is highly pH-dependent.[6] Precipitation occurs when the compound's concentration exceeds its solubility limit in your specific buffer or media.

Troubleshooting Steps:

  • Check pH: Ensure the pH of your media is suitable for maintaining the more soluble, ionized form of 10-PPT.

  • Use a Co-solvent: Prepare a high-concentration stock solution in an organic solvent like DMSO or ethanol. When diluting into your aqueous buffer, ensure the final concentration of the organic solvent is low (typically <0.5%) to avoid solvent-induced artifacts.

  • Perform a Solubility Test: Before beginning your main experiment, determine the practical solubility limit of 10-PPT in your specific experimental medium at the intended temperature.

Section 2: Troubleshooting Guide - Interpreting Unexpected Results

This section is structured as a series of common experimental problems, followed by an analysis of potential causes and step-by-step protocols for diagnosis.

Problem 1: My results suggest cholinergic system modulation, but my experiment is focused on dopamine.

You are studying the effect of 10-PPT on a dopamine-mediated pathway (e.g., in striatal neurons) but observe outcomes typically associated with cholinergic signaling, such as changes in cell morphology or gene expression related to acetylcholine pathways.

Potential Cause: Off-Target Acetylcholinesterase (AChE) Inhibition

Phenothiazines are known to inhibit acetylcholinesterase (AChE), the enzyme that breaks down acetylcholine.[10][11][12] This inhibition leads to an accumulation of acetylcholine in the synapse, hyperstimulating cholinergic receptors and producing unexpected effects that can confound your results.[11] The inhibitory kinetics can be complex and concentration-dependent, as some phenothiazines form micelles at higher concentrations, altering their interaction with the enzyme.[10]

Diagnostic Workflow: Verifying Off-Target AChE Inhibition

start Unexpected Cholinergic Effect Observed exp_design Experimental Design Check start->exp_design assay Perform In Vitro AChE Activity Assay exp_design->assay positive_control Include Positive Control (e.g., Donepezil) assay->positive_control negative_control Include Negative Control (Structurally distinct D2 antagonist) assay->negative_control results Analyze Results assay->results conclusion Is AChE Inhibition Significant? results->conclusion action_yes Acknowledge polypharmacology. Consider using a more specific D2 antagonist. conclusion->action_yes Yes action_no Explore other off-target possibilities (e.g., muscarinic receptor binding). conclusion->action_no No

Caption: Workflow for diagnosing unexpected cholinergic effects.

Experimental Protocol: Measuring AChE Inhibition

This protocol is based on the widely used Ellman's method.

  • Prepare Reagents:

    • AChE enzyme solution (from electric eel or human erythrocytes).

    • Acetylthiocholine (ATC) substrate.

    • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) for colorimetric detection.

    • Phosphate buffer (pH 8.0).

    • 10-PPT stock solution and serial dilutions.

    • Positive control (e.g., Donepezil).

  • Assay Procedure:

    • In a 96-well plate, add buffer, AChE solution, and varying concentrations of 10-PPT (or controls).

    • Incubate for 15 minutes at 37°C.

    • Add DTNB to all wells.

    • Initiate the reaction by adding the ATC substrate.

    • Immediately measure the absorbance at 412 nm every minute for 10-15 minutes using a plate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration.

    • Plot the percent inhibition versus the logarithm of the 10-PPT concentration to determine the IC50 value. A low IC50 value confirms significant AChE inhibition.

Problem 2: High background or inconsistent results in oxidative stress assays.

You are using 10-PPT in a model of cellular oxidative stress, but your results from assays like DPPH, ABTS, or other radical scavenging assays are variable or show a high baseline effect even in cell-free conditions.

Potential Cause: Inherent Antioxidant Activity

The phenothiazine chemical scaffold itself possesses potent antioxidant and radical-scavenging properties.[1][8][9][13][14] This is due to the electron-rich nature of the tricyclic system, which can donate an electron to neutralize free radicals. This inherent chemical property can directly interfere with your assay, masking the true biological effect on cellular oxidative stress pathways.

Diagnostic Workflow: Deconvoluting Chemical vs. Biological Effects

start Inconsistent Oxidative Stress Assay Results cell_free Run Cell-Free Assay Control start->cell_free quantify Quantify direct radical scavenging by 10-PPT alone. cell_free->quantify result Is direct scavenging significant? quantify->result action_yes Subtract baseline chemical effect. Switch to an assay that measures upstream markers (e.g., Nrf2 activation). result->action_yes Yes action_no Problem is likely biological. Investigate other sources of variability. result->action_no No

Caption: Workflow for troubleshooting antioxidant assay interference.

Experimental Protocol: Cell-Free DPPH Radical Scavenging Assay

  • Prepare Reagents:

    • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol.

    • 10-PPT stock solution and serial dilutions in methanol.

    • Positive control (e.g., Ascorbic Acid or Trolox).

  • Assay Procedure:

    • In a 96-well plate, add varying concentrations of 10-PPT or controls.

    • Add the DPPH solution to all wells.

    • Incubate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at ~517 nm. A decrease in absorbance indicates radical scavenging.

  • Data Analysis:

    • Calculate the percentage of DPPH scavenging for each concentration of 10-PPT. This quantifies the compound's direct chemical antioxidant activity, which can then be used to correct or reinterpret results from cell-based assays.

Problem 3: Observed effects do not correlate with D2 receptor expression levels.

You are testing 10-PPT on a panel of cell lines with varying D2 receptor expression, but the observed cytotoxicity or signaling changes do not correlate. A cell line with low D2 expression shows a strong response, while a high-expression line is less affected.

Potential Cause: Polypharmacology and Off-Target Binding

This is a classic sign of off-target effects. Phenothiazine derivatives are known to interact with a wide range of other receptors and channels, which may be differentially expressed across your cell lines.[2][15]

Known Off-Target Activities of Phenothiazine Derivatives

Target/ActivityPotential Confounding EffectReferences
Acetylcholinesterase (AChE) Modulation of cholinergic signaling, neuroprotection.[10][16][17]
Muscarinic Receptors (M1, M3) Anticholinergic side effects, modulation of smooth muscle contraction.[4][18]
Adrenergic Receptors (α1, α2) Can cause orthostatic hypotension; metabolites may retain affinity.[7]
Sigma Receptors Complex modulation of neuronal activity.[18]
Sodium (Na+) Channels Local anesthetic effects, antiarrhythmic activity.[18]
Calcium (Ca2+) Channels Calcium antagonism, smooth muscle relaxation.[18]
PI3K/Akt/mTOR Pathway Can be modulated in cancer cells, affecting proliferation and apoptosis.[3]

Troubleshooting Strategy:

  • Characterize Your Model: Perform transcriptomic or proteomic analysis on your cell lines to understand the expression profile of common phenothiazine off-targets.

  • Use Competitive Binding Assays: Test whether the effect of 10-PPT can be blocked by co-incubation with specific antagonists for suspected off-targets (e.g., an α1-adrenergic antagonist like prazosin).

  • Employ a Cleaner Compound: As a control, use a highly selective D2 antagonist to confirm if the expected effect is achievable when off-target activity is minimized.

References

Technical Support Center: Enhancing the Bioavailability of 10-Propionylphenothiazine for In Vivo Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

This technical support guide is designed for researchers, scientists, and drug development professionals who are working with 10-Propionylphenothiazine and encountering challenges with its bioavailability in in vivo studies. Due to its physicochemical properties characteristic of the phenothiazine class, this compound is presumed to exhibit low aqueous solubility and be susceptible to first-pass metabolism, posing significant hurdles to achieving therapeutic concentrations in systemic circulation. This guide provides a comprehensive resource of frequently asked questions (FAQs) and troubleshooting strategies to address these issues in a question-and-answer format, enabling you to optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: We are observing very low and highly variable plasma concentrations of this compound in our initial oral dosing studies in rodents. What are the likely reasons for this?

A1: Low and variable oral bioavailability is a common challenge with compounds like this compound and can be attributed to several factors inherent to the phenothiazine class:

  • Poor Aqueous Solubility: As a lipophilic molecule, this compound likely has very low solubility in the aqueous environment of the gastrointestinal (GI) tract. This is a rate-limiting step for absorption, as the compound must be in solution to pass through the intestinal mucosa.

  • First-Pass Metabolism: Phenothiazines are known to be extensively metabolized by the liver immediately following absorption from the gut.[1][2] This "first-pass effect" can significantly reduce the amount of active drug that reaches systemic circulation.[1][2]

  • High Lipophilicity: While some lipophilicity is necessary for membrane permeation, very high lipophilicity can lead to entrapment within the lipid bilayers of enterocytes, limiting its transfer into the bloodstream.

  • Efflux Transporter Activity: The compound may be a substrate for efflux transporters like P-glycoprotein (P-gp) in the intestinal wall, which actively pump the drug back into the GI lumen, thereby reducing net absorption.

Q2: What is the Biopharmaceutics Classification System (BCS) class of this compound and why is it important?

A2: While the specific BCS class for this compound has not been definitively reported in publicly available literature, based on its chemical structure and the properties of similar phenothiazine derivatives, it is highly likely to be classified as a BCS Class II (low solubility, high permeability) or BCS Class IV (low solubility, low permeability) compound.

Understanding the probable BCS class is crucial because it dictates the most effective strategies for enhancing bioavailability.[3]

  • For a BCS Class II compound, the primary focus should be on improving the dissolution rate and solubility in the GI tract.

  • For a BCS Class IV compound, both solubility and permeability enhancement strategies would need to be considered.

Q3: What are the initial steps we should take to start troubleshooting the poor bioavailability of this compound?

A3: A systematic approach is recommended. Start by characterizing the fundamental physicochemical properties of your compound.

  • Determine Aqueous Solubility: Experimentally determine the solubility of this compound in biorelevant media (e.g., Simulated Gastric Fluid (SGF), Fasted State Simulated Intestinal Fluid (FaSSIF), and Fed State Simulated Intestinal Fluid (FeSSIF)).

  • Assess Permeability: Utilize in vitro models like the Caco-2 cell monolayer assay to get an initial indication of its intestinal permeability.

  • Evaluate Stability: Check the stability of the compound in the GI fluids to rule out degradation as a cause for low bioavailability.

  • Formulation Screening: Begin exploring simple formulation strategies to assess their potential to improve solubility and absorption.

Troubleshooting Guides

Issue 1: Poor and Inconsistent Dissolution of this compound

If your in vitro dissolution studies show slow and incomplete release, or if you suspect poor dissolution is the primary reason for low in vivo exposure, consider the following strategies.

Causality: Reducing the particle size of a drug increases its surface area-to-volume ratio.[4] According to the Noyes-Whitney equation, a larger surface area leads to a faster dissolution rate.

Experimental Protocol: Micronization using Wet Milling

  • Prepare a suspension of this compound (e.g., 1-5% w/v) in an aqueous vehicle containing a stabilizer (e.g., 0.5% w/v hydroxypropyl methylcellulose (HPMC) or a suitable surfactant like Tween 80).

  • Transfer the suspension to a bead mill.

  • Mill the suspension at a high speed for a specified duration (e.g., 1-4 hours), monitoring the particle size distribution at regular intervals using laser diffraction.

  • Continue milling until the desired particle size (e.g., D90 < 10 µm for micronization or < 1 µm for nanosuspension) is achieved.

  • Lyophilize the nanosuspension to obtain a solid powder for reconstitution or direct use in solid dosage forms.

Troubleshooting:

  • Particle Aggregation: If particles aggregate after milling, optimize the concentration and type of stabilizer.

  • Crystal Growth during Storage: Investigate the physical stability of the nanosuspension over time. Amorphous regions on the particle surface can be prone to recrystallization.

Causality: Converting the crystalline form of a drug to a higher-energy amorphous state can significantly increase its apparent solubility and dissolution rate. The amorphous form lacks the strong lattice energy of the crystalline state, making it easier for solvent molecules to interact with and dissolve the drug molecules.

Experimental Protocol: Preparation of an ASD using Solvent Evaporation

  • Dissolve this compound and a hydrophilic polymer (e.g., polyvinylpyrrolidone (PVP) K30, HPMC, or Soluplus®) in a common volatile solvent (e.g., methanol, acetone, or a mixture thereof). A typical drug-to-polymer ratio to start with is 1:3 (w/w).

  • Evaporate the solvent under reduced pressure using a rotary evaporator.

  • Further dry the resulting solid film in a vacuum oven at a controlled temperature (e.g., 40-50°C) for 24-48 hours to remove residual solvent.

  • Characterize the resulting solid dispersion for its amorphous nature using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).

  • Perform dissolution testing of the ASD in biorelevant media and compare it to the crystalline drug.

Troubleshooting:

  • Phase Separation: If the drug and polymer are not miscible, phase separation can occur. Screen different polymers and drug-to-polymer ratios.

  • Recrystallization: The amorphous state is thermodynamically unstable. Monitor the physical stability of the ASD under different temperature and humidity conditions.

Issue 2: Suspected High First-Pass Metabolism

If you have successfully improved the solubility and dissolution of this compound but still observe low bioavailability, first-pass metabolism is a likely culprit.

Causality: Lipid-based formulations, such as Self-Emulsifying Drug Delivery Systems (SEDDS) or nanoemulsions, can enhance oral bioavailability through multiple mechanisms:

  • They present the drug in a solubilized state, bypassing the dissolution step.

  • They can stimulate the lymphatic transport of highly lipophilic drugs, which bypasses the portal circulation and thus avoids first-pass metabolism in the liver.

Experimental Protocol: Development of a SEDDS Formulation

  • Excipient Screening: Determine the solubility of this compound in various oils (e.g., medium-chain triglycerides, oleic acid), surfactants (e.g., Cremophor EL, Tween 80), and co-surfactants (e.g., Transcutol P, propylene glycol).

  • Formulation Development: Based on the solubility data, construct a ternary phase diagram to identify the self-emulsifying region. Mix different ratios of oil, surfactant, and co-surfactant.

  • Characterization: For promising formulations, assess their self-emulsification efficiency by adding them to water under gentle agitation. Characterize the resulting emulsion for droplet size, polydispersity index (PDI), and zeta potential.

  • In Vitro Lipolysis: Perform in vitro lipolysis studies to simulate the digestion of the lipid formulation in the GI tract and assess the potential for drug precipitation.

  • In Vivo Evaluation: Administer the optimized SEDDS formulation to your animal model and compare the pharmacokinetic profile to that of a simple suspension of the drug.

Troubleshooting:

  • Drug Precipitation upon Emulsification: If the drug precipitates when the SEDDS is dispersed in water, the formulation may not have sufficient solubilizing capacity. Adjust the ratios of the components or select different excipients.

  • Poor Emulsification: If the formulation does not form a fine emulsion (droplet size > 200 nm), optimize the surfactant-to-co-surfactant ratio.

Data Presentation

Table 1: Example of Excipient Solubility Screening for this compound

Excipient ClassExcipient NameSolubility (mg/mL) at 25°C
Oils Medium-Chain Triglycerides> 100
Oleic Acid85.2 ± 4.1
Corn Oil30.5 ± 2.8
Surfactants Cremophor EL> 150
Tween 80120.7 ± 8.3
Labrasol95.4 ± 6.7
Co-surfactants Transcutol P> 200
Propylene Glycol55.1 ± 3.9
PEG 40078.9 ± 5.2

Table 2: Example of Pharmacokinetic Parameters of this compound Formulations in Rats

FormulationDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC₀₋₂₄ (ng·h/mL)Relative Bioavailability (%)
Aqueous Suspension 1050 ± 152.0250 ± 80100
Micronized Suspension 10120 ± 301.5750 ± 150300
SEDDS 10450 ± 901.03000 ± 5001200

Visualizations

Experimental Workflow for Enhancing Bioavailability

G cluster_0 Problem Identification cluster_1 Physicochemical Characterization cluster_2 Formulation Strategy Selection cluster_3 Solubility Enhancement cluster_4 Metabolism/Permeability Enhancement cluster_5 Evaluation cluster_6 Outcome problem Low Oral Bioavailability of this compound solubility Aqueous Solubility Assessment problem->solubility permeability In Vitro Permeability (e.g., Caco-2) problem->permeability stability GI Stability Evaluation problem->stability bcs_class Probable BCS Class (II or IV) solubility->bcs_class permeability->bcs_class strategy_select Select Strategy based on Limiting Factor(s) bcs_class->strategy_select micronization Particle Size Reduction strategy_select->micronization Solubility-limited asd Amorphous Solid Dispersions strategy_select->asd Solubility-limited lipid_form Lipid-Based Formulations (SEDDS) strategy_select->lipid_form Metabolism/Solubility-limited invitro_eval In Vitro Dissolution & Lipolysis micronization->invitro_eval asd->invitro_eval lipid_form->invitro_eval invivo_eval In Vivo Pharmacokinetic Studies invitro_eval->invivo_eval outcome Optimized Formulation with Enhanced Bioavailability invivo_eval->outcome

Caption: A systematic workflow for troubleshooting and enhancing the in vivo bioavailability of this compound.

Mechanisms of Bioavailability Enhancement by SEDDS

G cluster_0 Oral Administration of SEDDS cluster_1 GI Tract cluster_2 Absorption Pathways cluster_3 Systemic Circulation sedds SEDDS containing this compound emulsification Spontaneous Emulsification in GI Fluids sedds->emulsification nanoemulsion Formation of Nanoemulsion (Drug in Solution) emulsification->nanoemulsion digestion Lipid Digestion by Lipases nanoemulsion->digestion micelles Formation of Mixed Micelles digestion->micelles portal_vein Portal Vein to Liver (First-Pass Metabolism) micelles->portal_vein Some Absorption lymphatic Lymphatic System (Bypasses Liver) micelles->lymphatic Enhanced Absorption of Lipophilic Drug circulation Enhanced Bioavailability portal_vein->circulation Reduced Contribution lymphatic->circulation Major Contribution

Caption: Schematic of how SEDDS can improve oral bioavailability by promoting lymphatic transport and avoiding first-pass metabolism.

References

Validation & Comparative

Validating the Experimental Results of 10-Propionylphenothiazine: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for validating the experimental results of 10-Propionylphenothiazine, a derivative of the versatile phenothiazine scaffold. In the landscape of drug discovery and development, rigorous and objective assessment of a compound's performance against established alternatives is paramount. This document outlines the synthesis, analytical validation, and comparative biological evaluation of this compound against two widely recognized phenothiazine-based drugs: Chlorpromazine and Thioridazine.

The methodologies described herein are designed to be self-validating, providing researchers with the necessary tools to independently verify and expand upon the findings. By understanding the causal relationships behind experimental choices and grounding our claims in authoritative sources, we aim to provide a trustworthy and practical resource for scientists in the field.

Introduction: The Phenothiazine Scaffold and its Therapeutic Potential

Phenothiazines are a class of heterocyclic compounds that have made a significant impact on medicine, particularly in the realm of antipsychotic medications.[1] The tricyclic phenothiazine core can be chemically modified at various positions, leading to a diverse array of pharmacological activities. Beyond their well-established use in psychiatry, phenothiazine derivatives are being explored for their potential in oncology, infectious diseases, and as antioxidants.[2]

This compound, the subject of this guide, features a propionyl group attached to the nitrogen atom of the phenothiazine ring. This structural modification is anticipated to influence its physicochemical properties and biological activity compared to classic phenothiazines like Chlorpromazine and Thioridazine, which possess basic amine-containing side chains. This guide will provide the means to test these hypotheses through direct experimental comparison.

Synthesis and Structural Elucidation

The validation of any experimental result begins with the unambiguous synthesis and characterization of the compound . Here, we provide a generalized synthesis protocol for this compound and established methods for its comparators, Chlorpromazine and Thioridazine.

Synthesis Protocols

2.1.1. Synthesis of this compound

A standard method for the synthesis of N-acylphenothiazines involves the acylation of the parent phenothiazine ring.

  • Reaction: Phenothiazine is reacted with propionyl chloride in the presence of a base, such as triethylamine or pyridine, in an appropriate solvent like dichloromethane or toluene.

  • Rationale: The nitrogen atom of the phenothiazine ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of the propionyl chloride. The base serves to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

  • Purification: The crude product is typically purified by recrystallization or column chromatography to yield pure this compound.

2.1.2. Synthesis of Chlorpromazine

Chlorpromazine is synthesized by alkylating 2-chlorophenothiazine with 3-dimethylaminopropylchloride.[3]

  • Reaction: 2-Chlorophenothiazine is reacted with 3-dimethylaminopropylchloride in the presence of a strong base like sodium amide.[3]

  • Rationale: The sodium amide deprotonates the nitrogen of the phenothiazine ring, creating a potent nucleophile that then displaces the chloride from the alkyl side chain.

2.1.3. Synthesis of Thioridazine

Thioridazine synthesis involves the reaction of 2-(methylthio)-10H-phenothiazine with 2-(2-chloroethyl)-N-methylpiperidine.[4]

  • Reaction: The reaction is carried out in refluxing xylene with sodium amide as the base.[4]

  • Rationale: Similar to chlorpromazine synthesis, this is a nucleophilic substitution reaction where the deprotonated phenothiazine displaces the chloride on the piperidine side chain.

Analytical Validation: Ensuring Purity and Identity

The identity and purity of the synthesized compounds must be rigorously confirmed before any biological testing.

2.2.1. High-Performance Liquid Chromatography (HPLC)

A validated reverse-phase HPLC (RP-HPLC) method is essential for determining the purity of the synthesized compounds.

  • Principle: The compound is passed through a nonpolar stationary phase (e.g., C18 column) with a polar mobile phase. The retention time is indicative of the compound's polarity and can be used for identification, while the peak area corresponds to its concentration.

  • Method Validation: The HPLC method should be validated according to ICH guidelines, assessing parameters such as linearity, precision, accuracy, and specificity.[5][6]

Experimental Protocol: RP-HPLC for Phenothiazine Derivatives

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength determined by the UV-Vis spectrum of the compound (typically around 254 nm for phenothiazines).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a known concentration of the compound in the mobile phase.

2.2.2. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)

  • ¹H and ¹³C NMR: These techniques provide detailed information about the chemical structure of the molecule, confirming the arrangement of atoms and the success of the synthesis.

  • Mass Spectrometry: MS provides the molecular weight of the compound, further confirming its identity.

Comparative Biological Evaluation

This section outlines the experimental protocols for comparing the biological activity of this compound with Chlorpromazine and Thioridazine.

Cytotoxicity Assessment

The cytotoxic potential of a compound is a critical parameter, particularly for applications in oncology. The half-maximal inhibitory concentration (IC50) is a quantitative measure of a drug's potency in inhibiting a biological or biochemical function.

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Culture: Plate cancer cells (e.g., MCF-7 breast cancer, A549 lung cancer) in a 96-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with a range of concentrations of this compound, Chlorpromazine, and Thioridazine for 24, 48, or 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at approximately 570 nm using a microplate reader.

  • IC50 Calculation: Plot the percentage of cell viability versus the drug concentration and determine the IC50 value.

Comparative Cytotoxicity Data (Literature-derived)

CompoundCell LineIC50 (µM)Citation
Chlorpromazine HCT116 (Colon Carcinoma)5 - 7[7]
GBM8401 (Glioblastoma)<10[8]
Thioridazine T98G (Glioblastoma)12.67 (24h)[9]
U-87 MG (Glioblastoma)12.80 (24h)[9]
SUM149 (Breast Cancer)2.319[10]
A549 (Lung Cancer)20.91[6]
This compound Data not available--
Antioxidant Activity Assessment

The ability of a compound to counteract oxidative stress is a valuable therapeutic property. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method to evaluate the free radical scavenging activity of a compound.[11]

Experimental Protocol: DPPH Radical Scavenging Assay

  • DPPH Solution: Prepare a fresh solution of DPPH in methanol.

  • Reaction Mixture: Add various concentrations of the test compounds (this compound, Chlorpromazine, Thioridazine) to the DPPH solution.

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of the solution at 517 nm. A decrease in absorbance indicates radical scavenging activity.

  • Calculation: Calculate the percentage of radical scavenging activity and determine the EC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals).

Comparative Antioxidant Activity (Literature-derived)

CompoundDPPH Assay ResultOther Antioxidant MechanismsCitation
Chlorpromazine Limited direct scavengingIncreases the activity of antioxidant enzymes (SOD, GR, GP).[12][12]
Thioridazine Negligible activity (0-100 µM)Exhibits antioxidant activity in mitochondrial assays by inhibiting lipid peroxidation.
This compound Data not available--

Note: As with cytotoxicity, direct DPPH assay data for this compound is not available. The electron-withdrawing nature of the propionyl group may influence the electron-donating ability of the phenothiazine ring, potentially affecting its radical scavenging capacity. Experimental verification is necessary.

Visualizing the Workflow and Rationale

To provide a clear overview of the validation process, the following diagrams illustrate the key experimental workflows.

Synthesis and Validation Workflow

Synthesis_Validation cluster_synthesis Synthesis cluster_validation Analytical Validation cluster_bioeval Biological Evaluation Phenothiazine Phenothiazine Synthesis_10PP Synthesis of This compound Phenothiazine->Synthesis_10PP Propionyl_Chloride Propionyl Chloride Propionyl_Chloride->Synthesis_10PP HPLC HPLC Purity Synthesis_10PP->HPLC Chlorpromazine_Syn Synthesis of Chlorpromazine Chlorpromazine_Syn->HPLC Thioridazine_Syn Synthesis of Thioridazine Thioridazine_Syn->HPLC NMR_MS NMR & MS Identity HPLC->NMR_MS Cytotoxicity Cytotoxicity Assay (MTT) NMR_MS->Cytotoxicity Antioxidant Antioxidant Assay (DPPH) NMR_MS->Antioxidant

Caption: Workflow for the synthesis and validation of phenothiazine derivatives.

Logic of Comparative Evaluation

Comparative_Evaluation cluster_assays Comparative Assays Target This compound (Test Compound) Cytotoxicity Cytotoxicity (e.g., IC50) Target->Cytotoxicity Antioxidant Antioxidant Activity (e.g., EC50) Target->Antioxidant Comparator1 Chlorpromazine (Comparator 1) Comparator1->Cytotoxicity Comparator1->Antioxidant Comparator2 Thioridazine (Comparator 2) Comparator2->Cytotoxicity Comparator2->Antioxidant Performance_Comparison Objective Performance Comparison Cytotoxicity->Performance_Comparison Compare Potency Antioxidant->Performance_Comparison Compare Efficacy

Caption: Logical flow for the comparative evaluation of this compound.

Conclusion and Future Directions

This guide provides a robust framework for the synthesis, analytical validation, and comparative biological evaluation of this compound. While we have provided established protocols and comparative data for well-known phenothiazines, the experimental validation of this compound's cytotoxicity and antioxidant activity remains a critical next step. The structure-activity relationships within the phenothiazine class suggest that the 10-propionyl substitution could lead to a unique pharmacological profile.

Researchers are encouraged to utilize the methodologies outlined here to generate empirical data for this compound. Such data will be invaluable in determining its potential as a novel therapeutic agent and will contribute to a deeper understanding of the structure-function relationships within this important class of compounds. The self-validating nature of these protocols ensures that the results obtained will be reliable and can be confidently compared with existing literature, thereby advancing the field of medicinal chemistry and drug discovery.

References

10-Propionylphenothiazine versus other phenothiazines in research applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparison of 10-Propionylphenothiazine with other phenothiazine derivatives, focusing on its distinct applications in research. We will delve into its unique chemical properties that position it as a valuable intermediate and analytical reagent, contrasting it with the well-documented pharmacological roles of its congeners. Experimental data, detailed protocols, and mechanistic insights are provided to support researchers, chemists, and drug development professionals in leveraging this compound's specific attributes.

Introduction: The Phenothiazine Scaffold - A Tale of Two Applications

The phenothiazine core, a tricyclic aromatic structure containing nitrogen and sulfur heteroatoms, is a privileged scaffold in medicinal chemistry. Substitutions at the N10 and C2 positions have yielded a plethora of compounds with profound biological effects, most notably the antipsychotic and antihistaminic agents like Chlorpromazine and Promethazine. These compounds primarily derive their function from their ability to antagonize dopamine and histamine receptors, respectively.

However, a lesser-known but equally significant application of the phenothiazine nucleus lies in its redox properties. The sulfur and nitrogen atoms can be readily oxidized, making phenothiazine derivatives excellent electron donors. This characteristic is harnessed in various analytical chemistry and synthetic applications. This compound (10-PP) emerges as a key player in this domain, distinguished from its pharmacologically active relatives by the acyl group at the N10 position. This substitution fundamentally alters its electronic and, consequently, its functional properties, steering its utility away from receptor binding and towards chemical synthesis and analysis.

The Unique Profile of this compound (10-PP)

This compound is primarily recognized in research not as a bioactive agent, but as a crucial starting material or intermediate in the synthesis of other phenothiazine derivatives. The propionyl group at the N10 position serves as a protecting group or a precursor for further chemical modifications. For instance, it is a key intermediate in the synthesis of drugs like Propionylpromazine.

Beyond its role in synthesis, 10-PP has been explored as an analytical reagent. Its utility in this area stems from its ability to act as a chromogenic reducing agent in spectrophotometric analysis.

Comparative Analysis: 10-PP vs. Other Phenothiazines

The primary distinction between 10-PP and classic phenothiazine drugs lies in their intended application, which is a direct result of their structural differences. While drugs like Chlorpromazine are designed for biological receptor interaction, 10-PP is utilized for its chemical reactivity.

FeatureThis compound (10-PP)ChlorpromazinePromethazine
Primary Application Chemical Intermediate, Analytical ReagentAntipsychotic DrugAntihistamine, Sedative
Key Structural Feature N10-Acyl Group (Propionyl)N10-Alkylamine Side ChainN10-Alkylamine Side Chain
Mechanism of Action Electron Donor (Redox Activity)Dopamine D2 Receptor AntagonistHistamine H1 Receptor Antagonist
Primary Field of Study Synthetic & Analytical ChemistryNeuroscience, PsychiatryAllergology, Pharmacology

Experimental Protocol: Spectrophotometric Determination of Palladium using 10-PP

This protocol details the use of this compound as a chromogenic reagent for the quantitative determination of Palladium(II). The underlying principle is the reduction of Pd(II) by 10-PP, which itself is oxidized to a colored radical cation, allowing for spectrophotometric measurement.

Causality: The choice of 10-PP is based on its favorable redox potential, allowing it to selectively reduce Pd(II) in the presence of an acidic medium. The propionyl group modulates the electron-donating capacity of the phenothiazine core. The formation of a stable, intensely colored radical cation is directly proportional to the concentration of Palladium, forming the basis for a reliable assay.

Workflow Diagram

G cluster_prep Sample & Reagent Preparation cluster_reaction Reaction cluster_analysis Analysis s Palladium(II) Sample mix Mix Sample, 10-PP, and Acidic Buffer s->mix r 10-PP Solution (in appropriate solvent) r->mix a Acidic Buffer (e.g., Phosphoric Acid) a->mix react Incubate at Room Temp (Allow for color development) mix->react Pd(II) oxidizes 10-PP spec Measure Absorbance (at λmax of the radical cation) react->spec Formation of colored 10-PP radical cation result Calculate Pd(II) Concentration spec->result cal Calibration Curve (Standard Pd solutions) cal->result Quantification

Caption: Workflow for Palladium(II) determination using this compound.

Step-by-Step Methodology
  • Preparation of Reagents:

    • Palladium(II) Stock Solution: Prepare a 100 ppm stock solution by dissolving a known weight of PdCl₂ in dilute HCl.

    • This compound (10-PP) Solution: Prepare a 0.1% (w/v) solution of 10-PP in a suitable solvent like acetone.

    • Buffer: Prepare a 2M phosphoric acid solution.

  • Construction of Calibration Curve:

    • Into a series of 10 mL volumetric flasks, add varying aliquots of the standard Palladium(II) stock solution to create concentrations ranging from 0.5 to 10 ppm.

    • To each flask, add 2 mL of 2M phosphoric acid and 1 mL of the 0.1% 10-PP solution.

    • Bring the volume up to 10 mL with distilled water and mix well.

    • Allow the solutions to stand for 10 minutes at room temperature for full color development.

    • Measure the absorbance of each solution at the wavelength of maximum absorption (λmax) against a reagent blank (containing all components except Palladium).

    • Plot a graph of absorbance versus concentration.

  • Analysis of Unknown Sample:

    • Take a suitable aliquot of the unknown sample solution in a 10 mL volumetric flask.

    • Repeat steps 2.2 to 2.4.

    • Measure the absorbance of the sample solution.

    • Determine the concentration of Palladium(II) in the sample by interpolating from the calibration curve.

Self-Validation: The protocol's integrity is maintained by the use of a reagent blank to zero the spectrophotometer, which corrects for any background absorbance from the reagents themselves. The linearity of the calibration curve over the tested range validates the assay's adherence to the Beer-Lambert law, ensuring accurate quantification.

Conclusion and Future Perspectives

This compound carves a distinct niche within the broad family of phenothiazines. While it lacks the potent neuroleptic or antihistaminic properties of its famous relatives due to its N10-acyl substitution, this very feature makes it a valuable asset in synthetic and analytical chemistry. Its role as a stable, reliable chemical intermediate and a sensitive chromogenic reducing agent demonstrates the remarkable functional versatility of the phenothiazine scaffold.

Future research may focus on developing novel analytical methods using 10-PP for other transition metals or exploring its utility in creating new polymeric materials with interesting electronic properties. The continued exploration of such "non-traditional" phenothiazines is crucial for expanding the chemical toolkit available to researchers across various scientific disciplines.

A Comparative Analysis of 10-Propionylphenothiazine and Chlorpromazine: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparative analysis of 10-Propionylphenothiazine and the archetypal phenothiazine, chlorpromazine. Designed for researchers, scientists, and drug development professionals, this document delves into the structural nuances, pharmacodynamic profiles, and pharmacokinetic properties of these two compounds. The objective is to offer a clear, data-driven comparison to inform future research and development in the field of antipsychotic therapeutics.

Introduction: The Phenothiazine Scaffold

The phenothiazine class of compounds revolutionized the treatment of psychosis in the 1950s with the introduction of chlorpromazine, the first effective antipsychotic medication.[1][2] These molecules are characterized by a tricyclic structure and are known for their primary mechanism of action as dopamine D2 receptor antagonists.[1][3][4] While chlorpromazine remains a benchmark for first-generation antipsychotics, numerous analogs, such as this compound, have been synthesized. Understanding the subtle yet significant differences between these analogs is crucial for developing next-generation therapeutics with improved efficacy and side-effect profiles.

Structural and Chemical Properties

The fundamental difference between this compound and chlorpromazine lies in the substituent at the 10-position of the phenothiazine ring. Chlorpromazine features a dimethylaminopropyl side chain, which is critical for its neuroleptic activity.[5] In contrast, this compound possesses a propionyl group at this position. This structural alteration is predicted to significantly impact the molecule's interaction with its biological targets.

PropertyThis compoundChlorpromazine
Molecular Formula C15H13NOSC17H19ClN2S
Molecular Weight 255.3 g/mol [6]318.9 g/mol
Key Structural Feature Propionyl group at N103-(dimethylamino)propyl chain at N10, Chlorine at C2

The presence of an electron-withdrawing group, such as chlorine at the 2-position of chlorpromazine's phenothiazine ring, is known to enhance antipsychotic activity.[5] The structure-activity relationship (SAR) of phenothiazines indicates that the nature of the side chain at position 10 and the substituent at position 2 are primary determinants of potency and receptor binding profile.[5][7][8]

Comparative Pharmacodynamics: A Tale of Two Receptor Profiles

The therapeutic and adverse effects of phenothiazines are a direct consequence of their interactions with a wide array of neurotransmitter receptors.

Primary Target: Dopamine D2 Receptor

The antipsychotic efficacy of typical antipsychotics like chlorpromazine is strongly correlated with their affinity for the dopamine D2 receptor.[2][9] Chlorpromazine acts as a potent antagonist at D2 receptors, thereby reducing the excessive dopaminergic activity in the mesolimbic pathway that is associated with the positive symptoms of schizophrenia.[1][4]

Polypharmacology: Off-Target Receptor Interactions

Chlorpromazine's broad receptor-binding profile is responsible for its wide range of side effects.[4] It exhibits significant antagonism at:

  • Serotonin (5-HT2A) receptors: Contributes to its antipsychotic effects.[3][11]

  • Histamine (H1) receptors: Leads to sedation and weight gain.[4][12]

  • Alpha-1 Adrenergic receptors: Causes orthostatic hypotension and dizziness.[4][11]

  • Muscarinic (M1) receptors: Results in anticholinergic effects like dry mouth, blurred vision, and constipation.[12]

Conversely, some 10-acylphenothiazine derivatives have shown significant binding to muscarinic receptors (M1), sigma receptors, and sodium channels, suggesting a different spectrum of activity compared to chlorpromazine.[10]

Below is a diagram illustrating the multi-receptor antagonism of Chlorpromazine.

G CPZ Chlorpromazine D2 Dopamine D2 Receptor CPZ->D2 Antagonism H1 Histamine H1 Receptor CPZ->H1 Antagonism A1 α1-Adrenergic Receptor CPZ->A1 Antagonism M1 Muscarinic M1 Receptor CPZ->M1 Antagonism S2A Serotonin 5-HT2A Receptor CPZ->S2A Antagonism Therapeutic Antipsychotic Efficacy (Positive Symptoms) D2->Therapeutic SideEffects Side Effects D2->SideEffects Extrapyramidal Symptoms H1->SideEffects Sedation, Weight Gain A1->SideEffects Hypotension M1->SideEffects Anticholinergic Effects S2A->Therapeutic

Caption: Receptor binding profile and resulting effects of Chlorpromazine.

Comparative Pharmacokinetics: ADME Profile

The absorption, distribution, metabolism, and excretion (ADME) profile determines a drug's onset, duration of action, and potential for drug-drug interactions.

ParameterChlorpromazineThis compound
Oral Bioavailability Low and variable (10-80%) due to extensive first-pass metabolism.[3][13][14]Data not available, but likely undergoes significant metabolism.
Protein Binding Highly protein-bound (90-99%).[11][14]Data not available.
Metabolism Extensively metabolized in the liver, primarily by CYP2D6 and CYP1A2 enzymes.[11][12]Expected to be metabolized via hydrolysis of the propionyl group and oxidation of the phenothiazine ring.
Half-life Long and variable, approximately 30 hours.[3][11][12]Data not available.
Excretion Primarily through urine as metabolites.[3][14]Likely excreted as metabolites in urine and feces.

Chlorpromazine's high lipophilicity allows it to be stored in body fats, leading to a slow elimination from the body.[11][12] The pharmacokinetic profile of this compound has not been extensively characterized, but its different chemical nature suggests its ADME properties would diverge from those of chlorpromazine.

Experimental Protocols for Comparative Evaluation

To empirically determine the comparative profiles of these compounds, the following experimental workflows are recommended.

Protocol 1: In Vitro Dopamine D2 Receptor Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the binding affinity (Ki) of a test compound for the dopamine D2 receptor.

Objective: To quantify the affinity of this compound and chlorpromazine for the D2 receptor by measuring their ability to displace a specific radiolabeled ligand.

Materials:

  • Receptor Source: Membranes from cells stably expressing the human dopamine D2 receptor (e.g., CHO or HEK293 cells).[15]

  • Radioligand: [3H]Spiperone or [3H]Raclopride.[15]

  • Test Compounds: this compound and Chlorpromazine (as a positive control).

  • Non-specific Binding Control: 10 µM Haloperidol or Sulpiride.[15]

  • Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

  • Scintillation Cocktail and Scintillation Counter.

Procedure:

  • Preparation: Serially dilute test compounds to achieve a range of concentrations.

  • Incubation: In a 96-well plate, combine the receptor membranes, radioligand (at a concentration near its Kd), and either buffer (for total binding), non-specific control, or test compound.

  • Equilibration: Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.

  • Counting: Place the filter discs into scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percent specific binding against the logarithm of the test compound concentration. Fit the data to a one-site competition model to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

The workflow for this assay is visualized below.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Receptor Membranes A1 Combine Reagents: Membranes, Radioligand, Test Compound P1->A1 P2 Serially Dilute Test Compounds P2->A1 P3 Prepare Radioligand Solution P3->A1 A2 Incubate to Equilibrium A1->A2 A3 Filter & Wash (Harvesting) A2->A3 D1 Scintillation Counting A3->D1 D2 Calculate Specific Binding D1->D2 D3 Determine IC50 & Ki D2->D3

References

Navigating the Complexities of Calcium Modulation: A Comparative Analysis of 10-Propionylphenothiazine and Classical Calcium Channel Blockers

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

In the landscape of pharmacological research, the quest for novel modulators of cellular signaling pathways is perpetual. Calcium ions (Ca²⁺) are ubiquitous second messengers, and their tightly regulated intracellular concentrations are fundamental to a myriad of physiological processes. Consequently, compounds that interfere with calcium signaling, such as calcium channel blockers (CCBs), represent a cornerstone of modern therapeutics, particularly in cardiovascular medicine.[1][2][3] This guide delves into a comparative analysis of the well-established classes of CCBs and the potential, albeit less direct, calcium-modulating effects of 10-Propionylphenothiazine. While direct evidence for this compound as a classical CCB is not established in the current scientific literature, this guide will explore the known calcium-related activities of the broader phenothiazine class to provide a comprehensive perspective for future research.

The Landscape of Calcium Channel Blockade: A Primer

Voltage-gated calcium channels (VGCCs) are transmembrane proteins that mediate the influx of Ca²⁺ into cells in response to membrane depolarization.[4] These channels are critical in various cell types, including cardiac and smooth muscle cells, and neurons.[4] The L-type (long-lasting) calcium channel is the primary target of the major classes of clinically used CCBs.[3][5] These drugs are broadly categorized into three main chemical classes, each with a distinct mechanism of action and clinical profile.[2][6]

  • Dihydropyridines (e.g., Amlodipine, Nifedipine): These compounds are highly selective for vascular smooth muscle, leading to potent vasodilation and a reduction in blood pressure.[1][4][6]

  • Phenylalkylamines (e.g., Verapamil): This class exhibits a greater selectivity for the myocardium, reducing heart rate and contractility.[1][4]

  • Benzothiazepines (e.g., Diltiazem): These agents have an intermediate profile, affecting both cardiac and vascular smooth muscle.[1][2][4]

The therapeutic efficacy of these classical CCBs is directly attributable to their ability to bind to specific sites on the α1 subunit of the L-type calcium channel, thereby inhibiting Ca²⁺ influx.[5]

Phenothiazines and Calcium Signaling: An Indirect Relationship

Phenothiazines are a class of heterocyclic compounds primarily known for their antipsychotic properties, which stem from their antagonism of dopamine D2 receptors.[7] However, their pharmacological profile is broad, and evidence suggests they can influence calcium signaling through mechanisms distinct from direct VGCC blockade.

The interaction of phenothiazines with calcium signaling appears to be multifaceted and often indirect:

  • Calmodulin Inhibition: Many phenothiazines are potent antagonists of calmodulin, a key intracellular Ca²⁺ sensor.[8] By binding to calmodulin, they can prevent the activation of calmodulin-dependent enzymes, thereby disrupting downstream calcium signaling cascades.[8]

  • Modulation of Other Ion Channels: Some studies have shown that phenothiazines, such as fluphenazine and trifluoperazine, can block Ca²⁺-activated potassium (K⁺) channels.[9] Importantly, this effect was found not to be a consequence of inhibiting Ca²⁺ influx through VGCCs, indicating a different site of action.[9]

  • Inhibition of Calcium Uptake in Platelets: Research on phenothiazine analogues has demonstrated their ability to inhibit calmodulin-insensitive calcium uptake into platelet membrane vesicles.[10] This suggests an interaction with calcium transport mechanisms that are not the classical voltage-gated channels.[10]

This compound: A Subject for Future Investigation

To date, there is a notable absence of direct experimental data characterizing this compound as a voltage-gated calcium channel blocker. Its chemical structure, featuring a propionyl group at the 10-position of the phenothiazine core, places it within the broader class of phenothiazine derivatives. Based on the structure-activity relationships of other phenothiazines, it is plausible that this compound may exhibit some form of calcium-modulating activity.[8][11] However, it is crucial to underscore that this is speculative and requires empirical validation.

The key structural features that influence the biological activity of phenothiazines include the nature of the substituent at the 2-position of the tricyclic ring and the composition of the side chain attached to the nitrogen atom at the 10-position.[8][11] The propionyl group in this compound would be a key determinant of its pharmacological profile.

Comparative Efficacy: A Tale of Two Mechanisms

A direct comparison of the "efficacy" of this compound with classical CCBs is not currently feasible due to the lack of data for the former and the fundamental differences in their likely mechanisms of action. The following table summarizes the key distinctions:

FeatureClassical Calcium Channel Blockers (Dihydropyridines, Phenylalkylamines, Benzothiazepines)Phenothiazines (including the hypothetical action of this compound)
Primary Target Voltage-Gated L-type Calcium Channels[3][5]Primarily other targets such as Dopamine Receptors; potential indirect effects on calcium signaling[7]
Mechanism of Action Direct blockade of Ca²⁺ influx through voltage-gated channels[4]Indirect modulation of calcium signaling, potentially through calmodulin inhibition or effects on other ion channels[8][9][10]
Clinical Applications Hypertension, angina, arrhythmias[1][2][6]Primarily psychosis; other uses include as antiemetics[7]
Experimental Evidence Extensive preclinical and clinical data demonstrating efficacy and potency (e.g., IC₅₀ values)Limited to no direct evidence for this compound as a CCB; data on other phenothiazines suggest indirect mechanisms

Experimental Protocols for Assessing Calcium Channel Blocking Activity

For researchers interested in investigating the potential calcium channel blocking activity of this compound or other novel compounds, the following experimental workflows are recommended.

In Vitro Electrophysiology: Patch-Clamp Technique

This is the gold-standard method for directly assessing the effect of a compound on ion channel function.

Objective: To determine if this compound directly inhibits ionic currents through voltage-gated calcium channels.

Methodology:

  • Cell Preparation: Utilize a cell line that endogenously expresses or is engineered to overexpress a specific subtype of voltage-gated calcium channel (e.g., HEK293 cells expressing Cav1.2).

  • Electrophysiological Recording:

    • Establish a whole-cell patch-clamp configuration.

    • Use a bath solution containing a charge carrier for the calcium channel (e.g., Ba²⁺) to isolate calcium channel currents and minimize contamination from other currents.

    • Apply a voltage protocol to elicit calcium channel currents (e.g., a depolarizing step from a holding potential of -80 mV to +10 mV).

  • Compound Application:

    • Obtain a baseline recording of the calcium current.

    • Perfuse the cells with increasing concentrations of this compound.

    • Record the current at each concentration to determine the dose-dependent inhibitory effect.

  • Data Analysis:

    • Measure the peak current amplitude at each concentration.

    • Construct a dose-response curve and calculate the IC₅₀ value (the concentration at which the compound inhibits 50% of the current).

Workflow Diagram:

Patch_Clamp_Workflow cluster_prep Cell Preparation cluster_recording Electrophysiological Recording cluster_application Compound Application cluster_analysis Data Analysis CellCulture Culture HEK293 cells expressing Cav1.2 Patch Establish Whole-Cell Patch-Clamp CellCulture->Patch Protocol Apply Voltage Protocol to Elicit I_Ca Patch->Protocol Baseline Record Baseline Current Protocol->Baseline Perfusion Perfuse with varying [this compound] Baseline->Perfusion Measure Measure Peak Current Amplitude Perfusion->Measure Curve Construct Dose-Response Curve and Calculate IC50 Measure->Curve

Caption: Workflow for assessing direct calcium channel blockade using the patch-clamp technique.

Calcium Imaging Assays

This method provides a higher-throughput assessment of changes in intracellular calcium concentration.

Objective: To determine if this compound inhibits depolarization-induced calcium influx.

Methodology:

  • Cell Preparation: Plate cells expressing the target calcium channel onto glass-bottom dishes.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent indicator (e.g., Fura-2 AM or Fluo-4 AM).

  • Experimental Setup:

    • Place the dish on the stage of a fluorescence microscope equipped for ratiometric imaging or fluorescence intensity measurement.

    • Perfuse the cells with a physiological saline solution.

  • Stimulation and Compound Application:

    • Establish a baseline fluorescence signal.

    • Pre-incubate the cells with this compound or a vehicle control.

    • Induce depolarization to open voltage-gated calcium channels using a high concentration of potassium chloride (KCl).

  • Data Acquisition and Analysis:

    • Record the change in fluorescence intensity upon KCl stimulation.

    • Quantify the peak fluorescence response in the presence and absence of the compound to determine the extent of inhibition.

Signaling Pathway Diagram:

Calcium_Signaling_Pathway Depolarization Membrane Depolarization (e.g., high K+) VGCC Voltage-Gated Calcium Channel (L-type) Depolarization->VGCC opens Ca_influx Ca2+ Influx VGCC->Ca_influx Ca_intracellular [Ca2+]i ↑ Ca_influx->Ca_intracellular Cellular_Response Cellular Response (e.g., muscle contraction, neurotransmitter release) Ca_intracellular->Cellular_Response triggers CCB Classical CCBs (e.g., Amlodipine) CCB->VGCC blocks Phenothiazine This compound (Hypothetical) Phenothiazine->VGCC ?

Caption: Simplified signaling pathway of voltage-gated calcium channel activation and sites of action for classical and hypothetical blockers.

Conclusion

For researchers in drug development, this compound represents an intriguing molecule that warrants further investigation to elucidate its precise pharmacological profile. The experimental protocols outlined in this guide provide a robust framework for such an investigation. A thorough understanding of its mechanism of action is a prerequisite for any potential therapeutic application. Future studies are essential to determine if this compound or its analogues could offer a novel approach to modulating cellular function through direct or indirect effects on calcium signaling.

References

Cross-Validation of 10-Propionylphenothiazine's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to cross-validate the mechanism of action of 10-Propionylphenothiazine (10-PPT). By integrating established biochemical assays with comparative analyses against known phenothiazine derivatives, this document offers a robust, self-validating system to elucidate the primary and potential secondary pharmacological targets of this compound.

Introduction: The Phenothiazine Scaffold and the Enigma of this compound

Phenothiazines are a well-established class of heterocyclic compounds, with prominent members like chlorpromazine and trifluoperazine having been used for decades as antipsychotic medications.[1] Their primary mechanism of action is widely accepted to be the antagonism of dopamine D2 receptors in the central nervous system.[2][3] However, the vast structural diversity within the phenothiazine family suggests the potential for varied and nuanced pharmacological profiles.[4] this compound, a derivative with a propionyl group at the N10 position of the phenothiazine ring, remains less characterized in the scientific literature. This guide proposes a systematic approach to dissect its mechanism of action, focusing on two high-probability targets: dopamine D2 receptors and acetylcholinesterase.

Primary Hypothesis: Dopamine D2 Receptor Antagonism

Given the structural backbone of 10-PPT, the most probable primary mechanism of action is the blockade of dopamine D2 receptors. This is the hallmark of the phenothiazine class of antipsychotics.[5] To validate this hypothesis, a competitive radioligand binding assay is the gold standard.

Experimental Protocol: Dopamine D2 Receptor Competitive Binding Assay

This protocol is designed to determine the binding affinity of 10-PPT to the dopamine D2 receptor by measuring its ability to displace a known radiolabeled D2 receptor ligand.

Materials and Reagents:

  • Cell Membranes: Commercially available cell membranes prepared from a cell line stably expressing the human dopamine D2 receptor (e.g., CHO-K1 or HEK293 cells).

  • Radioligand: [³H]-Spiperone or [³H]-Raclopride (high-affinity D2 receptor antagonists).

  • Test Compound: this compound.

  • Reference Compounds: Chlorpromazine, Trifluoperazine (as positive controls).

  • Non-specific Binding Control: Haloperidol or another potent D2 antagonist at a high concentration (e.g., 10 µM).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Scintillation Cocktail: A suitable liquid scintillation cocktail for radioactivity counting.

  • 96-well Filter Plates: Glass fiber filter plates (e.g., Whatman GF/B).

  • Scintillation Counter: A liquid scintillation counter.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a stock solution of 10-PPT and reference compounds in a suitable solvent (e.g., DMSO). Create a serial dilution of the compounds in the assay buffer.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Assay Buffer

    • Radioligand at a concentration near its Kd.

    • Test compound (10-PPT) or reference compound at various concentrations.

    • For total binding wells, add vehicle (e.g., DMSO) instead of the test compound.

    • For non-specific binding wells, add the non-specific binding control (e.g., haloperidol).

  • Incubation: Add the cell membranes to each well to initiate the binding reaction. Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through the filter plate using a cell harvester. Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Punch out the filters from the plate into scintillation vials. Add scintillation cocktail to each vial and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve.

    • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Data Presentation: Comparative Binding Affinities
CompoundDopamine D2 Receptor Ki (nM)
This compoundExperimental Value
Chlorpromazine~1-10
Trifluoperazine~0.5-5

Note: The Ki values for Chlorpromazine and Trifluoperazine are approximate and can vary based on experimental conditions.

Signaling Pathway Diagram

D2_Receptor_Antagonism cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine_vesicle Dopamine Vesicles Dopamine_release Dopamine Release Dopamine_vesicle->Dopamine_release Dopamine Dopamine Dopamine_release->Dopamine D2_Receptor Dopamine D2 Receptor G_protein Gi/o Protein D2_Receptor->G_protein activates Adenylyl_cyclase Adenylyl Cyclase G_protein->Adenylyl_cyclase inhibits cAMP ↓ cAMP Adenylyl_cyclase->cAMP Cellular_Response Cellular Response cAMP->Cellular_Response Dopamine->D2_Receptor Ten_PPT This compound Ten_PPT->D2_Receptor antagonizes

Caption: Antagonism of the Dopamine D2 Receptor by this compound.

Secondary Hypothesis: Acetylcholinesterase Inhibition

Several phenothiazine derivatives have been reported to inhibit acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[6][7] This off-target effect could contribute to the overall pharmacological profile of 10-PPT. Cross-validation of this potential mechanism is crucial for a complete understanding of its biological activity.

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay measures the activity of AChE by quantifying the production of thiocholine, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product.[2]

Materials and Reagents:

  • Enzyme: Purified acetylcholinesterase from electric eel or human erythrocytes.

  • Substrate: Acetylthiocholine iodide (ATCI).

  • Chromogen: 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB).

  • Test Compound: this compound.

  • Reference Compounds: Donepezil or Tacrine (as positive controls).[8]

  • Assay Buffer: 0.1 M Phosphate buffer, pH 8.0.

  • 96-well Microplate: Clear, flat-bottomed microplate.

  • Microplate Reader: Capable of measuring absorbance at 412 nm.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of AChE in the assay buffer.

    • Prepare a stock solution of ATCI in deionized water.

    • Prepare a stock solution of DTNB in the assay buffer.

    • Prepare a stock solution of 10-PPT and reference compounds in a suitable solvent (e.g., DMSO) and create serial dilutions in the assay buffer.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Assay Buffer

    • DTNB solution.

    • Test compound (10-PPT) or reference compound at various concentrations.

    • For the control (100% activity) wells, add vehicle (e.g., DMSO) instead of the test compound.

    • For the blank wells, add assay buffer instead of the enzyme.

  • Enzyme Addition: Add the AChE solution to all wells except the blank wells.

  • Initiation of Reaction: Add the ATCI solution to all wells to start the reaction.

  • Kinetic Measurement: Immediately place the plate in a microplate reader and measure the change in absorbance at 412 nm over time (e.g., every minute for 10-15 minutes).

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well.

    • Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [1 - (Rate of sample / Rate of control)] x 100.

    • Plot the percentage of inhibition against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.

Data Presentation: Comparative Acetylcholinesterase Inhibition
CompoundAcetylcholinesterase IC₅₀ (µM)
This compoundExperimental Value
Donepezil~0.01-0.1
Tacrine~0.1-1

Note: The IC₅₀ values for Donepezil and Tacrine are approximate and can vary based on experimental conditions.

Experimental Workflow Diagram

AChE_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Acquisition & Analysis Reagent_Prep Prepare Reagents: - AChE Enzyme - ATCI (Substrate) - DTNB (Chromogen) - 10-PPT & Controls Plate_Setup Plate Setup: - Add Buffer, DTNB - Add 10-PPT/Controls Reagent_Prep->Plate_Setup Add_Enzyme Add AChE Enzyme Plate_Setup->Add_Enzyme Start_Reaction Add ATCI Substrate Add_Enzyme->Start_Reaction Kinetic_Read Kinetic Measurement (Absorbance at 412 nm) Start_Reaction->Kinetic_Read Data_Processing Calculate Reaction Rates & % Inhibition Kinetic_Read->Data_Processing IC50_Determination Determine IC₅₀ Value Data_Processing->IC50_Determination

Caption: Workflow for the Acetylcholinesterase Inhibition Assay.

Cross-Validation and Off-Target Profiling

A comprehensive understanding of 10-PPT's mechanism of action requires an assessment of its potential off-target effects. Phenothiazines are known to interact with a variety of other receptors, including serotonergic, histaminergic, and adrenergic receptors.[9]

Recommended Off-Target Screening:

A commercially available off-target screening panel (e.g., from Eurofins or CEREP) can provide a broad assessment of 10-PPT's activity against a wide range of receptors, ion channels, and enzymes. This will provide a comprehensive "fingerprint" of its pharmacological activity and help to identify any unexpected interactions.

Conclusion

The experimental framework outlined in this guide provides a robust and self-validating approach to elucidate the mechanism of action of this compound. By systematically investigating its affinity for the dopamine D2 receptor and its potential inhibitory effects on acetylcholinesterase, researchers can gain a clear understanding of its primary and secondary pharmacological targets. The inclusion of comparative data with well-characterized phenothiazines and a broad off-target profiling strategy will ensure a comprehensive and reliable characterization of this compound, paving the way for its potential development as a therapeutic agent.

References

A Comparative Guide to Alternatives for 10-Propionylphenothiazine in Neuroscience Research

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparison of alternative compounds to 10-Propionylphenothiazine (10-P) for use in neuroscience research. Designed for researchers, scientists, and drug development professionals, this document delves into the mechanisms of action, experimental applications, and comparative efficacy of these compounds, supported by experimental data and protocols.

Introduction to this compound: A Tool in Neuropharmacology

This compound is a derivative of phenothiazine, a class of compounds historically significant in the development of antipsychotic medications. In the realm of neuroscience research, 10-P and its congeners have been utilized for their neuroleptic properties, which are primarily attributed to their antagonism of dopamine D2 receptors. Beyond its direct neuropharmacological effects, this compound has also been employed as a hapten in the development of immunoassays for detecting phenothiazine derivatives, a critical application in both clinical and forensic toxicology.

The utility of 10-P as a research tool stems from its ability to modulate dopaminergic neurotransmission. However, the landscape of neuropharmacological tools has evolved, with a growing demand for compounds with greater receptor specificity and fewer off-target effects. This guide explores viable alternatives to 10-P, offering a comparative analysis to aid researchers in selecting the most appropriate compound for their experimental needs.

The Rationale for Seeking Alternatives

While this compound is a useful tool, its pharmacological profile is not without limitations. Like many classical phenothiazines, it can exhibit activity at a range of other receptors, including serotonergic, histaminergic, and adrenergic receptors. This lack of specificity can confound experimental results and complicate the interpretation of data. The search for alternatives is therefore driven by the need for:

  • Higher Selectivity: Compounds that target specific dopamine receptor subtypes with minimal cross-reactivity.

  • Improved Potency: Molecules with higher affinity for the target receptor, allowing for use at lower concentrations.

  • Reduced Off-Target Effects: Minimizing interactions with other receptors to ensure that the observed effects are attributable to the intended target.

  • Novel Mechanisms of Action: Exploring compounds that modulate the dopaminergic system through different mechanisms.

Comparative Analysis of Alternative Compounds

This section provides a detailed comparison of several alternative compounds to this compound, focusing on their mechanism of action, receptor binding profiles, and applications in neuroscience research.

Haloperidol: The Classic D2 Antagonist

Haloperidol is a butyrophenone derivative and a potent dopamine D2 receptor antagonist. It is one of the most widely used typical antipsychotics and serves as a benchmark compound in many neuroscience studies.

  • Mechanism of Action: Primarily a high-affinity antagonist of the dopamine D2 receptor. It also has some affinity for α1-adrenergic and 5-HT2A receptors, though to a lesser extent than for D2 receptors.

  • Advantages: Well-characterized, high potency at D2 receptors, extensive body of literature.

  • Limitations: Can induce extrapyramidal side effects in vivo due to strong D2 receptor blockade.

Risperidone: A Modern Atypical Antipsychotic

Risperidone is a benzisoxazole derivative and a widely prescribed atypical antipsychotic. It offers a different pharmacological profile compared to older, typical antipsychotics.

  • Mechanism of Action: A potent antagonist at both dopamine D2 and serotonin 5-HT2A receptors. The dual antagonism is thought to contribute to its atypical profile with a lower propensity to cause extrapyramidal symptoms.

  • Advantages: High affinity for both D2 and 5-HT2A receptors, often used to model atypical antipsychotic action.

  • Limitations: Its complex pharmacology can make it challenging to isolate the effects of D2 receptor blockade alone.

Aripiprazole: A D2 Receptor Partial Agonist

Aripiprazole represents a "third generation" of antipsychotics with a distinct mechanism of action.

  • Mechanism of Action: Acts as a partial agonist at the dopamine D2 receptor and the serotonin 5-HT1A receptor, and as an antagonist at the 5-HT2A receptor. Its partial agonism at D2 receptors allows it to act as a functional antagonist in a hyperdopaminergic state and a functional agonist in a hypodopaminergic state.

  • Advantages: Offers a unique mechanism for modulating dopaminergic activity, potentially providing a more nuanced effect than full antagonists.

  • Limitations: The functional consequences of partial agonism can be complex and context-dependent.

Comparative Pharmacological Data

The following table summarizes the receptor binding affinities (Ki, in nM) of this compound and its alternatives for key neurotransmitter receptors. Lower Ki values indicate higher binding affinity.

CompoundDopamine D2Serotonin 5-HT2AHistamine H1Alpha-1 Adrenergic
This compound ~50-100~20-50~5-15~10-30
Haloperidol ~1-2~20-50~100-200~10-20
Risperidone ~3-6~0.1-0.5~20-40~1-3
Aripiprazole ~0.3-0.9~3-6~60-80~50-70

Note: The Ki values for this compound are estimated based on data for structurally similar phenothiazines, as specific binding data for this compound is limited in the public domain.

Experimental Protocols

This section provides a detailed protocol for a competitive radioligand binding assay, a fundamental technique for characterizing the interaction of compounds like this compound and its alternatives with their target receptors.

Dopamine D2 Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for the dopamine D2 receptor.

Materials:

  • Cell membranes prepared from a cell line stably expressing the human dopamine D2 receptor (e.g., CHO-K1 or HEK293 cells).

  • Radioligand: [3H]-Spiperone or [3H]-Raclopride (a selective D2 antagonist).

  • Test compounds: this compound, Haloperidol, Risperidone, Aripiprazole.

  • Non-specific binding control: Haloperidol (at a high concentration, e.g., 10 µM).

  • Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl2, 1.5 mM CaCl2, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation fluid and a liquid scintillation counter.

Procedure:

  • Prepare Reagents: Dilute the cell membranes in assay buffer to a final concentration of 10-20 µg of protein per well. Prepare serial dilutions of the test compounds and the radioligand in assay buffer.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • 50 µL of assay buffer (for total binding) or 10 µM Haloperidol (for non-specific binding) or the test compound at various concentrations.

    • 50 µL of the radioligand at a concentration close to its Kd.

    • 100 µL of the diluted cell membranes.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Use a non-linear regression analysis (e.g., sigmoidal dose-response) to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizing Molecular Interactions and Workflows

Dopaminergic Synapse and Receptor Antagonism

The following diagram illustrates the mechanism of action of D2 receptor antagonists at a dopaminergic synapse.

G cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Terminal Dopamine Dopamine DAT Dopamine Transporter (DAT) Dopamine->DAT Reuptake D2R Dopamine D2 Receptor Dopamine->D2R Binds Vesicle Synaptic Vesicle AC Adenylyl Cyclase D2R->AC cAMP ↓ cAMP AC->cAMP Antagonist D2 Antagonist (e.g., 10-P, Haloperidol) Antagonist->D2R Blocks

Caption: D2 antagonists block dopamine from binding to postsynaptic D2 receptors.

Radioligand Binding Assay Workflow

This diagram outlines the key steps in the competitive radioligand binding assay described in the protocol section.

G A Prepare Reagents (Membranes, Radioligand, Compounds) B Set up Assay Plate (Total, Non-specific, Test Compound Wells) A->B C Incubate to Reach Equilibrium B->C D Harvest by Rapid Filtration C->D E Wash to Remove Unbound Ligand D->E F Measure Radioactivity (Scintillation Counting) E->F G Data Analysis (Calculate IC50 and Ki) F->G

Caption: Workflow for a competitive radioligand binding assay.

Conclusion and Future Directions

The selection of a pharmacological tool in neuroscience research is a critical decision that can significantly impact experimental outcomes. While this compound has its applications, particularly in the development of immunoassays, its use as a specific dopamine D2 receptor antagonist in functional studies may be limited by its off-target effects.

Compounds such as Haloperidol, Risperidone, and Aripiprazole offer a range of alternatives with distinct pharmacological profiles. Haloperidol provides a potent and well-characterized, albeit non-selective, D2 antagonism. Risperidone is a valuable tool for studying the interplay between dopaminergic and serotonergic systems. Aripiprazole, with its partial agonist activity, opens up avenues for investigating more nuanced modulations of dopamine signaling.

The choice of the most appropriate compound will ultimately depend on the specific research question. It is imperative for researchers to carefully consider the pharmacological profile of each compound and to validate its effects in their specific experimental system. The continued development of novel, highly selective ligands will undoubtedly further enhance our ability to dissect the complexities of neurotransmitter systems in the brain.

Benchmarking the Antiarrhythmic Potential of 10-Propionylphenothiazine: A Comparative Guide for Preclinical Research

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel therapeutic agents to combat cardiac arrhythmias, the repurposing of established drug scaffolds presents a compelling strategy. Phenothiazine derivatives, traditionally recognized for their antipsychotic properties, have demonstrated intriguing cardiovascular effects, warranting a closer examination of their antiarrhythmic potential. This guide provides a comprehensive framework for benchmarking the antiarrhythmic activity of a specific omega-aminoacyl phenothiazine derivative, 10-Propionylphenothiazine.

This document is intended for researchers, scientists, and drug development professionals. It offers an in-depth comparison with established antiarrhythmic agents, supported by detailed experimental protocols to facilitate rigorous preclinical evaluation. We will explore the mechanistic rationale for investigating this compound, drawing parallels with its structural analogs, and provide a roadmap for its head-to-head comparison against cornerstone antiarrhythmic drugs.

The Clinical Imperative: Navigating the Complexities of Arrhythmia

Cardiac arrhythmias, characterized by irregular heart rhythms, represent a significant global health burden, contributing to stroke, heart failure, and sudden cardiac death. Current antiarrhythmic therapies, while often effective, are beset by limitations, including proarrhythmic effects and significant side-effect profiles. This underscores the critical need for novel agents with improved safety and efficacy.

The Vaughan Williams classification system has traditionally categorized antiarrhythmic drugs based on their primary mechanism of action on cardiac ion channels. This guide will focus on comparing this compound with representatives from key classes to provide a broad assessment of its potential therapeutic niche.

This compound: A Phenothiazine Derivative with Antiarrhythmic Promise

While direct experimental data on the antiarrhythmic properties of this compound is limited, its chemical structure as an omega-aminoacyl phenothiazine derivative provides a strong basis for its investigation. This assertion is supported by the known antiarrhythmic activities of its close structural analogs, moricizine (ethmozine) and ethacizine.

Hypothesized Mechanism of Action:

Based on the pharmacology of moricizine and ethacizine, it is hypothesized that this compound will primarily exhibit Class I antiarrhythmic activity , characterized by the blockade of voltage-gated sodium channels. This action is expected to reduce the maximum rate of depolarization of the cardiac action potential (Vmax), thereby slowing conduction velocity in the atria, ventricles, and His-Purkinje system. The degree of sodium channel blockade and its effects on the action potential duration will be critical determinants of its overall antiarrhythmic and proarrhythmic profile.

Comparative Analysis: this compound vs. Established Antiarrhythmics

To effectively benchmark the antiarrhythmic potential of this compound, a comparative analysis against well-characterized drugs is essential. We have selected amiodarone, flecainide, and lidocaine as comparators, representing a spectrum of antiarrhythmic mechanisms.

FeatureThis compound (Hypothesized)AmiodaroneFlecainideLidocaine
Vaughan Williams Class Class I (likely Ic)Class III (with Class I, II, & IV effects)Class IcClass Ib
Primary Mechanism Potent sodium channel blockade.Blocks potassium, sodium, and calcium channels; non-competitive β-adrenergic blockade.Potent sodium channel blockade with slow dissociation kinetics.Sodium channel blockade with rapid dissociation kinetics, preferentially in depolarized or ischemic tissue.
Effect on Action Potential Likely minimal effect on repolarization.Significant prolongation of action potential duration and effective refractory period.Marked slowing of conduction with minimal effect on action potential duration.Shortens action potential duration in non-diseased tissue.
Clinical Indications Potentially ventricular and supraventricular arrhythmias.Broad-spectrum: atrial fibrillation, ventricular tachycardia/fibrillation.Atrial fibrillation, supraventricular tachycardias.Ventricular arrhythmias, particularly post-myocardial infarction.
Key Side Effects Profile Potential for proarrhythmia, CNS effects.Pulmonary toxicity, thyroid dysfunction, hepatic toxicity, corneal microdeposits.Proarrhythmia (especially in structural heart disease), blurred vision, dizziness.Neurological toxicity (drowsiness, confusion, seizures), bradycardia.

Experimental Benchmarking Protocols

A rigorous preclinical evaluation is paramount to elucidating the true antiarrhythmic potential and safety profile of this compound. The following detailed protocols are designed for a head-to-head comparison.

In Vitro Assessment: Patch-Clamp Electrophysiology

Objective: To characterize the effects of this compound on key cardiac ion channels and compare them to flecainide and lidocaine.

Methodology:

  • Cell Culture: Utilize human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) or established cell lines (e.g., HEK293) stably expressing the desired human cardiac ion channels (e.g., NaV1.5, hERG, CaV1.2).

  • Whole-Cell Patch-Clamp Recordings:

    • Prepare extracellular and intracellular solutions appropriate for isolating the specific ionic current of interest.

    • Establish a giga-ohm seal and achieve whole-cell configuration.

    • Apply specific voltage-clamp protocols to elicit and measure the target ionic currents (e.g., a series of depolarizing steps to measure peak sodium current).

  • Drug Application:

    • Establish a stable baseline recording of the ionic current.

    • Perfuse the cells with increasing concentrations of this compound, flecainide, or lidocaine.

    • Record the drug-induced changes in current amplitude, kinetics (activation, inactivation, and recovery from inactivation), and voltage-dependence.

  • Data Analysis:

    • Construct concentration-response curves to determine the IC50 for each drug on each ion channel.

    • Analyze the voltage- and use-dependency of the channel block.

Causality and Validation: This protocol directly assesses the molecular targets of the compounds, providing a mechanistic basis for their antiarrhythmic (and proarrhythmic) effects. The use of well-characterized comparator drugs validates the experimental setup and allows for a direct comparison of potency and mechanism.

Diagram: Proposed In Vitro Experimental Workflow

in_vitro_workflow cluster_cell_prep Cell Preparation cluster_electrophysiology Patch-Clamp Electrophysiology cluster_drug_testing Drug Application & Data Acquisition cluster_analysis Data Analysis hiPSC_CMs hiPSC-CMs Whole_Cell Whole-Cell Recording hiPSC_CMs->Whole_Cell HEK293 HEK293 Cells HEK293->Whole_Cell Voltage_Clamp Voltage-Clamp Protocols Whole_Cell->Voltage_Clamp Drug_App Concentration-Response Voltage_Clamp->Drug_App Data_Acq Current Measurement Drug_App->Data_Acq IC50 IC50 Determination Data_Acq->IC50 Kinetics Kinetic Analysis Data_Acq->Kinetics

Caption: Workflow for in vitro patch-clamp analysis.

Ex Vivo Assessment: Langendorff-Perfused Isolated Heart

Objective: To evaluate the effects of this compound on global cardiac electrophysiology and its efficacy in a model of ischemia-reperfusion arrhythmia.

Methodology:

  • Heart Isolation and Perfusion:

    • Isolate the heart from a suitable animal model (e.g., rabbit or guinea pig) and mount it on a Langendorff apparatus.

    • Retrogradely perfuse the heart with oxygenated Krebs-Henseleit solution at a constant pressure and temperature.

  • Electrophysiological Recordings:

    • Place electrodes on the epicardial surface to record a pseudo-electrocardiogram (ECG).

    • Insert a monophasic action potential (MAP) catheter into the left ventricle to record action potential duration and morphology.

  • Arrhythmia Induction:

    • After a stabilization period, induce ischemia by stopping the perfusion for a defined period (e.g., 20 minutes).

    • Reperfuse the heart to induce reperfusion arrhythmias (e.g., ventricular tachycardia, ventricular fibrillation).

  • Drug Intervention:

    • In separate experiments, perfuse the heart with this compound, amiodarone, or a vehicle control prior to the ischemic insult.

    • Record the effects of the drug on baseline electrophysiological parameters and the incidence and duration of reperfusion-induced arrhythmias.

  • Data Analysis:

    • Measure changes in heart rate, PR interval, QRS duration, QT interval, and MAP duration.

    • Quantify the incidence and duration of ventricular arrhythmias in each treatment group.

Causality and Validation: This model allows for the assessment of drug effects on the integrated electrical activity of the whole heart, free from systemic neurohormonal influences. The ischemia-reperfusion model is a clinically relevant simulation of myocardial infarction-induced arrhythmias.

Diagram: Signaling Pathways of Comparator Antiarrhythmics

Caption: Ion channel targets of comparator drugs.

In Vivo Assessment: Chemically-Induced Arrhythmia Models

Objective: To assess the in vivo efficacy of this compound in preventing chemically-induced arrhythmias in a whole-animal model.

Methodology:

  • Animal Preparation:

    • Use anesthetized rats or mice instrumented for continuous ECG monitoring.

  • Aconitine-Induced Arrhythmia Model:

    • Administer a continuous intravenous infusion of aconitine to induce ventricular arrhythmias.

    • Pre-treat groups of animals with intravenous this compound, flecainide, or vehicle control.

    • Measure the dose of aconitine required to induce arrhythmias and the duration of arrhythmias.

  • Chloroform-Adrenaline-Induced Arrhythmia Model:

    • Anesthetize animals with chloroform and then administer an intravenous bolus of adrenaline to induce ventricular fibrillation.

    • Pre-treat groups of animals with the test compounds or vehicle control.

    • Determine the percentage of animals in each group that develop ventricular fibrillation.

  • Data Analysis:

    • Compare the antiarrhythmic efficacy of this compound with the comparator drugs in each model.

    • Monitor for any adverse hemodynamic effects of the test compounds.

Causality and Validation: These in vivo models provide an assessment of the drug's efficacy in a complex physiological system, including the influence of the autonomic nervous system. The use of different arrhythmogenic triggers (sodium channel activation by aconitine and adrenergic stimulation with chloroform) allows for a broader characterization of the antiarrhythmic profile.

Conclusion and Future Directions

The structural similarity of this compound to known antiarrhythmic phenothiazine derivatives provides a compelling rationale for its investigation as a novel antiarrhythmic agent. The proposed benchmarking strategy, encompassing in vitro, ex vivo, and in vivo models, offers a comprehensive framework for elucidating its mechanism of action, efficacy, and potential safety liabilities in comparison to established therapies.

Should these preclinical studies yield promising results, further investigation into its pharmacokinetic profile, potential for drug-drug interactions, and long-term safety will be warranted to pave the way for potential clinical development. This systematic approach will be instrumental in determining if this compound can emerge as a valuable addition to the armamentarium against cardiac arrhythmias.

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of 10-Propionylphenothiazine and its structural and functional analogs. As direct head-to-head experimental data for this compound is limited in publicly accessible literature, this document establishes a framework for comparison by contrasting the N-acylphenothiazine chemical class with the extensively studied aminopropylphenothiazine derivative, Chlorpromazine. We will delve into structure-activity relationships, comparative pharmacology based on available data, and in-vitro safety profiles, supported by detailed experimental protocols to empower researchers in their drug development endeavors.

Introduction: The Significance of the Phenothiazine Scaffold

Phenothiazines are a class of tricyclic heterocyclic compounds that form the backbone of numerous clinically significant drugs.[1] The core structure, S(C₆H₄)₂NH, allows for extensive modification, particularly at the N10 position of the central thiazine ring, which profoundly influences the compound's pharmacological profile.[2] Historically, derivatives of phenothiazine have revolutionized psychiatry with the development of antipsychotics like Chlorpromazine.[2] These compounds typically exert their effects by interacting with a wide range of neurotransmitter receptors, most notably dopamine and serotonin receptors.[3][4]

This guide focuses on two key subclasses distinguished by their N10-substituent:

  • N-Acylphenothiazines : Represented by This compound and its close analog Propiomazine . The defining feature is a carbonyl group directly attached to the nitrogen at position 10.

  • Aminopropylphenothiazines : Represented by the "gold standard" typical antipsychotic, Chlorpromazine , which features a three-carbon alkyl chain connecting the nitrogen to a terminal amine.[5]

By comparing these subclasses, we can elucidate the critical role the N10-side chain plays in determining receptor affinity, functional activity, and overall pharmacological character.

Structural and Physicochemical Comparison

The fundamental difference between these analogs lies in the electronic nature and conformation of the N10-side chain. This structural variance is the primary determinant of their differing biological activities.

CompoundStructureChemical ClassKey Structural Features
This compound N-AcylphenothiazinePropionyl group at N10. Lacks a basic terminal amine.
Propiomazine N-AcylphenothiazinePropionyl group on the phenothiazine ring (at C2) and a dimethylaminopropyl group at N10.[6]
Chlorpromazine Aminopropylphenothiazine3-(dimethylamino)propyl side chain at N10 and a chlorine atom at C2.[5]
Phenothiazine (Parent) PhenothiazineUnsubstituted tricyclic core.[1]

The propyl chain in Chlorpromazine allows for a flexible conformation and a protonatable terminal amine, which is crucial for strong interactions with dopaminergic receptors.[5] In contrast, the N-acyl group in this compound introduces a planar amide bond, significantly altering the molecule's shape and electronic properties.

Comparative Pharmacodynamics: A Focus on Receptor Affinity

The therapeutic effects and side-effect profiles of phenothiazines are largely dictated by their binding affinities for a wide array of neurotransmitter receptors. While specific Kᵢ values for this compound are not available, we can infer its likely profile based on the known pharmacology of Propiomazine and contrast it with the well-documented affinities of Chlorpromazine.

Propiomazine is known to be an antagonist at multiple receptors, including dopamine (D₁, D₂, D₄), serotonin (5-HT₂ₐ, 5-HT₂₋), muscarinic (M₁-M₅), alpha-1 adrenergic (α₁), and histamine H₁ receptors.[6] Its primary clinical use as a sedative is attributed to its potent antihistamine effect.[6]

Chlorpromazine shares this promiscuous binding profile but with a different potency hierarchy. It is a potent antagonist of D₂ dopamine receptors, a key mechanism for its antipsychotic effect.[7] It also strongly antagonizes H₁, α₁, and M₁ receptors, which contribute to its sedative, hypotensive, and anticholinergic side effects, respectively.[7][8]

Table 1: Comparative Receptor Binding Affinities (Kᵢ, nM) of Chlorpromazine A lower Kᵢ value indicates a higher binding affinity.

ReceptorChlorpromazine Kᵢ (nM)Primary Associated Effect of Blockade
Dopamine D₂ 1.1 - 5Antipsychotic effects, Extrapyramidal symptoms (EPS)
Serotonin 5-HT₂ₐ 1.5 - 5Anxiolytic, potential reduction of EPS
Histamine H₁ ~1Sedation, weight gain
α₁-Adrenergic ~4Orthostatic hypotension, dizziness
Muscarinic M₁ ~25Anticholinergic effects (dry mouth, blurred vision)

Data compiled from multiple sources.[8][9][10][11]

Structure-Activity Relationship (SAR) Insights

The data highlights a critical SAR principle: the nature of the N10 side chain is paramount.

  • Aminopropyl Chain (Chlorpromazine): The three-carbon linker and terminal tertiary amine are considered optimal for potent dopamine D₂ receptor antagonism and neuroleptic activity.[4][5] This structure allows the molecule to adopt a conformation that mimics dopamine, enabling competitive antagonism.[4]

  • N-Acyl Group (this compound/Propiomazine): The introduction of a carbonyl group at N10 generally reduces affinity for dopamine receptors compared to the aminopropyl analogs. This is why Propiomazine is not used as a neuroleptic, despite being a phenothiazine.[12] Its activity is shifted towards a more potent antihistaminic profile, making it an effective sedative.[6]

Dopamine D₂ Receptor Signaling Pathway

The primary target for the antipsychotic action of many phenothiazines is the Dopamine D₂ receptor, a G-protein coupled receptor (GPCR) that signals through the Gαi/o pathway.

D2_Signaling_Pathway cluster_membrane Cell Membrane D2R Dopamine D₂ Receptor G_protein Gαi/o-βγ D2R->G_protein Activates AC Adenylate Cyclase (AC) G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Dopamine Dopamine Dopamine->D2R Binds & Activates CPZ Chlorpromazine (Antagonist) CPZ->D2R Blocks ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates Targets

Dopamine D₂ Receptor Antagonism Workflow.

As shown in the diagram, Chlorpromazine acts as a competitive antagonist, blocking dopamine from binding to the D₂ receptor. This prevents the inhibition of adenylate cyclase, thereby modulating downstream signaling pathways responsible for neurotransmission.

Comparative In Vitro Cytotoxicity

Beyond their neurological effects, phenothiazine derivatives have demonstrated significant cytotoxic activity against various cancer cell lines, making them an area of interest for oncology research.[2][13] This activity is often linked to mechanisms such as the induction of apoptosis and the inhibition of efflux pumps that contribute to multidrug resistance.[2]

Table 2: Representative Cytotoxic Activity (IC₅₀) of Phenothiazine Analogs Against Cancer Cell Lines Note: These values are for contextual comparison only. Direct comparison across different studies, cell lines, and experimental conditions should be made with caution.

Compound/DerivativeCell LineCancer TypeIC₅₀ (µM)Reference
Chlorpromazine DerivativeA549Lung Cancer7.6 - 10.7[13]
7,8-dihydroxychlorpromazine-(PKC Inhibition)8.3[14]
TrifluoperazineHep3BLiver Cancer~10-20[15][16]
PEGylated PhenothiazineHepG2Liver Cancer161.3[17]
PEGylated PhenothiazineMCF7Breast Cancer131.7[17]

The data suggests that modifications to the phenothiazine ring system and side chain significantly impact cytotoxic potency. Studies have shown that N-acylphenothiazines can exhibit higher cytotoxic activity than the parent phenothiazine compound.[18] The exact mechanism often involves complex cellular interactions, including the generation of reactive oxygen species and disruption of mitochondrial function.[2]

Experimental Protocol: Dopamine D₂ Receptor Competitive Binding Assay

To facilitate further research and direct comparison, we provide a detailed, self-validating protocol for a competitive radioligand binding assay. This assay is fundamental for determining the binding affinity (Kᵢ) of a test compound (like this compound) for the dopamine D₂ receptor.

Objective: To determine the inhibition constant (Kᵢ) of a test compound by measuring its ability to displace a known high-affinity radioligand, [³H]-Spiperone, from D₂ receptors in a membrane preparation.

Materials
  • Receptor Source: Commercially available cell membranes from HEK293 or CHO cells stably expressing the human dopamine D₂ receptor.

  • Radioligand: [³H]-Spiperone (Specific Activity: 15-20 Ci/mmol).

  • Non-specific Binding (NSB) Agent: (+)-Butaclamol (10 µM final concentration).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Test Compounds: this compound, Chlorpromazine, etc., dissolved in a suitable solvent (e.g., DMSO) and serially diluted.

  • Filtration: 96-well glass fiber filter plates (e.g., Whatman GF/B), pre-treated with 0.5% polyethyleneimine (PEI).

  • Scintillation Cocktail and a Microplate Scintillation Counter .

Experimental Workflow Diagram

Assay_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_harvest Harvesting & Counting A1 Prepare Serial Dilutions of Test Compounds B1 Add Buffer, Membranes, and Compound/Vehicle to Plate A1->B1 A2 Prepare Radioligand ([³H]-Spiperone) Solution B2 Initiate Reaction by Adding [³H]-Spiperone A2->B2 A3 Prepare Receptor Membrane Suspension A3->B1 B1->B2 B3 Incubate at Room Temp (e.g., 60-90 min) to Reach Equilibrium B2->B3 C1 Rapidly Filter Plate Contents Through GF/B Filter Plate B3->C1 C2 Wash Filters with Ice-Cold Assay Buffer C1->C2 C3 Dry Filter Plate C2->C3 C4 Add Scintillation Cocktail and Count Radioactivity C3->C4 D1 Data Analysis: Plot % Inhibition vs. [Compound] Calculate IC₅₀ and Kᵢ C4->D1

Workflow for a competitive radioligand binding assay.
Step-by-Step Procedure

  • Assay Plate Setup: Prepare a 96-well plate. Designate wells for Total Binding (TB - vehicle only), Non-Specific Binding (NSB - with 10 µM Butaclamol), and various concentrations of your test compounds.

  • Reagent Addition: In order, add the following to each well (example volumes for a 200 µL final volume):

    • 50 µL of Assay Buffer.

    • 50 µL of the appropriate test compound dilution, vehicle (for TB), or (+)-Butaclamol (for NSB).

    • 50 µL of the diluted receptor membrane suspension.

  • Initiation and Incubation:

    • Start the binding reaction by adding 50 µL of [³H]-Spiperone solution (at a final concentration near its Kₔ, e.g., 0.1-0.3 nM).

    • Incubate the plate on a shaker for 60-90 minutes at room temperature to allow the binding to reach equilibrium. Causality Justification: This incubation period is critical to ensure that both the radioligand and the competitor have reached a steady state of association and dissociation with the receptor, a prerequisite for accurate Kᵢ determination.

  • Harvesting:

    • Terminate the reaction by rapid vacuum filtration through the PEI-coated glass fiber filter plate. This separates the receptor-bound radioligand (on the filter) from the unbound radioligand (in the filtrate). Causality Justification: Rapid filtration is essential to prevent significant dissociation of the ligand-receptor complex during the wash steps.

    • Immediately wash each well 3-4 times with 200 µL of ice-cold Assay Buffer to remove any non-specifically trapped radioactivity.

  • Counting:

    • Dry the filter plate completely (e.g., under a heat lamp or in an oven at 50°C).

    • Add scintillation fluid to each well and seal the plate.

    • Measure the radioactivity (in counts per minute, CPM) using a microplate scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

    • Calculate Percent Inhibition for each test compound concentration: % Inhibition = 100 * (1 - (Specific Binding_Compound / Specific Binding_Vehicle)).

    • Plot % Inhibition versus the log of the test compound concentration and fit the data to a sigmoidal dose-response curve using non-linear regression software (e.g., GraphPad Prism). This will yield the IC₅₀ value.

    • Calculate the Inhibition Constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kₔ)) where [L] is the concentration of the radioligand and Kₔ is its dissociation constant for the receptor.

Discussion and Future Directions

This guide illustrates the profound impact of the N10-substituent on the pharmacological profile of phenothiazine derivatives. The classic aminopropyl side chain of Chlorpromazine confers potent D₂ antagonism, the basis for its antipsychotic action. In contrast, the N-acyl functionality present in This compound and Propiomazine appears to diminish D₂ affinity while potentially enhancing other activities, such as H₁ antagonism, leading to a sedative profile.

The cytotoxic potential of the phenothiazine scaffold is an exciting area for further research. The available data suggests that various derivatives can inhibit cancer cell growth at micromolar concentrations.[13][14][17] A key future direction would be the systematic synthesis and screening of N-acylphenothiazine derivatives, including this compound, against a panel of cancer cell lines. Direct, head-to-head comparisons with established compounds like Chlorpromazine under identical experimental conditions would be invaluable for elucidating clear structure-activity relationships for anticancer activity.

Furthermore, conducting comprehensive receptor screening panels for this compound using the methodologies outlined in this guide would provide the definitive quantitative data needed to fully understand its pharmacological profile and guide future drug development efforts.

References

A Researcher's Guide to the Reproducibility of 10-Propionylphenothiazine and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In an era where the reproducibility of scientific findings is under increasing scrutiny, this guide provides a comprehensive analysis of the synthetic and pharmacological reproducibility of 10-Propionylphenothiazine and its related acylphenothiazine derivatives. As a senior application scientist, my aim is to offer not just a set of protocols, but a deeper understanding of the experimental choices and potential pitfalls, grounded in the principles of scientific integrity. The "reproducibility crisis" is a well-documented challenge in preclinical research, with studies indicating that a significant portion of findings are difficult to replicate.[1] This guide will equip you with the knowledge to critically evaluate and reproduce research in the field of phenothiazine chemistry and pharmacology.

The Chemical Foundation: Synthesis of 10-Acylphenothiazines

The synthesis of 10-acylphenothiazines, including this compound, is primarily achieved through the N-acylation of the phenothiazine core. This seemingly straightforward reaction is influenced by several factors that can impact yield, purity, and, consequently, the reproducibility of downstream pharmacological studies. Two classical methods dominate the historical literature: direct acylation with acyl chlorides or anhydrides, and the Friedel-Crafts acylation.

Method 1: Direct N-Acylation

Direct N-acylation involves the reaction of phenothiazine with an acylating agent, such as propionyl chloride or propionic anhydride, typically in the presence of a base to neutralize the formed acid.

Experimental Protocol: N-Acylation of Phenothiazine

  • Dissolution: Dissolve 1 equivalent of phenothiazine in a suitable anhydrous solvent (e.g., toluene, dichloromethane) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).

  • Base Addition: Add 1.1 equivalents of a suitable base (e.g., triethylamine, pyridine). The choice of base is critical as it can influence reaction kinetics and side-product formation.

  • Acylating Agent Addition: Slowly add 1.1 equivalents of propionyl chloride or propionic anhydride to the stirred solution at room temperature. An exothermic reaction may occur, so controlled addition is recommended.

  • Reaction Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup: Upon completion, quench the reaction with water and extract the organic layer. Wash the organic layer sequentially with dilute acid (e.g., 1M HCl) to remove the base, followed by a saturated sodium bicarbonate solution to remove any unreacted acylating agent, and finally with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield this compound.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: Phenothiazine and acylating agents are susceptible to hydrolysis. The presence of water can lead to the formation of unwanted byproducts and reduce the yield of the desired product.

  • Inert Atmosphere: The phenothiazine nucleus can be susceptible to oxidation, especially at elevated temperatures. An inert atmosphere minimizes the risk of forming sulfoxide impurities.

  • Choice of Base: A non-nucleophilic organic base is preferred to avoid competition with the phenothiazine nitrogen for the acylating agent.

Method 2: Friedel-Crafts Acylation

While less common for N-acylation, Friedel-Crafts acylation can be used to introduce an acyl group onto the aromatic rings of the phenothiazine nucleus. However, for N-acylation, the reaction conditions need to be carefully controlled to favor reaction at the nitrogen atom. The literature suggests that N-acylphenothiazines are often 2,8-directing in subsequent Friedel-Crafts reactions.[2]

Challenges to Reproducibility in Synthesis:

  • Reagent Purity: The purity of the starting phenothiazine and the acylating agent is paramount. Impurities can lead to side reactions and the formation of difficult-to-remove byproducts.

  • Solvent Effects: The choice of solvent can influence the reaction rate and selectivity. Polar aprotic solvents are generally preferred for N-acylation.

  • Temperature Control: Exothermic reactions, if not properly controlled, can lead to the formation of degradation products.

Pharmacological Profile: Spasmolytic Activity

Experimental Protocol: Evaluation of Spasmolytic Activity (Isolated Guinea-Pig Ileum)

  • Tissue Preparation: A segment of the terminal ileum is isolated from a guinea pig and mounted in an organ bath containing Tyrode's solution, maintained at 37°C and aerated with a mixture of 95% O2 and 5% CO2.

  • Contraction Induction: Spasms are induced by adding a standard concentration of an agonist, such as acetylcholine or barium chloride, to the organ bath.

  • Drug Application: After a stable contraction is achieved, the test compound (e.g., this compound) is added to the bath in increasing concentrations.

  • Data Recording: The relaxation of the smooth muscle is recorded using an isotonic transducer connected to a data acquisition system.

  • Data Analysis: The percentage inhibition of the agonist-induced contraction is calculated for each concentration of the test compound, and a dose-response curve is constructed to determine the EC50 value.

Factors Affecting Pharmacological Reproducibility:

  • Biological Variability: The response of isolated tissues can vary between animals due to genetic and physiological differences.

  • Experimental Conditions: Precise control of temperature, pH, and oxygenation of the organ bath solution is crucial for consistent results.

  • Compound Purity and Stability: The presence of impurities from the synthesis can lead to misleading pharmacological data. The stability of the compound in the experimental buffer should also be confirmed.

Comparative Analysis

A comprehensive understanding of this compound requires a comparison with well-established phenothiazine derivatives and other spasmolytic agents.

CompoundSynthetic AccessibilityPrimary Pharmacological ActionKey Reproducibility Considerations
This compound Assumed to be straightforward via N-acylation.Spasmolytic.Lack of modern, detailed synthetic and pharmacological reports makes direct reproducibility assessment challenging.
Chlorpromazine Multi-step synthesis involving the formation of the phenothiazine core followed by side-chain attachment.Antipsychotic (Dopamine D2 receptor antagonist).Well-documented synthesis and pharmacology, but complex biological assays can introduce variability.
Papaverine A well-known opium alkaloid, also synthetically accessible.Spasmolytic (Phosphodiesterase inhibitor).Extensive historical data, but natural product sourcing can introduce variability in impurity profiles.

The Path to Verifiable and Reproducible Research

Ensuring the reproducibility of findings for compounds like this compound requires a commitment to rigorous experimental design and transparent reporting.

Workflow for a Reproducibility Study

References

Assessing the Specificity of 10-Propionylphenothiazine's Biological Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers

As a Senior Application Scientist, it is understood that the value of a chemical probe or therapeutic lead is fundamentally tied to its specificity. A molecule that interacts cleanly with its intended target offers clarity in research and a wider therapeutic window in medicine. This guide provides a comprehensive framework for assessing the biological specificity of 10-Propionylphenothiazine (10-PPT), a derivative of a notoriously promiscuous chemical scaffold. We will dissect the experimental logic, provide validated protocols, and compare 10-PPT against relevant alternatives to build a robust specificity profile.

The Phenothiazine Legacy: A Double-Edged Sword

The phenothiazine core structure is a cornerstone of psychopharmacology. The first derivative, chlorpromazine, revolutionized the treatment of schizophrenia by antagonizing dopamine D2 receptors.[1] However, this therapeutic action is accompanied by a host of side effects, including sedation, dry mouth, and hypotension, stemming from the molecule's "off-target" interactions with histamine, muscarinic, and adrenergic receptors.[2][3]

Recent research has repurposed the phenothiazine scaffold for new applications, including cancer therapy and as bacterial efflux pump inhibitors (EPIs) to combat antibiotic resistance.[4][5] this compound emerges in this context. While it may possess potent activity at a novel target, the fundamental chemistry of its scaffold necessitates a rigorous and skeptical approach to evaluating its specificity. Is it a finely tuned instrument or another blunt tool? This guide will outline the process to answer that question.

Defining the Primary Target and Rationale for Comparison

Based on emerging data for similar phenothiazine derivatives, our primary hypothesis is that 10-PPT functions as an inhibitor of bacterial multidrug resistance (MDR) efflux pumps, such as the NorA pump in Staphylococcus aureus or the AcrAB-TolC system in Escherichia coli.[5][6] These pumps are a major mechanism by which bacteria evade antibiotics.[5]

To contextualize 10-PPT's performance, we will compare it against two standards:

  • Chlorpromazine: A classic "dirty" phenothiazine. This serves as a negative control for specificity, representing the broad off-target activity of the parent scaffold.[1]

  • Phenylalanine-arginine β-naphthylamide (PAβN): A well-characterized, broad-spectrum EPI. This acts as a positive control for the primary target, representing a dedicated inhibitor.[7][8]

Table 1: Comparative Biological Activity Profile

CompoundPrimary Target: Efflux Pump Potentiation (MPC₈, µg/mL)*Off-Target: Dopamine D2 Receptor Binding (Kᵢ, nM)**
This compound 5> 5,000
Chlorpromazine 151.1
PAβN (MC-207,110) 10[8]> 10,000

*Minimal Potentiating Concentration required to reduce antibiotic MIC by 8-fold. Lower is more potent. Data for 10-PPT and Chlorpromazine are representative/hypothetical for illustrative purposes. **Binding affinity for the human Dopamine D2 receptor. Lower indicates stronger, less desirable off-target binding.

This data immediately frames the narrative: 10-PPT is hypothetically more potent at the primary target than the parent compound and vastly more specific, avoiding the key off-target liability of chlorpromazine.

Experimental Validation: A Tiered Approach to Specificity Profiling

A robust assessment of specificity requires a multi-pronged approach, moving from simple, direct-binding assays to more complex cellular systems.

Tier 1: In Vitro Biochemical Confirmation

The first step is to confirm direct interaction with the intended target and screen for liabilities against known off-targets in a clean, biochemical system.[9][10] This removes the complexity of cellular uptake, metabolism, and indirect effects.

Experimental Workflow: In Vitro Specificity Screening

G cluster_0 Compound Preparation cluster_1 Assay 1: Efflux Pump Inhibition cluster_2 Assay 2: Off-Target Receptor Binding cluster_3 Data Analysis Compound 10-PPT, Chlorpromazine, PAβN (10 mM stocks in DMSO) Serial_Dilution Create 10-point, 3-fold Serial Dilutions Compound->Serial_Dilution Add_Compound_1 Add Compound Dilutions Serial_Dilution->Add_Compound_1 Add_Compound_2 Add Compound Dilutions Serial_Dilution->Add_Compound_2 Everted_Vesicles Prepare Everted Bacterial Membrane Vesicles Add_Vesicles Add Vesicles & Ethidium Bromide (Fluorescent Substrate) Everted_Vesicles->Add_Vesicles Add_Vesicles->Add_Compound_1 Energize Energize Pump (e.g., add ATP) Add_Compound_1->Energize Measure_Fluorescence Monitor Fluorescence Decrease (Substrate Efflux) Energize->Measure_Fluorescence IC50_Calc Calculate IC50 Values (Concentration for 50% Inhibition) Measure_Fluorescence->IC50_Calc Receptor_Membranes Prepare Membranes from Cells Expressing Dopamine D2 Receptor Add_Membranes Add Membranes & Radiolabeled Ligand (e.g., [³H]Spiperone) Receptor_Membranes->Add_Membranes Add_Membranes->Add_Compound_2 Incubate_Filter Incubate, Filter, and Wash Add_Compound_2->Incubate_Filter Measure_Radioactivity Measure Bound Radioactivity (Scintillation Counting) Incubate_Filter->Measure_Radioactivity Measure_Radioactivity->IC50_Calc Ki_Calc Convert IC50 to Ki (Binding Affinity) IC50_Calc->Ki_Calc Selectivity_Index Calculate Selectivity Index (Ki Off-Target / IC50 On-Target) Ki_Calc->Selectivity_Index

Caption: Workflow for biochemical assessment of on-target and off-target activity.

Protocol: Ethidium Bromide Efflux Inhibition Assay

Causality: This assay directly measures the function of the efflux pump. Everted membrane vesicles orient the pumps outwards. When energized, they pump the fluorescent substrate ethidium bromide (EtBr) inside, quenching its fluorescence. An effective inhibitor will block this process, resulting in a slower rate of fluorescence decrease.

  • Preparation: Prepare everted membrane vesicles from a bacterial strain overexpressing the target efflux pump (e.g., S. aureus SA-1199B).[5]

  • Reaction Setup: In a 96-well black plate, add 50 µg of vesicle protein, 2 µM EtBr, and the test compound (from 100 µM to 0.1 µM) in assay buffer.

  • Initiation: Initiate the reaction by adding an energy source (e.g., ATP or succinate).

  • Measurement: Immediately begin monitoring fluorescence (Excitation: 530 nm, Emission: 600 nm) every 30 seconds for 10 minutes using a plate reader.

  • Analysis: Calculate the initial rate of fluorescence decrease for each concentration. Normalize the data to vehicle (DMSO, 0% inhibition) and a potent known inhibitor (e.g., Reserpine, 100% inhibition) to calculate IC₅₀ values.

Tier 2: Cellular Activity and Target Validation

Biochemical activity must translate to a cellular context.[11] The gold-standard assay for an EPI is to demonstrate that it potentiates the activity of an antibiotic that is a known substrate of the target pump.

Experimental Workflow: Antibiotic Potentiation (Checkerboard Assay)

G cluster_0 Reagent Preparation cluster_1 Assay Execution cluster_2 Data Analysis Antibiotic Antibiotic (e.g., Ciprofloxacin) 2-fold serial dilution (Y-axis) Dispense Dispense Antibiotic & EPI in a 'checkerboard' matrix Antibiotic->Dispense EPI 10-PPT (EPI) 2-fold serial dilution (X-axis) EPI->Dispense Bacteria Bacterial Culture (e.g., S. aureus) Adjust to 5x10^5 CFU/mL Inoculate Inoculate all wells with bacterial suspension Bacteria->Inoculate Plate 96-Well Microtiter Plate Plate->Dispense Dispense->Inoculate Incubate Incubate at 37°C for 18-24 hours Inoculate->Incubate Read_OD Read Optical Density at 600nm (OD600) or add viability indicator (e.g., Resazurin) Incubate->Read_OD Determine_MIC Determine Minimum Inhibitory Concentration (MIC) for each combination Read_OD->Determine_MIC Calculate_FIC Calculate Fractional Inhibitory Concentration (FIC) Index Determine_MIC->Calculate_FIC Synergy_Result FIC ≤ 0.5 indicates Synergy Calculate_FIC->Synergy_Result G cluster_0 Resistant Bacterium cluster_1 Molecular Components cluster_2 Outcome Membrane Extracellular Extracellular Intracellular Intracellular Antibiotic Antibiotic Pump Efflux Pump Antibiotic->Pump Enters cell Accumulation Intracellular Antibiotic Concentration Rises Antibiotic->Accumulation Accumulates PPT 10-PPT (EPI) PPT->Pump Blocks Pump->Antibiotic Pumped out Target Antibiotic Target (e.g., Ribosome, DNA Gyrase) Death Bacterial Cell Death Target->Death Accumulation->Target Inhibits

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
10-Propionylphenothiazine
Reactant of Route 2
Reactant of Route 2
10-Propionylphenothiazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.